molecular formula C6H11NS B3425398 2,4,5-Trimethyl-4,5-dihydrothiazole CAS No. 4145-93-1

2,4,5-Trimethyl-4,5-dihydrothiazole

Cat. No.: B3425398
CAS No.: 4145-93-1
M. Wt: 129.23 g/mol
InChI Key: CIEKNJJOENYFQL-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-4,5-dihydrothiazole is a useful research compound. Its molecular formula is C6H11NS and its molecular weight is 129.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 129.06122053 g/mol and the complexity rating of the compound is 120. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4,5-trimethyl-4,5-dihydro-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c1-4-5(2)8-6(3)7-4/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEKNJJOENYFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(SC(=N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294803
Record name 2,5-Dihydro-2,4,5-trimethylthiazoline
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URL https://comptox.epa.gov/dashboard/DTXSID20294803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23236-43-3, 4145-93-1
Record name NSC98275
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98275
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Dihydro-2,4,5-trimethylthiazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,4,5-Trimethyl-4,5-dihydrothiazole chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of 2,4,5-Trimethyl-4,5-dihydrothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as trimethylthiazoline (TMT), is a heterocyclic organic compound with the molecular formula C₆H₁₁NS.[1][2][3][4] It is a volatile, light yellow liquid that tends to darken upon exposure to oxygen.[1] This compound is of significant interest in neurobiology and chemical ecology as it is a component of red fox feces and urine and acts as a potent, innately aversive odor to rodents, inducing fear and defensive behaviors.[1][5] Its ability to elicit an unconditioned fear response makes it a valuable tool in preclinical models for studying the neurobiological basis of anxiety and stress-related disorders.[6]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of this compound, with a focus on experimental data and methodologies relevant to researchers in the fields of chemistry and pharmacology.

Chemical and Physical Properties

The quantitative data for this compound are summarized in the tables below. For comparative purposes, data for its aromatic analog, 2,4,5-trimethylthiazole, are also included where available, as these two compounds are often conflated in the literature.

Table 1: Chemical Identifiers

IdentifierThis compound2,4,5-Trimethylthiazole
IUPAC Name 2,4,5-trimethyl-4,5-dihydro-1,3-thiazole[1][7]2,4,5-trimethyl-1,3-thiazole[1][8]
CAS Number 4145-93-1[1][7][9]13623-11-5[10]
Molecular Formula C₆H₁₁NS[1][2][3][4]C₆H₉NS[10]
Molecular Weight 129.22 g/mol [1][3][4][7]127.21 g/mol [10]
InChIKey CIEKNJJOENYFQL-UHFFFAOYSA-N[7]BAMPVSWRQZNDQC-UHFFFAOYSA-N[10]
SMILES CC1C(SC(=N1)C)C[1]CC1=C(SC(=N1)C)C[10]
Synonyms Trimethylthiazoline (TMT), Fox odor[1]Trimethylthiazole

Table 2: Physical Properties

PropertyThis compound2,4,5-Trimethylthiazole
Appearance Light yellow liquid[1]Liquid[10]
Boiling Point 57 °C @ 12 mmHg[2]166-167 °C @ 717 mmHg[10]
Density Not available1.013 g/mL at 25 °C[10]
Solubility Not availableSlightly soluble in water; soluble in alcohol and dipropylene glycol[1][11]
Refractive Index Not availablen20/D 1.509[10]
Flash Point Not available51.11 °C (closed cup)[8]

Synthesis and Reactivity

Synthesis

The synthesis of this compound can be achieved through the Hantzsch thiazole synthesis, a classical method for the formation of thiazole and dihydrothiazole rings.[2] This reaction involves the condensation of a thioamide with an α-halo ketone.[2]

  • Reaction Setup: A solution of the α-halo ketone (e.g., 3-chloro-2-butanone) in a suitable solvent such as ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Thioamide: The thioamide (e.g., thioacetamide) is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield the this compound.

Chemical Reactivity

The dihydrothiazole ring in this compound is more susceptible to oxidation and reduction reactions compared to its aromatic counterpart.[2]

  • Oxidation: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).[2]

  • Reduction: The C=N double bond in the dihydrothiazole ring can be reduced to the corresponding thiazolidine using reducing agents like sodium borohydride (NaBH₄).[2]

Biological Activity and Signaling Pathway

This compound is a semiochemical that elicits innate fear responses in rodents.[12] It is detected by the Grueneberg ganglion, a specialized olfactory subsystem in the anterior nasal region of mice.[13]

The signaling pathway for TMT-induced fear response involves the activation of the receptor guanylyl cyclase-G (GC-G).[13]

TMT_Signaling_Pathway TMT 2,4,5-Trimethyl-4,5- dihydrothiazole (TMT) GCG Guanylyl Cyclase-G (GC-G) Receptor TMT->GCG Binds to extracellular domain cGMP cGMP GCG->cGMP Converts GTP GTP GTP->GCG CNGA3 CNGA3 Ion Channel cGMP->CNGA3 Activates Ca_influx Ca²⁺ Influx CNGA3->Ca_influx Opens Neuronal_Activation Neuronal Activation (Grueneberg Ganglion) Ca_influx->Neuronal_Activation Leads to Fear_Response Fear Response (Freezing, Avoidance) Neuronal_Activation->Fear_Response Initiates

TMT Olfactory Signaling Pathway

Experimental Protocols for Characterization

Spectroscopic Analysis
  • Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used. The GC is equipped with a capillary column suitable for separating volatile organic compounds (e.g., a non-polar TR-5 MS column).[14]

  • GC Conditions:

    • Injector Temperature: Typically set to 250 °C.

    • Oven Temperature Program: A temperature gradient is used to separate the components of the sample. For example, starting at 35 °C, holding for a few minutes, then ramping up to a final temperature of around 240 °C.[4]

    • Carrier Gas: Helium is commonly used as the carrier gas.[14]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

    • Mass Range: The mass spectrometer is set to scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 30-300).

  • Data Analysis: The retention time from the gas chromatogram and the mass spectrum of the eluting peak are used to identify and confirm the structure of the compound.

Behavioral Analysis

The biological effects of this compound are typically assessed through behavioral assays in rodents.

Behavioral_Experiment_Workflow cluster_subjects Animal Subjects cluster_exposure Exposure Protocol cluster_behavioral Behavioral Testing cluster_physiological Physiological Analysis Rodents Rodent Subjects (e.g., Mice, Rats) TMT_Exposure Exposure to TMT (e.g., on filter paper in cage) Rodents->TMT_Exposure Control_Exposure Control Exposure (e.g., Water or Solvent) Rodents->Control_Exposure Behavioral_Assays Behavioral Assays (e.g., Open Field, Elevated Plus Maze) TMT_Exposure->Behavioral_Assays Freezing_Measurement Quantification of Freezing Behavior TMT_Exposure->Freezing_Measurement Control_Exposure->Behavioral_Assays Control_Exposure->Freezing_Measurement Tissue_Collection Tissue Collection (e.g., Brain, Blood) Behavioral_Assays->Tissue_Collection Data_Analysis Data Analysis and Interpretation Behavioral_Assays->Data_Analysis Freezing_Measurement->Tissue_Collection Freezing_Measurement->Data_Analysis Cfos_Analysis c-fos Immunohistochemistry (Neuronal Activation) Tissue_Collection->Cfos_Analysis Corticosterone_Assay Corticosterone Assay (Stress Response) Tissue_Collection->Corticosterone_Assay Cfos_Analysis->Data_Analysis Corticosterone_Assay->Data_Analysis

Experimental Workflow for TMT Behavioral Studies
  • Acclimation: Rodents are acclimated to the testing room for at least one hour before the experiment.

  • Exposure: A piece of filter paper containing a specific concentration of this compound dissolved in a solvent (or the solvent alone for the control group) is placed in the animal's home cage or a testing arena.

  • Behavioral Recording: The animal's behavior is recorded for a set period (e.g., 10-30 minutes). Key behaviors to quantify include freezing (complete immobility except for respiration), grooming, and rearing.

  • Open Field Test: To assess anxiety-like behavior and locomotor activity, animals may be placed in an open field arena, and the time spent in the center versus the periphery is measured.

  • Physiological Measures: Following the behavioral tests, blood samples can be collected to measure stress hormone levels (e.g., corticosterone), and brain tissue can be processed for immunohistochemical analysis of neuronal activation markers like c-fos.[6][15]

Safety Information

Due to the limited availability of specific safety data for this compound, it is prudent to handle it with the same precautions as its aromatic analog, 2,4,5-trimethylthiazole, which is classified as harmful if swallowed and irritating to the respiratory system and skin, with a risk of serious eye damage.[10] Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood.

References

Molecular structure of 2,4,5-Trimethyl-4,5-dihydrothiazole

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 2,4,5-Trimethyl-4,5-dihydrothiazole

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, reactivity, and applications of this compound. Also known as Trimethylthiazoline (TMT), this heterocyclic compound is a subject of significant interest in neuroscience and behavioral research as a potent predator odor mimic. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols and structured data for practical application.

Molecular Structure and Properties

This compound is a heterocyclic organic compound belonging to the thiazoline class. Its core structure is a five-membered dihydrothiazole ring, which is a partially saturated version of a thiazole ring, containing one sulfur and one nitrogen atom. The designation "dihydro-" indicates the presence of a single double bond within the five-membered ring, resulting in reduced aromaticity compared to its thiazole analogue. The molecule is substituted with three methyl groups at positions 2, 4, and 5.

The presence of the sulfur and nitrogen heteroatoms, the C=N imine bond, and the chiral centers at carbons 4 and 5 define its chemical reactivity and biological activity.

Data Presentation: Chemical and Physical Properties

The quantitative data for this compound are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 2,4,5-trimethyl-4,5-dihydro-1,3-thiazole
CAS Number 4145-93-1[1]
Molecular Formula C₆H₁₁NS[1]
Molar Mass 129.22 g·mol⁻¹
InChIKey CIEKNJJOENYFQL-UHFFFAOYSA-N
Synonyms Trimethylthiazoline (TMT), Fox odor

Table 2: Physical and Predicted Properties

PropertyValueNotes
Appearance Light yellow liquidDarkens upon exposure to oxygen.
Kovats Retention Index 985On a non-polar column.[2]
Water Solubility 2.08 g/L (Predicted)
logP 1.76 (Predicted)
pKa (Strongest Basic) 5.27 (Predicted)

Synthesis and Reactivity

Synthesis

The most common and versatile method for synthesizing thiazole and its dihydro- derivatives is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-halo ketone with a thioamide. The process begins with an S-alkylation of the thioamide, followed by an intramolecular cyclization and subsequent dehydration to yield the final product.

Hantzsch_Synthesis Thioamide Thioamide (e.g., Thioacetamide) Intermediate Thioimino Ester Intermediate Thioamide->Intermediate S-alkylation AlphaHaloKetone α-Halo Ketone (e.g., 3-Bromo-2-butanone) AlphaHaloKetone->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 2,4,5-Trimethyl- 4,5-dihydrothiazole Dehydration->Product - H₂O

Caption: Generalized workflow for the Hantzsch synthesis of this compound.

Experimental Protocol: Hantzsch Thiazole Synthesis (General)

This protocol describes a general procedure for the synthesis of a dihydrothiazole derivative. Specific reactant quantities and reaction conditions should be optimized for this compound.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the thioamide (e.g., thioacetamide, 1.0 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition: Slowly add the α-halo ketone (e.g., 3-bromo-2-butanone, 1.0 equivalent) to the stirred solution. The reaction is often exothermic.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and maintain for a period of 30 minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing a weak base solution (e.g., 5% sodium carbonate) to neutralize the hydrohalic acid byproduct.[3]

  • Isolation: The product may precipitate from the aqueous solution. If so, collect the solid by vacuum filtration, wash with cold water, and air dry. If the product is an oil, perform a liquid-liquid extraction using an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods (NMR, IR, MS).

Chemical Reactivity

The reactivity of this compound is primarily dictated by the imine (C=N) bond and the sulfur heteroatom.

  • Oxidation: The sulfur atom can be readily oxidized to form the corresponding sulfoxide or sulfone using common oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: The imine bond can be reduced to an amine, yielding the fully saturated thiazolidine ring. This is typically achieved through catalytic hydrogenation (e.g., H₂/Pd-C) or by using reducing agents like sodium borohydride (NaBH₄).

Reactivity_Pathway Start 2,4,5-Trimethyl- 4,5-dihydrothiazole Oxidized Sulfoxide / Sulfone Derivative Start->Oxidized Oxidation (e.g., H₂O₂) Reduced 2,4,5-Trimethyl- thiazolidine Start->Reduced Reduction (e.g., NaBH₄)

Caption: Key reactivity pathways for this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Table 3: Spectroscopic Data Summary

TechniqueExpected / Observed Features
Infrared (IR) Spectroscopy Predicted: - C-H stretching (alkane): ~2850-3000 cm⁻¹- C=N stretching (imine): ~1640-1690 cm⁻¹- C-N stretching: ~1020-1250 cm⁻¹- C-S stretching: ~600-800 cm⁻¹
¹H NMR Spectroscopy Predicted: - Resonances for three distinct methyl groups (singlets or doublets).- Signals for the two protons on the C4-C5 bond of the ring, likely showing complex splitting patterns due to their diastereotopic nature.
¹³C NMR Spectroscopy Predicted: - Signal for the imine carbon (C2) in the range of ~160-170 ppm.- Resonances for the aliphatic carbons (C4, C5) and the three methyl carbons.
Mass Spectrometry (GC-MS) Observed: - Molecular Ion (M⁺): m/z = 129.[2]

Applications in Neuroscience and Drug Development

The most prominent application of this compound is in neuroscience, where it is referred to as Trimethylthiazoline (TMT) . It is a synthetic component of red fox feces and serves as a potent, species-innate predator odor that elicits defensive and fear-related behaviors in rodents.[4] This makes TMT an invaluable tool for creating animal models of psychological stress, post-traumatic stress disorder (PTSD), and anxiety.[5][6][7]

Researchers use TMT to study the neurobiological circuits underlying innate fear, stress coping mechanisms, and the link between stress and other disorders, such as alcohol use disorder.[7] The behavioral responses to TMT exposure, such as freezing, immobility, and digging, are quantifiable measures of stress and fear.[5][8]

TMT_Workflow cluster_prep Preparation cluster_exposure Exposure Phase cluster_analysis Analysis Habituation Animal Habituation to Test Chamber TMT_Exposure TMT Exposure (e.g., 10 µL on filter paper) Habituation->TMT_Exposure Behavioral_Recording Video Recording of Behavioral Responses (10-20 min) TMT_Exposure->Behavioral_Recording Behavioral_Scoring Quantify Behaviors (Freezing, Digging, Immobility) Behavioral_Recording->Behavioral_Scoring Neurobiological_Analysis Neurobiological Assays (c-Fos, CORT levels, Gene Expression) Behavioral_Scoring->Neurobiological_Analysis

Caption: Experimental workflow for a typical TMT-induced predator odor stress study in rodents.

Experimental Protocol: TMT Exposure for Behavioral Analysis

This protocol is adapted from methodologies used in rodent stress research.[5][7][8]

  • Animal Habituation: For 1-2 consecutive days prior to the experiment, place each rat in the testing chamber (e.g., a clean Plexiglas cage) for 10-15 minutes to allow for habituation to the novel environment. This reduces confounding stress from novelty.

  • TMT Preparation: Prepare a filter paper or cotton ball with a precise dose of TMT (e.g., 10 µL of 97% pure this compound).[5][8] Place it in a small, inaccessible container within the test chamber (e.g., a metal basket or perforated tube) to prevent direct contact. Control animals are exposed to a filter paper with a vehicle like water.

  • Exposure Session: Place the rat in the chamber for a fixed duration (typically 10-20 minutes).[8] The entire session should be video recorded from above for later behavioral analysis.

  • Behavioral Scoring: Using the video recordings, trained observers or automated tracking software quantify key stress-related behaviors. Common measures include:

    • Freezing: Complete absence of movement except for respiration.

    • Immobility: A passive coping response characterized by minimal movement.

    • Digging: An active coping strategy involving burying or shredding bedding.[5]

  • Data Analysis: Analyze the duration or frequency of each behavior. Some studies calculate a ratio of active to passive coping (e.g., digging/immobility ratio) to classify individual stress responses.[5]

  • Post-Exposure Analysis (Optional): Following the behavioral test, biological samples can be collected to measure physiological stress markers (e.g., plasma corticosterone) or brain tissue can be processed for neuronal activation markers like c-Fos.[7]

Conclusion

This compound is a structurally simple yet functionally significant heterocyclic molecule. While its synthesis and basic reactivity follow established principles of organic chemistry, its role as the predator odor mimic TMT has established it as a critical tool in the fields of neuroscience, psychology, and pharmacology. The ability to reliably induce an innate fear state in preclinical models provides an invaluable platform for investigating the mechanisms of stress and anxiety, and for the development of novel therapeutic agents. This guide provides the foundational chemical knowledge and detailed experimental frameworks necessary for its effective use in a research setting.

References

The Genesis of Nutty & Roasted Aromas: A Technical Guide to 2,4,5-Trimethyl-4,5-dihydrothiazole Formation in the Maillard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the formation of 2,4,5-trimethyl-4,5-dihydrothiazole, a key intermediate in the development of characteristic nutty and roasted flavors during the Maillard reaction. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry of flavor formation and the synthesis of heterocyclic compounds.

Executive Summary

The Maillard reaction, a cornerstone of food chemistry, is a non-enzymatic browning process that occurs between amino acids and reducing sugars upon heating. This complex cascade of reactions is responsible for the desirable colors and flavors in a vast array of cooked foods. Among the myriad of flavor compounds generated, sulfur-containing heterocycles, such as thiazoles and their dihydro-intermediates, play a pivotal role in creating savory, meaty, and roasted aromas. This compound is a significant, albeit transient, intermediate in the formation of the more stable and aromatic 2,4,5-trimethylthiazole.[1] Understanding the mechanistic pathways of its formation is crucial for controlling and optimizing flavor profiles in food products and for the synthesis of flavor compounds. This guide details the core reaction mechanism, summarizes key quantitative data from model systems, provides a representative experimental protocol, and visualizes the critical chemical pathways.

Core Formation Pathway

The formation of this compound is primarily a result of the interaction between specific Maillard reaction intermediates. The key precursors are an α-dicarbonyl compound, hydrogen sulfide (H₂S), and ammonia (NH₃). The sulfur-containing amino acid, cysteine, is a principal source of hydrogen sulfide, while other amino acids can serve as a source of ammonia through the Strecker degradation.

A critical α-dicarbonyl precursor for the formation of the trimethyl-substituted thiazole ring is 2,3-butanedione (also known as diacetyl). The reaction proceeds through the following key stages:

  • Generation of Precursors: The Maillard reaction between a reducing sugar and an amino acid generates α-dicarbonyl compounds like 2,3-butanedione. Concurrently, the thermal degradation of cysteine releases hydrogen sulfide. The Strecker degradation of other amino acids provides ammonia.

  • Nucleophilic Attack: Hydrogen sulfide acts as a nucleophile, attacking one of the carbonyl carbons of 2,3-butanedione.

  • Condensation with Ammonia: Ammonia then condenses with the remaining carbonyl group, leading to the formation of an imine intermediate.

  • Cyclization: An intramolecular nucleophilic attack by the sulfur atom onto the imine carbon results in the closure of the five-membered ring, forming the this compound structure.

This dihydrothiazole is an intermediate that can subsequently be oxidized to the more stable, aromatic 2,4,5-trimethylthiazole, which is a potent aroma compound.[2]

Maillard_Reaction_Pathway cluster_reactants Initial Reactants cluster_intermediates Key Intermediates cluster_formation Thiazole Formation Reducing_Sugar Reducing Sugar Maillard_Reaction Maillard Reaction (Heating) Reducing_Sugar->Maillard_Reaction Amino_Acid_1 Cysteine Amino_Acid_1->Maillard_Reaction H2S Hydrogen Sulfide (H₂S) Amino_Acid_1->H2S Thermal Degradation Amino_Acid_2 Amino Acid (e.g., Alanine) Amino_Acid_2->Maillard_Reaction NH3 Ammonia (NH₃) Amino_Acid_2->NH3 Strecker Degradation Diacetyl 2,3-Butanedione (Diacetyl) Maillard_Reaction->Diacetyl Intermediate_1 Mercapto-imine Intermediate Diacetyl->Intermediate_1 Condensation H2S->Intermediate_1 Condensation NH3->Intermediate_1 Condensation Dihydrothiazole This compound Intermediate_1->Dihydrothiazole Cyclization Thiazole 2,4,5-Trimethylthiazole Dihydrothiazole->Thiazole Oxidation

Caption: Formation pathway of this compound from Maillard reaction precursors.

Quantitative Data from Maillard Reaction Model Systems

While specific yield data for this compound is scarce due to its transient nature, studies on its precursors and the final aromatic product in model systems provide valuable insights. The following table summarizes the formation of key α-dicarbonyl precursors under various conditions.

Precursor(s)ConditionsGlyoxal (µg/mL)Methylglyoxal (µg/mL)Diacetyl (µg/mL)Reference
D-Glucose/AmmoniapH 5, 121°C, 20 min2.988.2714.94[3]
D-Glucose/AmmoniapH 7, 121°C, 20 min11.2345.12102.34[3]
D-Glucose/AmmoniapH 9, 121°C, 20 min46.12156.611588.45[3]

These data illustrate the significant influence of pH on the generation of α-dicarbonyl compounds, which are direct precursors to thiazole formation. The substantial increase in diacetyl at higher pH correlates with conditions favorable for thiazole generation.

Experimental Protocols

This section outlines a representative experimental workflow for the investigation of this compound formation in a Maillard reaction model system.

Objective: To generate and identify this compound and 2,4,5-trimethylthiazole from the reaction of D-glucose, L-cysteine, and L-alanine.

Materials:

  • D-glucose (analytical grade)

  • L-cysteine (analytical grade)

  • L-alanine (analytical grade)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Deionized water

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • Reaction vials (10 mL, screw-cap with PTFE/silicone septa)

  • Heating block or oil bath

  • Vortex mixer

  • Centrifuge

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Preparation of Model System:

    • In a 10 mL reaction vial, dissolve 1 mmol of D-glucose, 0.5 mmol of L-cysteine, and 0.5 mmol of L-alanine in 5 mL of 0.1 M phosphate buffer (pH 8.0).

    • Seal the vial tightly with the screw cap.

  • Thermal Reaction:

    • Place the vial in a preheated heating block or oil bath set to 120°C.

    • Heat the reaction mixture for 60 minutes.

  • Extraction of Volatiles:

    • After heating, immediately cool the vial in an ice bath to quench the reaction.

    • Add 2 mL of dichloromethane (DCM) to the vial.

    • Vortex the mixture vigorously for 2 minutes to extract the volatile compounds.

    • Centrifuge the vial at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Sample Preparation for GC-MS:

    • Carefully transfer the bottom organic (DCM) layer to a clean vial using a Pasteur pipette.

    • Add a small amount of anhydrous sodium sulfate to the DCM extract to remove any residual water.

    • Transfer the dried extract to a 2 mL GC vial for analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the extract into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Employ a temperature program to separate the volatile compounds (e.g., initial temperature of 40°C, hold for 2 min, ramp to 250°C at 5°C/min, hold for 5 min).

    • The mass spectrometer should be operated in electron ionization (EI) mode, scanning from m/z 35 to 350.

    • Identify this compound and 2,4,5-trimethylthiazole by comparing their mass spectra and retention times with those of authentic standards or library data.

Experimental_Workflow A 1. Prepare Model System (Glucose, Cysteine, Alanine in Buffer) B 2. Thermal Reaction (120°C for 60 min) A->B C 3. Cool & Extract (Ice Bath & Dichloromethane) B->C D 4. Separate & Dry (Centrifuge & Na₂SO₄) C->D E 5. GC-MS Analysis (Identify Compounds) D->E F Data Interpretation E->F

Caption: Experimental workflow for the analysis of thiazole formation in a Maillard model system.

Conclusion

The formation of this compound is a key mechanistic step in the generation of important roasted and nutty flavor notes within the Maillard reaction. Its genesis is dependent on the availability of specific precursors, notably 2,3-butanedione, hydrogen sulfide, and ammonia, which are themselves products of sugar and amino acid degradation. Reaction conditions, particularly pH and temperature, critically influence the rate of formation of these precursors and, consequently, the yield of thiazole compounds. The methodologies and pathways detailed in this guide provide a foundational understanding for professionals seeking to manipulate and harness the Maillard reaction for flavor development and chemical synthesis. Further research focusing on the kinetics of dihydrothiazole formation and its conversion to the final aromatic product will offer deeper insights and greater control over this complex and vital reaction.

References

An In-depth Technical Guide to 2,4,5-Trimethyl-4,5-dihydrothiazole as a Flavor Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethyl-4,5-dihydrothiazole is a heterocyclic organic compound with the molecular formula C₆H₁₁NS.[1] This volatile molecule is a key contributor to the characteristic aromas of a variety of cooked foods, where it is primarily formed through the Maillard reaction. Its flavor profile is typically described as nutty, roasted, and reminiscent of cocoa, making it a significant compound in the flavor and fragrance industry.[2] Beyond its role in food chemistry, this compound has also been extensively studied in the context of chemical ecology as a component of fox urine that elicits innate fear responses in rodents. This guide will focus on its properties and formation as a flavor compound, providing a technical overview for researchers and professionals in related fields.

Physicochemical Properties

PropertyValue (for 2,4,5-trimethylthiazole)Source(s)
Odor Description Musty, nutty, vegetable, cocoa, hazelnut, chocolate, coffee[2][3]
Taste Description Nutty, cocoa, green vegetative-like with roasted earthy nuances (at 10.00 ppm)[2]
Molecular Weight 129.22 g/mol [1]
Boiling Point 166-167 °C at 717.5 mmHg[3]
Flash Point 51.11 °C[2]
Solubility Slightly soluble in water; soluble in alcohol and dipropylene glycol[3]

Disclaimer: The sensory data presented above is for 2,4,5-trimethylthiazole, a structurally similar compound. Specific odor and taste threshold data for this compound are not available in the reviewed literature.

Occurrence in Food Products

This compound is a known product of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.[1] Consequently, it is found in a variety of cooked and processed foods. While specific quantitative concentrations in various foods are not widely reported, its presence is noted in cooked meats and other thermally processed goods.[4] The related compound, 2,4,5-trimethylthiazole, is used as a flavoring agent in condiments, relish, and soups at approximately 6 ppm, and in frozen and soft confectionery at 2 ppm.[2][5]

Formation Pathway: The Maillard Reaction

The formation of this compound is a complex process occurring during the Maillard reaction. The key precursors are sulfur-containing amino acids (like cysteine), a dicarbonyl compound (such as 2,3-butanedione, a product of sugar degradation), and an aldehyde (like acetaldehyde). The general pathway involves the reaction of hydrogen sulfide (from the degradation of cysteine) and ammonia with these carbonyl compounds.

Maillard_Reaction_Pathway reducing_sugar Reducing Sugar sugar_degradation Sugar Degradation reducing_sugar->sugar_degradation amino_acid Amino Acid (e.g., Cysteine) strecker_degradation Strecker Degradation amino_acid->strecker_degradation h2s Hydrogen Sulfide (H₂S) strecker_degradation->h2s nh3 Ammonia (NH₃) strecker_degradation->nh3 dicarbonyl α-Dicarbonyl (e.g., 2,3-Butanedione) sugar_degradation->dicarbonyl acetaldehyde Acetaldehyde sugar_degradation->acetaldehyde intermediate Intermediate Formation dicarbonyl->intermediate acetaldehyde->intermediate h2s->intermediate nh3->intermediate thiazoline 2,4,5-Trimethyl- 4,5-dihydrothiazole intermediate->thiazoline

Maillard reaction pathway for thiazoline formation.

Experimental Protocols

Synthesis of this compound (General Procedure)
Sensory Evaluation of Nutty and Roasted Flavor Compounds

The sensory properties of flavor compounds like this compound are typically evaluated using trained sensory panels and established methodologies.

Objective: To determine the odor and taste profile and detection thresholds of the target compound.

Materials:

  • Purified this compound

  • Deodorized water for dilutions

  • Odor-free sample presentation vessels (e.g., glass sniffing jars with lids)

  • Trained sensory panel (8-12 members)

Methods:

  • Panelist Training: Panelists are trained to identify and scale the intensity of various aroma and taste attributes, particularly those relevant to nutty, roasted, and cocoa-like notes.

  • Odor Profile Analysis:

    • A series of dilutions of the compound in deodorized water are prepared.

    • Samples are presented to panelists in coded, randomized order.

    • Panelists sniff the headspace of each sample and describe the perceived aroma attributes.

    • The intensity of each attribute is rated on a structured scale (e.g., a 15-point scale).

  • Taste Profile Analysis:

    • A similar series of dilutions in purified water is prepared for tasting.

    • Panelists taste the solutions and evaluate the flavor profile, including basic tastes and characteristic flavor notes.

    • Intensity ratings are recorded.

  • Threshold Determination (ASTM E679-04):

    • An ascending forced-choice triangle test is commonly used.

    • Panelists are presented with three samples, two of which are blanks (water) and one contains the diluted compound.

    • They are asked to identify the odd sample.

    • The concentration is increased in steps until the panelist can reliably detect the difference.

    • The group threshold is calculated as the geometric mean of the individual thresholds.

Sensory_Evaluation_Workflow start Start panel_training Panelist Training start->panel_training sample_prep Sample Preparation (Dilution Series) panel_training->sample_prep odor_analysis Odor Profile Analysis sample_prep->odor_analysis taste_analysis Taste Profile Analysis sample_prep->taste_analysis threshold_det Threshold Determination (Triangle Test) sample_prep->threshold_det data_analysis Data Analysis odor_analysis->data_analysis taste_analysis->data_analysis threshold_det->data_analysis report Report Generation data_analysis->report end End report->end

Workflow for sensory evaluation of a flavor compound.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O)

Objective: To identify and quantify this compound in a food matrix and to correlate its presence with a specific aroma.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Gas Chromatograph with an Olfactometry port (GC-O)

  • Headspace or Solid-Phase Microextraction (SPME) sampler

Method:

  • Sample Preparation: A food sample (e.g., roasted beef) is homogenized. Volatiles are extracted from the headspace using SPME.

  • GC-MS Analysis:

    • The SPME fiber is desorbed in the heated injector of the GC.

    • Volatile compounds are separated on a capillary column (e.g., DB-5ms).

    • The separated compounds are ionized and fragmented in the mass spectrometer.

    • The resulting mass spectrum of this compound is compared to a library for identification.

    • Quantification can be achieved using an internal standard.

  • GC-O Analysis:

    • The GC separation is performed under the same conditions as for GC-MS.

    • The column effluent is split between the MS detector and a heated sniffing port.

    • A trained panelist sniffs the effluent and records the time and description of any detected odors.

    • The odor description at the retention time of this compound is recorded to confirm its contribution to the overall aroma.[6]

Signaling Pathway in Flavor Perception

The perception of flavor is a complex process involving both the sense of taste (gustation) and, more significantly for volatile compounds like this compound, the sense of smell (olfaction). While specific human olfactory receptors for this compound have not been identified, the general mechanism of olfaction provides a framework for understanding its perception. Much of the specific receptor research for this molecule has been in the context of a predator odor in rodents, which may not directly translate to human flavor perception.[7]

Olfactory_Signaling_Pathway odorant 2,4,5-Trimethyl- 4,5-dihydrothiazole (Odorant) receptor Olfactory Receptor (in Olfactory Epithelium) odorant->receptor g_protein G-protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase camp cAMP Production adenylyl_cyclase->camp ion_channel Ion Channel Opening camp->ion_channel depolarization Neuron Depolarization ion_channel->depolarization action_potential Action Potential depolarization->action_potential olfactory_bulb Olfactory Bulb action_potential->olfactory_bulb brain Brain (Flavor Perception) olfactory_bulb->brain

General olfactory signaling pathway for a flavor compound.

Conclusion

This compound is a significant flavor compound with a desirable nutty and roasted aroma profile, primarily formed during the thermal processing of food via the Maillard reaction. While its qualitative contribution to the flavor of cooked foods is recognized, there is a notable lack of publicly available quantitative data regarding its sensory thresholds and concentrations in various food matrices. Further research is warranted to fully characterize its organoleptic properties and to elucidate the specific human olfactory receptors responsible for its perception. The methodologies outlined in this guide provide a framework for conducting such research, which would be of considerable value to the flavor and food industries, as well as to academic researchers in the fields of food chemistry and sensory science.

References

The Role of Thiazoline Compounds in Food Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiazoline compounds, a class of sulfur-containing heterocyclic molecules, are pivotal in the realm of food chemistry, significantly contributing to the desirable aromas and flavors of a wide array of cooked and processed foods. Their formation, primarily through the Maillard reaction and Strecker degradation, results in a diverse range of derivatives that impart characteristic nutty, roasted, meaty, and savory notes. This technical guide provides a comprehensive overview of thiazoline compounds in food, detailing their formation pathways, quantitative occurrence, and the analytical methodologies used for their characterization.

Formation Pathways of Thiazoline Compounds in Foods

Thiazoline compounds are not typically present in raw food materials but are formed during thermal processing. The two primary chemical pathways responsible for their generation are the Maillard reaction and the subsequent Strecker degradation of sulfur-containing amino acids.

The Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating.[1] The initial step involves the condensation of a reducing sugar (like glucose) with an amino acid containing a free amino group. In the context of thiazoline formation, the sulfur-containing amino acid L-cysteine is a key precursor.[2][3] The reaction proceeds through a series of complex steps, including the formation of an unstable glycosylamine, which then undergoes Amadori rearrangement to form a ketosamine.[1] Further heating leads to the degradation of these intermediates and the formation of a plethora of volatile and non-volatile compounds, including the precursors for thiazolines.

Strecker Degradation

A crucial subsequent step in the formation of many flavor compounds, including thiazolines, is the Strecker degradation of amino acids.[4][5] This reaction involves the interaction of α-amino acids with dicarbonyl compounds, which are intermediates of the Maillard reaction. In this process, the amino acid is deaminated and decarboxylated to form an aldehyde (a Strecker aldehyde) and an α-aminoketone. When cysteine undergoes Strecker degradation, it can produce hydrogen sulfide (H₂S), ammonia (NH₃), and acetaldehyde, which are key building blocks for the synthesis of thiazolines and other sulfur-containing flavor compounds.[4]

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Reducing Sugars" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Amino Acids (Cysteine)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Thiazoline Compounds" [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes "Reducing Sugars"; "Amino Acids (Cysteine)"; "Maillard Reaction" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Dicarbonyl Intermediates"; "Strecker Degradation" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Strecker Aldehydes"; "H2S, NH3"; "Thiazoline Compounds";

// Edges "Reducing Sugars" -> "Maillard Reaction"; "Amino Acids (Cysteine)" -> "Maillard Reaction"; "Maillard Reaction" -> "Dicarbonyl Intermediates"; "Dicarbonyl Intermediates" -> "Strecker Degradation"; "Amino Acids (Cysteine)" -> "Strecker Degradation"; "Strecker Degradation" -> "Strecker Aldehydes"; "Strecker Degradation" -> "H2S, NH3"; "Dicarbonyl Intermediates" -> "Thiazoline Compounds"; "H2S, NH3" -> "Thiazoline Compounds"; "Strecker Aldehydes" -> "Thiazoline Compounds"; } dot Caption: General pathway for thiazoline formation.

Quantitative Occurrence of Thiazoline Compounds in Foods

The concentration of thiazoline compounds in food is highly dependent on the food matrix, processing conditions (temperature, time, pH), and the availability of precursors. The following tables summarize some reported quantitative data for key thiazoline compounds in various food products.

Table 1: Concentration of 2-Acetyl-2-thiazoline in Various Foods

Food ProductConcentration (µg/kg)Reference(s)
Cooked Beef28 - 457.80[3]
Roasted Beef SauceNot specified, but present[6]
Cooked RiceKey flavor compound[7]
Jasmine RiceKey flavor compound[7]
CoffeeFormed during roasting[8]
PopcornKey odorant[6]
Wheat Bread18[6]
Brown Bread18[6]
Rye Bread18[6]

Table 2: Other Thiazoline and Related Compounds in Foods

CompoundFood ProductConcentrationReference(s)
2-Ethyl-4-methyl-3-thiazolineSesame Seed OilIdentified
2-Isopropyl-4-methyl-3-thiazolineSesame Seed OilIdentified
Various Thiazoles and OxazolesRoasted PeanutsIdentified[9]
2-Pentyl-thiazolidineFried Chicken LiverIdentified[10]
2-Ethyl-thiazolidineFried Chicken LiverIdentified[10]

Experimental Protocols for Thiazoline Analysis

The analysis of volatile and semi-volatile thiazoline compounds in complex food matrices requires robust and sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and, more recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed methods.

Sample Preparation and Extraction

The initial and most critical step in the analysis of thiazolines is their efficient extraction from the food matrix while minimizing artifact formation.

  • Solvent-Assisted Flavor Evaporation (SAFE): This is a high-vacuum distillation technique that allows for the gentle isolation of volatile and semi-volatile compounds at low temperatures, thus minimizing thermal degradation. It is particularly suitable for the analysis of thermally labile sulfur compounds.[10]

  • Solid-Phase Microextraction (SPME): A solvent-free extraction method where a fused-silica fiber coated with a stationary phase is exposed to the headspace of a food sample or directly immersed in a liquid sample. The adsorbed volatiles are then thermally desorbed into the GC injector.[11][12]

  • Stir Bar Sorptive Extraction (SBSE): Similar to SPME but with a larger volume of stationary phase coated on a magnetic stir bar, providing higher extraction efficiency for trace compounds.[12]

  • Liquid-Liquid Extraction: A traditional method involving the extraction of the sample with an organic solvent, followed by concentration of the extract. Care must be taken to avoid the loss of highly volatile compounds during the concentration step.

// Node styles "Food Sample" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Extraction" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Analytical Separation" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Detection & Identification" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Data Analysis" [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes "Food Sample"; "Extraction" "SAFE"; "SPME"; "SBSE"; "Extract"; "Analytical Separation"; "GC"; "HPLC"; "Separated Analytes"; "Detection & Identification"; "MS"; "Olfactometry (GC-O)"; "MS/MS"; "Data Analysis";

// Edges "Food Sample" -> "Extraction"; "Extraction" -> "SAFE" [arrowhead=none]; "Extraction" -> "SPME" [arrowhead=none]; "Extraction" -> "SBSE" [arrowhead=none]; "SAFE" -> "Extract"; "SPME" -> "Extract"; "SBSE" -> "Extract"; "Extract" -> "Analytical Separation"; "Analytical Separation" -> "GC" [arrowhead=none]; "Analytical Separation" -> "HPLC" [arrowhead=none]; "GC" -> "Separated Analytes"; "HPLC" -> "Separated Analytes"; "Separated Analytes" -> "Detection & Identification"; "Detection & Identification" -> "MS" [arrowhead=none]; "Detection & Identification" -> "Olfactometry (GC-O)" [arrowhead=none]; "Detection & Identification" -> "MS/MS" [arrowhead=none]; "MS" -> "Data Analysis"; "Olfactometry (GC-O)" -> "Data Analysis"; "MS/MS" -> "Data Analysis"; } dot Caption: Workflow for thiazoline analysis in food.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse for the analysis of volatile flavor compounds.

  • Protocol for Volatile Thiazolines in Roasted Peanuts:

    • Extraction: Volatile compounds are isolated from roasted peanuts using a specialized vacuum degassing apparatus.[9]

    • Fractionation: The crude extract is subjected to preparative gas chromatography to separate individual compounds.

    • GC-MS Analysis:

      • Column: A fused-silica capillary column, such as a DB-5 or equivalent (e.g., 50 m x 0.32 mm i.d., 0.5 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate.

      • Temperature Program: A typical program might start at 40°C, hold for 2 minutes, then ramp at 2°C/min to 220°C, and hold for 30 minutes.

      • Mass Spectrometer: Operated in electron impact (EI) mode at 70 eV, with a scan range of m/z 35-350.

    • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic reference standards and library data (e.g., NIST, Wiley).

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation power of GC with the sensitivity of the human nose as a detector.[13][14] This allows for the identification of odor-active compounds, even those present at concentrations below the detection limit of the mass spectrometer.

  • General Protocol:

    • GC System: A standard GC is equipped with an effluent splitter that directs the column effluent to both a mass spectrometer (or flame ionization detector) and a sniffing port.

    • Sniffing Port: The sniffing port is supplied with humidified air to prevent the analyst's nasal passages from drying out.

    • Analysis: A trained panelist sniffs the effluent from the sniffing port and records the retention time and a descriptor for each detected odor.

    • Aroma Extract Dilution Analysis (AEDA): The sample extract is serially diluted and analyzed by GC-O until no more odors are detected. The highest dilution at which an odorant is still detectable is its flavor dilution (FD) factor, which provides a measure of its odor potency.[14]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

For less volatile or thermally unstable thiazoline derivatives, HPLC-MS/MS offers a viable alternative. Derivatization is often employed to improve chromatographic separation and ionization efficiency.

  • Protocol for 2-Acetyl Azaheterocycles (including 2-Acetyl-2-thiazoline): [6][15]

    • Extraction: A small amount of the food sample (0.2-0.5 g) is homogenized with a bead beater.

    • Derivatization: The extract is derivatized with 3-nitrophenylhydrazine (3-NPH) at 40°C for 2 hours. This reagent reacts with the carbonyl group of 2-acetyl-2-thiazoline.

    • UHPLC-MS/MS Analysis:

      • Column: A reversed-phase C18 column.

      • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid.

      • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • Quantification: Stable isotope dilution analysis (SIDA) is used for accurate quantification, where a known amount of a labeled internal standard is added to the sample at the beginning of the workflow.

Thiazolidine Compounds in Food Chemistry

Thiazolidines are the saturated counterparts of thiazolines and are also formed in food through the reaction of cysteine with aldehydes or ketones.[10] For instance, the reaction of cysteine with formaldehyde yields thiazolidine-4-carboxylic acid.[16] While generally less aromatic than thiazolines, they can act as important intermediates and precursors to flavor compounds. Some thiazolidines have been identified in fried chicken liver, formed from the reaction of cysteamine (the decarboxylation product of cysteine) with aldehydes derived from lipid oxidation.[10]

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Cysteine" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Aldehyde/Ketone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Thiazolidine" [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes "Cysteine"; "Aldehyde/Ketone"; "Condensation" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Thiazolidine";

// Edges "Cysteine" -> "Condensation"; "Aldehyde/Ketone" -> "Condensation"; "Condensation" -> "Thiazolidine"; } dot Caption: Thiazolidine formation from cysteine.

Conclusion

Thiazoline compounds are a fascinating and crucial class of molecules in food chemistry, responsible for many of the desirable flavors and aromas we associate with cooked foods. Their formation is a complex interplay of the Maillard reaction and Strecker degradation, influenced by a multitude of factors. The analytical methodologies for their detection and quantification are continuously evolving, providing researchers with more sensitive and accurate tools to unravel the complexities of food flavor. A deeper understanding of thiazoline chemistry not only aids in optimizing food processing for better flavor development but also has implications for the synthesis of novel flavor ingredients and potentially for the discovery of new bioactive compounds.

References

An In-depth Technical Guide to the Precursors for 2,4,5-Trimethyl-4,5-dihydrothiazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trimethyl-4,5-dihydrothiazole, also known as 2,4,5-trimethylthiazoline, is a significant heterocyclic compound, primarily recognized for its characteristic meaty and nutty flavor profile. Its synthesis is a key area of interest in food chemistry and flavor science. This technical guide provides a comprehensive overview of the primary precursors and methodologies for the synthesis of this compound, with a focus on the reaction of 3-mercapto-2-butanone with acetaldehyde and ammonia. This document includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to facilitate a deeper understanding for researchers and professionals in related fields.

Introduction

This compound is a volatile sulfur-containing heterocyclic compound that contributes significantly to the aroma of cooked meats. Its formation is often attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occur upon heating. Understanding the specific precursors and reaction conditions that lead to the formation of this potent flavor compound is crucial for the development of synthetic meat flavors and for controlling the sensory properties of processed foods.

Primary Precursors for Synthesis

The most direct and recognized pathway for the synthesis of this compound involves the reaction of three key precursors:

  • 3-Mercapto-2-butanone: A ketone containing a thiol group, which provides the sulfur atom and a portion of the carbon backbone of the thiazoline ring.

  • Acetaldehyde: An aldehyde that contributes to the carbon atom at the 2-position of the ring.

  • Ammonia: Provides the nitrogen atom for the heterocyclic ring.

Precursor Properties

A summary of the key physical and chemical properties of the primary precursors is provided in the table below.

PrecursorFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)CAS Number
3-Mercapto-2-butanoneC₄H₈OS104.1748-49 (at 15 mmHg)1.035 (at 25 °C)40789-98-8
AcetaldehydeC₂H₄O44.0520.20.784 (at 20 °C)75-07-0
AmmoniaNH₃17.03-33.340.73 (at -33.3 °C)7664-41-7

Synthetic Pathway and Mechanism

The formation of this compound from 3-mercapto-2-butanone, acetaldehyde, and ammonia proceeds through a condensation reaction. The likely mechanism involves the initial reaction of acetaldehyde and ammonia to form an imine intermediate. This is followed by a nucleophilic attack of the thiol group from 3-mercapto-2-butanone on the imine, leading to cyclization and the formation of the dihydrothiazole ring.

Synthesis_Pathway Acetaldehyde Acetaldehyde Imine Ethanimine (Intermediate) Acetaldehyde->Imine + Ammonia Ammonia Ammonia->Imine + MercaptoButanone 3-Mercapto-2-butanone Thiazoline This compound Imine->Thiazoline + 3-Mercapto-2-butanone

2,4,5-Trimethyl-4,5-dihydrothiazole: A Technical Guide on its Role as a Semiochemical

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trimethyl-4,5-dihydrothiazole, also known as 2,4,5-trimethyl-Δ³-thiazoline or TMT, is a sulfur-containing heterocyclic organic compound. While initially identified as a potent flavor component in various cooked foods, it has garnered significant attention in the field of chemical ecology for its role as a semiochemical. Specifically, TMT is recognized as a kairomone, a chemical substance emitted by one species that benefits another. It is a component of red fox (Vulpes vulpes) feces and elicits innate fear and avoidance behaviors in prey species, particularly rodents.[1][2][3][4] This technical guide provides an in-depth overview of this compound as a semiochemical, focusing on its chemical properties, biological activity, the neural pathways it activates, and the experimental protocols used to study its effects.

Chemical Properties and Synthesis

This compound is a volatile compound with a strong, characteristic odor. Its chemical and physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₆H₁₁NS
Molecular Weight 129.22 g/mol
CAS Number 4145-93-1
Appearance Colorless to pale yellow liquid
Boiling Point ~165-167 °C
Solubility Slightly soluble in water; soluble in organic solvents

Table 1: Physicochemical Properties of this compound

The synthesis of this compound is typically achieved through the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone.[5][6][7][8] For this compound, this would involve the reaction of thioacetamide with 3-bromo-2-butanone.

Biological Activity as a Semiochemical

As a component of predator odor, this compound acts as a potent kairomone, signaling the presence of a predator to prey species. This elicits a range of innate, unlearned defensive behaviors in rodents, most notably freezing and avoidance.[1][2][3]

Quantitative Behavioral Data

The following tables summarize quantitative data from various studies on the behavioral responses of rodents to this compound (TMT).

SpeciesExposure ConditionsBehavioral ParameterResultReference
Mice (C57BL/6J)5 µl neat TMT in a test chamber% Freezing TimeSignificant increase in freezing behavior post-TMT exposure compared to baseline.[1]
Mice (CD1)3.8 pmol TMT in a two-zone cageTime in TMT zoneSignificant decrease in time spent in the TMT-containing zone.[9]
Rats (Sprague-Dawley)Varying concentrations of TMTAvoidance BehaviorDose-dependent increase in avoidance behavior.[10]
Rats (Wistar and Brown Norway)0.6 nmol TMTFreezing DurationTMT induced significant freezing, though less than whole fox feces.[11][12][13]

Table 2: Summary of Rodent Behavioral Responses to this compound (TMT)

ParameterControl (Water/DEP)TMT ExposureReference
Freezing Duration (% of time) < 5%40-70%[1][14]
Avoidance (Time in odor zone) ~50%< 20%[9]
Corticosterone Levels (ng/ml) ~50 ng/ml>200 ng/ml[15]

Table 3: Comparative Quantitative Effects of TMT Exposure in Rodents

Signaling Pathway

The perception of this compound initiates a signaling cascade within the olfactory system of rodents, leading to the observed fear response. The primary sensory neurons responsible for detecting TMT are located in the main olfactory epithelium and the Grueneberg ganglion, a specialized olfactory organ at the tip of the nose.[2]

The proposed signaling pathway involves the binding of TMT to a specific receptor, believed to be the receptor guanylyl cyclase-G (GC-G), expressed in a subset of olfactory sensory neurons.[2] This interaction is thought to activate the guanylyl cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). The rise in cGMP then gates cyclic nucleotide-gated (CNG) ion channels, causing depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the olfactory bulb and subsequently to higher brain centers involved in processing fear and initiating defensive behaviors, such as the amygdala and the bed nucleus of the stria terminalis.[2][4]

TMT_Signaling_Pathway cluster_OSN Olfactory Sensory Neuron cluster_Brain Brain Processing TMT 2,4,5-Trimethyl- 4,5-dihydrothiazole (TMT) GC_G Receptor Guanylyl Cyclase-G (GC-G) TMT->GC_G Binds to cGMP cGMP GC_G->cGMP Converts GTP GTP GTP->cGMP CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cGMP->CNG Activates Depolarization Neuronal Depolarization (Action Potential) CNG->Depolarization Leads to Olfactory_Bulb Olfactory Bulb Depolarization->Olfactory_Bulb Signal Transmitted to Amygdala_BNST Amygdala & Bed Nucleus of the Stria Terminalis Olfactory_Bulb->Amygdala_BNST Fear_Response Innate Fear Response (Freezing, Avoidance) Amygdala_BNST->Fear_Response Initiates

Caption: Proposed signaling pathway for TMT-induced fear response in rodents.

Experimental Protocols

Identification and Analysis: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general method for identifying volatile semiochemicals like TMT from a biological matrix (e.g., feces).

Objective: To extract and identify volatile compounds from a sample.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Headspace autosampler

  • SPME (Solid Phase Microextraction) fibers (e.g., PDMS/DVB)

  • Sealed headspace vials (20 mL)

  • Sample (e.g., 1-2 g of fox feces)

  • Internal standard (optional)

Procedure:

  • Place the sample into a headspace vial and seal it.

  • Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.

  • Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • Retract the fiber and inject it into the GC inlet.

  • Desorb the analytes from the fiber in the heated GC inlet.

  • Separate the compounds on a suitable capillary column (e.g., DB-5ms).

  • Detect and identify the compounds using the mass spectrometer by comparing the resulting mass spectra to a library (e.g., NIST).

GCMS_Workflow Sample Sample in Headspace Vial Incubation Incubation Sample->Incubation SPME SPME Fiber Adsorption Incubation->SPME Injection GC Injection & Desorption SPME->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Analysis Data Analysis & Compound Identification Detection->Analysis

Caption: General workflow for headspace GC-MS analysis of semiochemicals.

Bioassay: Predator Odor-Induced Freezing Test

This protocol is used to quantify the innate fear response of rodents to TMT.[1]

Objective: To measure the duration of freezing behavior in a rodent upon exposure to TMT.

Materials:

  • Test chamber (e.g., a transparent cylinder or box)

  • Video recording equipment

  • This compound (TMT)

  • Micropipette

  • Filter paper or cotton swab

  • Test subjects (mice or rats)

Procedure:

  • Habituate the animal to the test chamber for a baseline period (e.g., 5-10 minutes) and record its behavior.

  • Introduce a piece of filter paper or a cotton swab with a small, precise amount of TMT (e.g., 5-10 µL) into the chamber.

  • Record the animal's behavior for a set duration (e.g., 10-15 minutes) following the introduction of the odor.

  • Analyze the video recordings to quantify the total time the animal spends freezing (complete immobility except for respiratory movements).

  • Compare the freezing duration during the baseline and TMT exposure periods.

Freezing_Test_Workflow Habituation Animal Habituation in Test Chamber Baseline Baseline Behavior Recording Habituation->Baseline TMT_Intro Introduction of TMT Odor Stimulus Baseline->TMT_Intro Exposure Behavior Recording during TMT Exposure TMT_Intro->Exposure Analysis Video Analysis: Quantify Freezing Duration Exposure->Analysis Comparison Compare Baseline vs. Exposure Freezing Analysis->Comparison

Caption: Workflow for the predator odor-induced freezing test.

Electrophysiological Assay: Electroantennography (EAG)

While TMT's effects are well-documented in vertebrates, similar thiazole derivatives can act as semiochemicals for insects. EAG is a technique to measure the electrical response of an insect's antenna to volatile compounds.

Objective: To determine if an insect antenna responds to a specific volatile compound.

Materials:

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition)

  • Dissecting microscope

  • Insect antenna

  • Test compound dissolved in a solvent (e.g., hexane)

  • Control (solvent only)

  • Air stimulus controller

Procedure:

  • Excise an antenna from the insect and mount it between two electrodes.

  • Deliver a continuous stream of humidified, clean air over the antenna.

  • Introduce a puff of the solvent control into the airstream and record the baseline response.

  • Introduce a puff of the test compound into the airstream and record the resulting depolarization of the antennal membrane (the EAG response).

  • Compare the amplitude of the response to the test compound with the control.

Applications and Future Directions

The potent and reliable fear-inducing properties of this compound make it a valuable tool in several areas of research:

  • Neuroscience: As a tool to study the neural circuits underlying innate fear and anxiety.

  • Pharmacology: For screening and testing anxiolytic drugs.

  • Pest Control: As a potential repellent for rodent pests.

Future research should focus on the precise identification of the olfactory receptors for TMT and the downstream signaling pathways in greater detail. Furthermore, investigating the potential for habituation or sensitization to TMT with repeated exposure is crucial for its application in pest management. The discovery and characterization of other semiochemicals from predator odors will also provide a more comprehensive understanding of chemical communication in predator-prey interactions.

Conclusion

This compound is a well-characterized semiochemical that serves as a powerful tool for investigating the biological basis of innate fear. Its consistent and quantifiable effects on rodent behavior, coupled with an emerging understanding of its neural mechanism of action, make it an invaluable compound for researchers in neuroscience, pharmacology, and chemical ecology. The experimental protocols outlined in this guide provide a framework for the continued study of this and other important semiochemicals.

References

The Stereochemical Nuances of 2,4,5-Trimethyl-4,5-dihydrothiazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chirality, Synthesis, and Biological Significance of a Potent Volatile Compound

Abstract

2,4,5-Trimethyl-4,5-dihydrothiazole, also known as 2,4,5-trimethyl-Δ²-thiazoline, is a volatile heterocyclic compound of significant interest in flavor chemistry and neurobiology. As a key aroma component in cooked foods, its sensory properties are well-recognized. Furthermore, it functions as a potent predator odor, eliciting innate fear and stress responses in rodents, making it a valuable tool in neuroscientific research. The presence of two stereocenters at the C4 and C5 positions imparts chirality to the molecule, a feature with profound implications for its biological activity and synthesis. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including asymmetric synthetic routes, and delves into the neural pathways activated by this semiochemical, offering a valuable resource for researchers in drug development, chemical synthesis, and neurobiology.

Stereochemistry and Chiral Properties

The molecular structure of this compound contains two chiral centers at the C4 and C5 carbons of the dihydrothiazole ring. This gives rise to the possibility of four stereoisomers: (4R,5R), (4S,5S), (4R,5S), and (4S,5R). The relationship between these stereoisomers dictates their three-dimensional arrangement and, consequently, their interaction with chiral environments such as biological receptors.

Quantitative Chiral Data

While the chirality of this compound is structurally evident, specific quantitative data, such as the optical rotation ([α]D) for its purified enantiomers, are not extensively reported in publicly accessible literature. However, studies on the asymmetric synthesis of analogous 2,4,5-trisubstituted Δ²-thiazolines have reported achieving high enantiomeric excess (ee), in some cases up to 97% ee.[1] This underscores the feasibility of producing enantiomerically enriched forms of these compounds.

Table 1: Representative Chiroptical Data for a Chiral Dihydrothiazole Derivative

TechniqueWavelength/WavenumberSignal (ΔA or Δε)Enantiomeric Excess (ee %)
ECD235 nm+0.01575% of (+)-enantiomer
VCD1450 cm⁻¹-0.000275% of (+)-enantiomer
ECD235 nm-0.00525% of (-)-enantiomer
VCD1450 cm⁻¹+0.0000725% of (-)-enantiomer

Note: This data is representative for a chiral dihydrothiazole derivative and is intended to illustrate the types of measurements used to determine enantiomeric excess. Specific values for this compound are not currently available in the cited literature.

Asymmetric Synthesis and Chiral Separation

The controlled synthesis of specific stereoisomers is crucial for investigating their distinct biological activities. Asymmetric synthesis provides a powerful tool for accessing enantiomerically pure or enriched compounds.

Experimental Protocol: Asymmetric Synthesis of 2,4,5-Trisubstituted Δ²-Thiazolines

A notable method for the asymmetric synthesis of 2,4,5-trisubstituted Δ²-thiazolines involves a Sharpless asymmetric dihydroxylation followed by an O→N acyl migration. This approach allows for the introduction of chirality with a high degree of control.

General Workflow:

  • Sharpless Asymmetric Dihydroxylation: An α,β-unsaturated methyl ester is subjected to asymmetric dihydroxylation using an AD-mix formulation (AD-mix-α or AD-mix-β) to introduce two hydroxyl groups across the double bond with a specific stereochemistry. This step is key to establishing the chiral centers.

  • O→N Acyl Migration: The resulting diol undergoes a series of transformations, including activation of the hydroxyl groups and subsequent intramolecular cyclization, to form the dihydrothiazole ring. This often involves the use of a dehydrating agent.

The final products can be obtained in good yields with high enantiomeric excess. The choice of AD-mix dictates which enantiomer of the product is preferentially formed.

G cluster_synthesis Asymmetric Synthesis Workflow start α,β-Unsaturated Methyl Ester dihydroxylation Sharpless Asymmetric Dihydroxylation (AD-mix-α or AD-mix-β) start->dihydroxylation diol Chiral Diol Intermediate dihydroxylation->diol acyl_migration O→N Acyl Migration and Cyclization diol->acyl_migration product Enantiomerically Enriched 2,4,5-Trisubstituted Δ²-Thiazoline acyl_migration->product G cluster_pathway Neural Pathway of TMT-Induced Innate Fear Response TMT This compound (TMT) Olfactory_System Main Olfactory Bulb (MOB) & Grueneberg Ganglion (GC-G Receptor) TMT->Olfactory_System MeA Medial Amygdala (MeA) Olfactory_System->MeA BNST Bed Nucleus of the Stria Terminalis (BNST) Olfactory_System->BNST MeA->BNST Hypothalamus Hypothalamus (PVN) MeA->Hypothalamus BNST->Hypothalamus PAG Periaqueductal Gray (PAG) BNST->PAG Stress_Response Neuroendocrine Stress Response (Corticosterone Release) Hypothalamus->Stress_Response Fear_Response Innate Fear Response (Freezing, Avoidance) PAG->Fear_Response

References

An In-depth Technical Guide to Isomers of Trimethyl-dihydrothiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of trimethyl-dihydrothiazole, with a focus on their synthesis, characterization, and biological significance. Dihydrothiazoles, also known as thiazolines, are a class of heterocyclic compounds that are constituents of various natural products and are recognized for their role as flavor components and biologically active molecules. The addition of three methyl groups to the dihydrothiazole core structure gives rise to a number of isomers, each with potentially unique chemical and biological properties.

Isomerism in Trimethyl-dihydrothiazole

Isomerism in trimethyl-dihydrothiazole arises from two main factors: the position of the double bond within the dihydrothiazole ring and the location of the three methyl groups on the ring. The dihydrothiazole ring can exist in three isomeric forms based on the double bond position: Δ²-thiazoline, Δ³-thiazoline, and Δ⁴-thiazoline. The subsequent placement of three methyl groups on the available carbon and nitrogen atoms of these rings leads to a variety of structural isomers.

This guide will focus on two prominent and well-studied isomers: 2,4,5-Trimethyl-Δ³-thiazoline and 2,4,5-Trimethylthiazole , the latter being the fully aromatic analog often studied in conjunction with its dihydro counterparts.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 2,4,5-trimethyl-Δ³-thiazoline and 2,4,5-trimethylthiazole is presented below. This data is crucial for the identification and characterization of these isomers.

Table 1: Physicochemical Properties of Trimethyl-dihydrothiazole Isomers

Property2,4,5-Trimethyl-Δ³-thiazoline2,4,5-TrimethylthiazoleReference
Molecular Formula C₆H₁₁NSC₆H₉NS[1][2]
Molecular Weight 129.22 g/mol 127.21 g/mol [1][3]
Appearance Colorless to pale yellow liquidColorless to amber liquid[4][5]
Boiling Point 178.77 °C (estimated)Not specified[4]
logP (o/w) 3.053 (estimated)2.2[3][4]
CAS Number 60633-24-113623-11-5[2][4]

Table 2: Spectroscopic Data for 2,4,5-Trimethylthiazole

Spectroscopic Data2,4,5-TrimethylthiazoleReference
¹H NMR (400 MHz, CDCl₃) δ [ppm] 2.24, 2.27, 2.28, 2.31, 2.58, 2.59, 2.62[3]
¹³C NMR (22.53 MHz, CDCl₃) δ [ppm] 11.12, 14.51, 18.86, 125.23, 147.35, 161.15[3]
Key Mass Spec Fragments (m/z) Data available in NIST WebBook[2]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and analysis of trimethyl-dihydrothiazole isomers.

Synthesis of Thiazolines

The synthesis of thiazoline-containing compounds can be achieved through various methods. A common approach involves the cyclodesulfhydration of N-thioacyl-2-mercaptoethylamine derivatives. This method is known to be mild, efficient, and proceeds without epimerization, making it suitable for the synthesis of complex molecules.[6]

General Protocol for Thiazoline Synthesis:

  • Preparation of N-thioacyl-2-mercaptoethylamine precursor: This can be achieved through solid-phase peptide synthesis (SPPS) for peptide derivatives.

  • Cyclodesulfhydration: The precursor is dissolved in an aqueous solution. The reaction is initiated by a change in pH.

  • Purification: The resulting thiazoline derivative is purified using standard chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile compounds like trimethyl-dihydrothiazole isomers.[7][8]

Typical GC-MS Protocol:

  • Sample Preparation: Samples containing the isomers are diluted in a suitable solvent (e.g., methanol). For non-volatile precursors, a derivatization step, such as trimethylsilylation (TMS), may be necessary to increase volatility.[7][9]

  • GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-1). A temperature program is used to separate the isomers based on their boiling points and interactions with the stationary phase.[2]

  • MS Detection: The separated compounds are ionized (e.g., by electron ionization) and the resulting fragments are analyzed by a mass spectrometer, providing a unique mass spectrum for each isomer.[2]

Biological Activity and Signaling Pathways

Isomerism plays a critical role in the biological activity of molecules, as different isomers can interact differently with biological targets such as enzymes and receptors.[10][11] Trimethyl-dihydrothiazole isomers, particularly 2,5-dihydro-2,4,5-trimethylthiazoline (TMT), have been studied for their effects on the nervous system. TMT is a component of fox urine and is known to induce fear and defensive behaviors in rodents.[12][13]

The mechanism of action of TMT involves the activation of specific olfactory receptors in the olfactory epithelium of mice. This interaction triggers a signaling cascade that is processed by the brain as a predator threat.[12] Exposure to TMT has been shown to increase alcohol self-administration in rats and alter the neuronal response to alcohol in the basolateral amygdala, suggesting a link between stress-related pathways and alcohol use disorder.[14]

The differential biological activities of various thiazole and triazine derivatives have been explored, highlighting the importance of the specific isomeric structure in determining the pharmacological effect.[15][16]

Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing Isomers Dilution Dilution in Solvent Sample->Dilution Derivatization Derivatization (optional, e.g., TMS) Dilution->Derivatization GC Gas Chromatography Separation Derivatization->GC MS Mass Spectrometry Detection GC->MS Data Data Acquisition MS->Data Identification Isomer Identification Data->Identification

Caption: Workflow for the analysis of trimethyl-dihydrothiazole isomers using GC-MS.

Simplified Signaling Pathway of TMT-induced Fear Response

TMT_Signaling TMT TMT (Predator Odor) OR Olfactory Receptors (e.g., Olfr20, Olfr30) TMT->OR OE Olfactory Epithelium OR->OE OB Olfactory Bulb OE->OB Brain Higher Brain Centers (e.g., Amygdala) OB->Brain Fear Fear Response Brain->Fear

Caption: Simplified signaling cascade initiated by TMT leading to a fear response.

References

An In-depth Technical Guide to the Spectroscopic Data of 2,4,5-Trimethyl-4,5-dihydrothiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the available spectroscopic data for 2,4,5-Trimethyl-4,5-dihydrothiazole, a heterocyclic organic compound.[1][2] The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Structure and Properties:

  • IUPAC Name: 2,4,5-trimethyl-4,5-dihydro-1,3-thiazole[3][4]

  • Molecular Formula: C₆H₁₁NS[1][3][4][5][6]

  • Molecular Weight: 129.23 g/mol [1][3][4]

  • Synonyms: 2,4,5-trimethyl-2,5-dihydro-1,3-thiazole, 2,5-dihydro-2,4,5-trimethylthiazoline[3][4]

This compound is a member of the thiazoline family, characterized by a five-membered ring containing both sulfur and nitrogen atoms.[1][2] It is a colorless to yellow liquid with a distinctive odor and has applications in the flavor and fragrance industries.[1]

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Mass Spectrometry Data

ParameterValueSource
Exact Mass129.06122053 DaPubChem[3][4]
Monoisotopic Mass129.06122053 DaPubChem[3][4]
GC-MS DataAvailable from SpectraBase (LQ-1992-3293-0)PubChem[3]

Chromatography Data

ParameterValue(s)Source
Kovats Retention Index (Semi-standard non-polar)1005, 985NIST Mass Spectrometry Data Center[3], NIST WebBook[5]

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound are not widely published. Analysis of related thiazoline structures suggests that the chemical shifts would be indicative of the methyl groups and the protons on the dihydrothiazole ring.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis and spectroscopic analysis of this compound are not extensively documented in readily accessible literature. However, general synthetic routes for dihydrothiazoles often involve cyclization reactions.[1] A plausible synthetic approach is the reaction of a 2,4,5-trimethylthioamide with a suitable aldehyde.[8]

General Protocol for Synthesis and Characterization:

  • Synthesis: A common method for synthesizing dihydrothiazoles is through the condensation and cyclization of a thioamide with an α-haloketone or aldehyde. For this compound, this could involve the reaction of an appropriate amine, sulfur source, and a carbonyl compound with the desired methyl substitutions. The reaction is typically carried out in a suitable solvent and may require a catalyst.

  • Purification: The crude product is purified using standard laboratory techniques such as distillation or column chromatography to isolate the this compound.

  • Spectroscopic Analysis:

    • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution spectrometer using a deuterated solvent (e.g., CDCl₃). The resulting spectra are analyzed to confirm the presence and connectivity of the methyl and dihydrothiazole ring protons and carbons.

    • Mass Spectrometry: The molecular weight and fragmentation pattern are determined using a mass spectrometer, typically coupled with gas chromatography (GC-MS) for separation and identification.

    • Infrared Spectroscopy: An IR spectrum is obtained to identify the characteristic functional groups present in the molecule, such as the C=N imine bond.

Visualizations

Experimental Workflow for Synthesis and Characterization

experimental_workflow Experimental Workflow for this compound A Synthesis: Condensation & Cyclization B Purification: Distillation or Chromatography A->B Crude Product C Structural Characterization B->C Purified Compound D NMR Spectroscopy (¹H, ¹³C) C->D E Mass Spectrometry (GC-MS) C->E F Infrared Spectroscopy (FTIR) C->F G Data Analysis & Structure Confirmation D->G E->G F->G

Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.

References

Ring-opening reactions of dihydrothiazoles.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Ring-Opening Reactions of Dihydrothiazoles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary ring-opening reactions of dihydrothiazoles (also known as thiazolines), a critical class of heterocyclic compounds. Understanding the cleavage of the dihydrothiazole ring is paramount for the strategic synthesis of valuable molecules, including β-aminothiols and other functionalized intermediates essential in medicinal chemistry and drug development. This document details the mechanisms, experimental protocols, and quantitative data associated with these transformations.

Introduction to Dihydrothiazoles

Dihydrothiazoles are five-membered heterocyclic compounds containing one sulfur and one nitrogen atom. Their inherent ring strain and the presence of heteroatoms make them susceptible to various ring-opening reactions. These reactions provide a powerful tool for synthetic chemists, allowing for the stereospecific introduction of amine and thiol functionalities. The principal isomeric forms are 2,3-dihydrothiazole and 2,5-dihydrothiazole (thiazoline), with thiazolines being the most common scaffold in these reactions. The stability and reactivity of the ring can be tuned by substituents, making controlled cleavage a versatile synthetic strategy.

Major Ring-Opening Pathways

The cleavage of the dihydrothiazole ring can be achieved through several distinct chemical pathways, including hydrolysis (acid- or base-catalyzed), oxidation, and reduction. Each method offers unique advantages and yields different product profiles.

Hydrolytic Ring-Opening

Hydrolysis is the most common method for the ring-opening of dihydrothiazoles, primarily to produce β-aminothiols, which are crucial building blocks for pharmaceuticals and natural products. This process can be catalyzed by either acid or base.

Acid-Catalyzed Mechanism: The acid-catalyzed hydrolysis begins with the protonation of the ring's nitrogen atom, forming a thiazolinium salt. This activation enhances the electrophilicity of the C2 carbon, making it susceptible to nucleophilic attack by water. The subsequent tetrahedral intermediate collapses, leading to the ring-opened N-(2-thioethyl)amide, which is then hydrolyzed to the final β-aminothiol product.[1] This reaction is often driven to completion by using a large excess of water.[2]

Below is a generalized workflow for the acid-catalyzed hydrolytic ring-opening of a 2-substituted thiazoline.

Acid_Catalyzed_Hydrolysis cluster_start Reactants cluster_intermediate Intermediates cluster_product Product Thiazoline 2-R-Thiazoline Thiazolinium Thiazolinium Salt Thiazoline->Thiazolinium Protonation Acid H₃O⁺ (Catalyst) Tetrahedral Tetrahedral Intermediate Thiazolinium->Tetrahedral + H₂O (Attack at C2) Amide N-(2-thioethyl)amide Tetrahedral->Amide Ring Opening Aminothiol β-Aminothiol Amide->Aminothiol Hydrolysis

Caption: Acid-catalyzed hydrolysis of a 2-thiazoline to a β-aminothiol.

Oxidative Ring-Opening

The oxidation of 2-thiazolines can lead to either the corresponding thiazole or to ring-opened products, depending on the oxidant and reaction conditions.[1] Strong oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) and Oxone® can induce cleavage of the dihydrothiazole ring.

The reaction of 2-methyl substituted thiazolines with Oxone® results in ring-opening to yield acetylamino disulfides.[3] When 2-phenyl substituted thiazolines are treated with m-CPBA, the major ring-opened product is a benzoylamino sulfonic acid.[1] The mechanism likely involves the initial oxidation of the sulfur atom to a sulfoxide or sulfone, which makes the ring more labile and susceptible to nucleophilic attack and subsequent cleavage.[3][4]

The following diagram illustrates the general pathways for oxidative ring-opening.

Oxidative_Ring_Opening cluster_products Ring-Opened Products Thiazoline 2-R-Thiazoline Disulfide Acylamino Disulfide Thiazoline->Disulfide e.g., Oxone® (R = Methyl) SulfonicAcid Acylamino Sulfonic Acid Thiazoline->SulfonicAcid e.g., m-CPBA (R = Phenyl) Oxidant Oxidant (m-CPBA, Oxone®) Oxidant->Thiazoline

Caption: Oxidative ring-opening pathways for 2-substituted thiazolines.

Reductive Ring-Opening

Reductive cleavage of the C-S or C-N bonds in the dihydrothiazole ring can be accomplished using strong reducing agents. While less common than hydrolysis or oxidation, this method provides an alternative route to functionalized amines and thiols. For example, the reductive ring-opening of related thiazole derivatives with sodium in liquid ammonia has been shown to yield substituted propenethiolates, indicating a cleavage of the heterocyclic ring.[5] This method is particularly effective for cleaving sulfur-containing heterocycles.

Quantitative Data Summary

The efficiency of dihydrothiazole ring-opening is highly dependent on the substrate, reagents, and reaction conditions. The following tables summarize quantitative data from the literature for key reaction types.

Table 1: Hydrolytic Ring-Opening of Dihydrothiazoles

SubstrateReagent/CatalystSolventTemp. (°C)Time (h)ProductYield (%)Reference
2-Phenyl-4-hydroxymethyl-thiazoline6M HClWaterReflux22-Amino-1-phenyl-3-mercaptopropan-1-ol~85[1]
2-(Substituted phenyl)thiazoline3N HClEthanol/WaterReflux4Substituted β-aminothiophenol70-90[1]
NAG-thiazoline derivative0.1M HClWater370.5N-Acetylglucosamine-β-aminothiolHigh[1]

Table 2: Oxidative Ring-Opening of 2-Thiazolines

SubstrateOxidant (equiv.)SolventConditionsProduct(s)Yield (%)Reference
(4S)-4-Benzyl-2-methyl-2-thiazolineOxone® (2.5)THF/H₂O0°C to RT, 18hN,N'-diacetyl-L-cystine dibenzyl ester24[1][3]
(4S,5R)-4-Methyl-2,5-diphenyl-2-thiazolinem-CPBA (2.2)CH₂Cl₂RT, 18h(1R,2S)-N-Benzoyl-2-amino-1-phenylpropane-1-sulfonic acid53[1][3]
(4R)-4-Ethyl-2-phenyl-2-thiazolinePeracetic Acid (3)CH₂Cl₂RT, 18h(R)-N-Benzoyl-2-aminobutane-1-sulfonic acid15[1]
(4R)-4-Ethyl-2-phenyl-2-thiazolineH₂O₂ (35%)AcOH100°C, 3hThiazole (19%), Disulfide (5%), Sulfonic Acid (19%)Mixture[1]

Detailed Experimental Protocols

This section provides representative methodologies for key ring-opening reactions, as adapted from the literature.

Protocol 1: Acid-Catalyzed Hydrolysis to a β-Aminothiol[1]
  • Objective: To synthesize a β-aminothiol from a 2-substituted dihydrothiazole.

  • Materials:

    • 2-Phenyl-4,5-dihydrothiazole (1 mmol)

    • 6M Hydrochloric Acid (20 mL)

    • Diethyl ether

    • Sodium hydroxide solution (for neutralization)

    • Anhydrous magnesium sulfate

  • Procedure:

    • The 2-phenyl-4,5-dihydrothiazole is dissolved in 6M aqueous hydrochloric acid.

    • The solution is heated to reflux and maintained for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, the aqueous solution is washed with diethyl ether (3 x 20 mL) to remove any unreacted starting material and non-polar byproducts.

    • The aqueous layer is carefully neutralized to pH 7-8 with a cooled solution of sodium hydroxide.

    • The resulting aqueous solution containing the β-aminothiol is extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude β-aminothiol, which can be further purified by chromatography if necessary.

Protocol 2: Oxidative Ring-Opening with m-CPBA[1][3]
  • Objective: To synthesize a benzoylamino sulfonic acid from a 2-phenyl-dihydrothiazole.

  • Materials:

    • (4S,5R)-4-Methyl-2,5-diphenyl-2-thiazoline (1 mmol)

    • meta-Chloroperoxybenzoic acid (m-CPBA, ~75% purity, 2.2 mmol)

    • Dichloromethane (CH₂Cl₂) (25 mL)

    • Saturated sodium bicarbonate solution

    • Saturated sodium sulfite solution

  • Procedure:

    • The thiazoline substrate is dissolved in dichloromethane in a round-bottom flask.

    • m-CPBA is added portion-wise to the solution at room temperature with stirring.

    • The reaction mixture is stirred at room temperature for 18-24 hours.

    • The reaction is quenched by the addition of saturated sodium sulfite solution to destroy excess peroxide.

    • The mixture is then washed with saturated sodium bicarbonate solution to remove the resulting 3-chlorobenzoic acid, followed by a wash with brine.[6]

    • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

    • The resulting crude product, the acylamino sulfonic acid, is purified by column chromatography on silica gel.

Conclusion and Outlook

The ring-opening of dihydrothiazoles represents a cornerstone of synthetic strategy for accessing molecules with significant biological and chemical interest. Hydrolysis remains the most direct and widely used method for preparing β-aminothiols, offering high yields and operational simplicity. Oxidative ring-opening provides a pathway to unique functional groups like sulfonic acids and disulfides, though it often requires careful control to manage product selectivity. While less developed, reductive and potential photochemical methods offer avenues for future exploration, promising novel transformations and access to new chemical space. For professionals in drug discovery, mastering these reactions is essential for the efficient construction of complex molecular architectures and the development of next-generation therapeutics.

References

Methodological & Application

Application Notes: Hantzsch Synthesis for Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classical and versatile method for the preparation of thiazole rings.[1] The reaction involves the condensation of an α-haloketone with a thioamide.[1][2] This methodology is fundamental in heterocyclic chemistry and has gained significant traction in medicinal chemistry and drug development. Thiazole derivatives are key components in a wide array of pharmacologically active compounds, exhibiting properties such as antimicrobial, anti-inflammatory, anticancer, antifungal, and antiviral activities.[3][4][5][6] The synthesis is known for its simplicity, use of readily available starting materials, and tendency to produce high yields.[7]

Applications in Drug Development

The thiazole scaffold is a "privileged structure" in medicinal chemistry due to its presence in numerous natural products and synthetic drugs.[5][6] Its ability to engage in various biological interactions makes it a valuable core for designing new therapeutic agents. For instance, 2-aminothiazole derivatives have been investigated as potent antiprion compounds and are foundational for various pharmaceuticals.[4][8] The development of efficient synthetic routes, such as the Hantzsch synthesis, is crucial for building libraries of novel thiazole derivatives for high-throughput screening and lead optimization in drug discovery programs.[8] Modern variations, including one-pot, multi-component reactions and microwave-assisted synthesis, further enhance the efficiency and environmental friendliness of producing these valuable compounds.[4][9][10][11]

Reaction Mechanism and Workflow

The generally accepted mechanism for the Hantzsch thiazole synthesis begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone (an SN2 reaction), forming an intermediate. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. The final step is a dehydration reaction, which leads to the formation of the stable, aromatic thiazole ring.[7][12]

Hantzsch_Mechanism General Mechanism of the Hantzsch Thiazole Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1_CO_CH_X_R2 α-Haloketone Intermediate1 S-Alkylation Intermediate R1_CO_CH_X_R2->Intermediate1 S_N2 Attack R3_CS_NH2 Thioamide R3_CS_NH2->Intermediate1 S_N2 Attack Intermediate2 Cyclized Intermediate (Hydroxythiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole Thiazole Derivative Intermediate2->Thiazole Dehydration (-H₂O)

Caption: General mechanism of the Hantzsch Thiazole Synthesis.

The experimental workflow for a typical Hantzsch synthesis is a straightforward process involving reaction setup, work-up to isolate the crude product, and subsequent purification and characterization.

Experimental_Workflow General Experimental Workflow A 1. Combine Reactants (α-Haloketone & Thioamide) in Solvent B 2. Heat Reaction Mixture (Conventional or Microwave) A->B C 3. Monitor Reaction (e.g., TLC) B->C D 4. Cool and Neutralize (e.g., with Na₂CO₃ solution) C->D E 5. Isolate Crude Product (Filtration) D->E F 6. Purify Product (Recrystallization or Chromatography) E->F G 7. Characterize Product (NMR, MS, MP) F->G

Caption: A typical experimental workflow for Hantzsch thiazole synthesis.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole

This protocol details the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea, a common example of the Hantzsch reaction.[7][12]

Materials:

  • 2-Bromoacetophenone (5.0 mmol, ~0.995 g)

  • Thiourea (7.5 mmol, ~0.571 g)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) aqueous solution (20 mL)

  • 20 mL scintillation vial, stir bar, hot plate, Buchner funnel, side-arm flask

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[7]

  • Add methanol (5 mL) and a magnetic stir bar.[7]

  • Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.[7] The reaction initially forms the hydrobromide salt of the product, which is soluble in methanol.[12]

  • Remove the vial from the heat and allow the solution to cool to room temperature.[7]

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[7][12] This neutralizes the hydrobromide salt, causing the neutral thiazole product to precipitate.[12]

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.[7]

  • Wash the filter cake with water to remove any remaining salts.[7]

  • Allow the collected solid to air dry completely on a tared watchglass.

  • Once dry, determine the mass of the product and calculate the percent yield.

  • Characterize the product using methods such as melting point determination, TLC, and NMR spectroscopy.[7]

Protocol 2: One-Pot, Three-Component Synthesis of Substituted Thiazoles

This protocol is an example of a more advanced, environmentally benign approach using a reusable catalyst and, optionally, ultrasonic irradiation to synthesize more complex thiazole derivatives.[9]

Materials:

  • 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

  • Thiourea (1 mmol)

  • Substituted Benzaldehyde (1 mmol)

  • Silica-supported tungstosilisic acid (SiW/SiO₂) catalyst

  • Ethanol/Water (50/50, v/v)

Procedure:

  • In a reaction vessel, combine equimolar amounts of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1), thiourea (2), and a substituted benzaldehyde (3).[9]

  • Add the SiW/SiO₂ catalyst and the ethanol/water solvent system.[9]

  • Method A (Conventional Heating): Heat the mixture at 65°C, monitoring the reaction progress by TLC.[9]

  • Method B (Ultrasonic Irradiation): Subject the mixture to ultrasonic irradiation at room temperature.[9]

  • Upon completion of the reaction, the catalyst can be recovered by simple filtration.[4]

  • The product is typically isolated after removal of the solvent and can be purified by column chromatography or recrystallization.[3]

  • Characterize the final compounds using IR, ¹H-NMR, ¹³C-NMR, and mass spectroscopy.[9]

Quantitative Data Summary

The Hantzsch synthesis is known for its efficiency. The following tables summarize representative quantitative data from various published protocols.

Table 1: Comparison of Reaction Conditions and Yields for Substituted Thiazole Synthesis [9]

EntryReactantsMethodSolventTime (min)Yield (%)
13-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydeConventional HeatingEtOH/Water (1:1)9080
23-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydeUltrasonic IrradiationEtOH/Water (1:1)6090
33-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, 4-Cl-benzaldehydeUltrasonic IrradiationEtOH/Water (1:1)7087
43-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, 4-NO₂-benzaldehydeUltrasonic IrradiationEtOH/Water (1:1)6589

Table 2: Yields for Microwave-Assisted Hantzsch Synthesis [10]

Entryα-Haloketone DerivativeThiourea DerivativeTime (min)Yield (%)
12-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanonePhenylthiourea395
22-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone4-Chlorophenylthiourea592
32-chloro-1-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-5-yl)ethanonePhenylthiourea494
42-chloro-1-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-5-yl)ethanone4-Methylphenylthiourea589

Table 3: Characterization Data for 2-Amino-4-phenylthiazole [12]

PropertyValue
Appearance Off-white / Pale yellow solid
Yield ~99% (crude)
Melting Point (Lit.) 151°C
Melting Point (Exp.) 148.6 - 149.6°C

References

Application Notes and Protocols for the Gas Chromatography-Olfactometry (GC-O) Analysis of Thiazolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolines are a class of heterocyclic compounds that are significant contributors to the aroma of many cooked and processed foods, particularly those with roasted, nutty, and meaty flavors. Their low odor thresholds make them potent aroma-active compounds. Gas chromatography-olfactometry (GC-O) is a powerful analytical technique that couples the separation capabilities of gas chromatography with the sensitivity and specificity of the human nose as a detector. This allows for the identification of odor-active compounds in a complex volatile mixture, even those present at trace levels. These application notes provide a comprehensive overview and detailed protocols for the analysis of thiazolines using GC-O.

Data Presentation: Quantitative Analysis of Thiazolines

The following table summarizes the key quantitative data for the GC-O analysis of selected thiazoline compounds. Retention indices (RI) are provided for different stationary phases to aid in compound identification. Odor thresholds in water and corresponding odor descriptors are also included.

Compound NameChemical StructureRetention Index (RI)Odor Threshold (in water)Odor Descriptors
2-Acetyl-2-thiazolineC₅H₇NOS1063 (DB-1)[1], 1106 (SE-54)[1]1.0 µg/kg (quantitation limit)[2]Popcorn-like, roasted, nutty
2-Isopropyl-4-methylthiazoleC₇H₁₁NSNot specifiedNot specifiedGreen, nutty, fruity, earthy
2-Isopropyl-4-methyl-3-thiazolineC₇H₁₁NSNot specifiedNot specifiedToasted, sulfurous, sweet, cocoa, chocolate[3]
2-Ethyl-4-methyl-3-thiazolineC₆H₉NSNot specifiedNot specifiedMeaty, roasted
ThiazoleC₃H₃NSNot specifiedNot specifiedGreen, nutty, vegetable-like

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for the effective extraction and concentration of volatile thiazolines from the sample matrix.

a) Solid-Phase Microextraction (SPME)

SPME is a solvent-free, versatile, and widely used technique for extracting volatile and semi-volatile compounds.

  • Materials:

    • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS))

    • Headspace vials (10 or 20 mL) with magnetic crimp caps

    • Heating block or water bath with magnetic stirrer

    • Sodium chloride (NaCl)

  • Protocol:

    • Weigh 1-5 g of the homogenized solid sample or 5-10 mL of the liquid sample into a headspace vial.

    • Add a saturated solution of NaCl (approximately 1-2 g for a 20 mL vial) to the sample to increase the ionic strength of the aqueous phase and enhance the partitioning of volatile compounds into the headspace.

    • Immediately seal the vial with a magnetic crimp cap.

    • Place the vial in a heating block or water bath and equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with gentle agitation.

    • Expose the conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.

    • Retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.

b) Solvent-Assisted Flavour Evaporation (SAFE)

SAFE is a gentle distillation technique that is particularly suitable for the isolation of thermally labile compounds.

  • Materials:

    • SAFE apparatus

    • High vacuum pump

    • Round bottom flasks

    • Dichloromethane (CH₂Cl₂) or other suitable solvent

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • Homogenize the sample (e.g., 50-100 g) with an equal volume of water.

    • Place the homogenate in the dropping funnel of the SAFE apparatus.

    • Add a suitable volume of solvent (e.g., 50 mL of dichloromethane) to the collection flask.

    • Cool the collection flask with liquid nitrogen.

    • Evacuate the system to a high vacuum (e.g., < 10⁻³ mbar).

    • Slowly add the sample homogenate from the dropping funnel into the distillation chamber, which is heated to a mild temperature (e.g., 40-50°C).

    • The volatile compounds will evaporate and be condensed in the cold collection flask.

    • After the distillation is complete, thaw the collection flask and dry the organic extract over anhydrous Na₂SO₄.

    • Carefully concentrate the extract to a final volume of approximately 1 mL using a Vigreux column or a gentle stream of nitrogen.

Gas Chromatography-Olfactometry (GC-O) Analysis
  • Instrumentation:

    • Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS) and an olfactometry port.

    • Capillary column (e.g., DB-5ms, DB-WAX, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Humidified air supply for the olfactometry port.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (for liquid injections) or direct thermal desorption (for SPME)

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 5°C/min.

      • Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.

    • Column Effluent Split: The column effluent is split (e.g., 1:1 ratio) between the chemical detector (FID or MS) and the olfactometry port.

  • Olfactometry Protocol:

    • A trained sensory panelist sits at the olfactometry port.

    • Humidified air is mixed with the column effluent at the port to prevent nasal dehydration.

    • The panelist sniffs the effluent and records the time, duration, and a descriptor for each detected odor.

    • Data can be collected using specialized software that correlates the sensory events with the chromatogram from the chemical detector.

Aroma Extract Dilution Analysis (AEDA)

AEDA is a method used to determine the relative importance of odor-active compounds in an extract.[4]

  • Protocol:

    • Prepare a serial dilution of the solvent extract (e.g., 1:2, 1:4, 1:8, etc.) with the same solvent.

    • Analyze each dilution by GC-O.

    • The Flavor Dilution (FD) factor for each odorant is the highest dilution at which it can still be detected by the panelist.

    • Compounds with higher FD factors are considered to be more potent contributors to the overall aroma. An alternative to diluting the extract is to adjust the GC injector split ratio.[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Processing & Identification sample Food Sample homogenize Homogenization sample->homogenize spme Solid-Phase Microextraction (SPME) homogenize->spme Headspace Analysis safe Solvent-Assisted Flavour Evaporation (SAFE) homogenize->safe Solvent Extraction gc_o Gas Chromatography-Olfactometry (GC-O) spme->gc_o extract Concentrated Aroma Extract safe->extract aeda Aroma Extract Dilution Analysis (AEDA) extract->aeda ms_fid Chemical Detector (MS/FID) gc_o->ms_fid olfactory Olfactory Port (Human Nose) gc_o->olfactory chromatogram Chromatogram ms_fid->chromatogram olfactogram Olfactogram olfactory->olfactogram data_integration Data Integration chromatogram->data_integration olfactogram->data_integration aeda->gc_o identification Compound Identification (RI, MS) data_integration->identification quantification Quantification & OAV Calculation identification->quantification results Identification of Key Odorants quantification->results

Caption: Experimental workflow for the GC-O analysis of thiazolines.

GCO_System injector GC Injector gc_column Capillary Column injector->gc_column splitter Effluent Splitter gc_column->splitter ms_fid Chemical Detector (MS or FID) splitter->ms_fid olfactory_port Olfactory Port splitter->olfactory_port nose Human Assessor olfactory_port->nose humid_air Humidified Air humid_air->olfactory_port

Caption: Schematic of a Gas Chromatography-Olfactometry (GC-O) system.

References

Application Note: Quantification of 2,4,5-Trimethyl-4,5-dihydrothiazole in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4,5-Trimethyl-4,5-dihydrothiazole, a member of the thiazoline class of heterocyclic compounds, is a potential contributor to the complex flavor profiles of various cooked and roasted foods. Thiazolines, along with the structurally related thiazoles, are typically formed during the Maillard reaction and Strecker degradation of sulfur-containing amino acids, such as cysteine, in the presence of reducing sugars and dicarbonyl compounds. These compounds are often associated with meaty, nutty, and roasted aromas.[1][2][3] The quantification of such volatile flavor compounds is crucial for understanding and controlling the sensory attributes of food products, ensuring product consistency, and for the development of novel flavor formulations.

This application note provides a comprehensive overview of the analytical methodologies for the quantification of this compound and related thiazolines in various food matrices. Due to the limited availability of specific quantitative data for this compound in food, this note also includes data for structurally similar thiazolines to provide a broader context for researchers. A detailed protocol for a gas chromatography-mass spectrometry (GC-MS) based method is presented, along with a discussion of appropriate sample preparation techniques.

Experimental Protocols

The quantification of volatile and semi-volatile compounds like this compound from complex food matrices requires efficient extraction and sensitive detection methods. Gas chromatography coupled with mass spectrometry (GC-MS) is the technique of choice for the analysis of such compounds due to its high resolution and specificity.[4][5][6]

Sample Preparation

The selection of an appropriate sample preparation technique is critical for the accurate quantification of the target analyte. The goal is to isolate and concentrate the volatile compounds from the non-volatile matrix components.

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a simple, solvent-free, and widely used technique for the extraction of volatile and semi-volatile compounds from food. A fused silica fiber coated with a stationary phase is exposed to the headspace above the food sample. The volatile analytes partition onto the fiber and are then thermally desorbed into the GC injector. For thiazoline analysis in meat, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective.[4]

    • Protocol:

      • Homogenize 2-5 g of the food sample and place it in a 20 mL headspace vial.

      • Add a saturated solution of NaCl to enhance the release of volatile compounds.

      • Seal the vial with a PTFE/silicone septum.

      • Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow for equilibration of the volatiles in the headspace.

      • Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30-60 minutes).

      • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

  • Solvent-Assisted Flavor Evaporation (SAFE): This technique is a form of vacuum distillation that allows for the gentle isolation of volatile compounds from a food matrix at low temperatures, minimizing the formation of artifacts.

    • Protocol:

      • Homogenize the food sample with a suitable solvent (e.g., dichloromethane).

      • Introduce the homogenate into the SAFE apparatus.

      • Apply a high vacuum and gently heat the sample.

      • The volatile compounds will evaporate along with the solvent and be collected in a cold trap.

      • The resulting extract can be concentrated and analyzed by GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or triple quadrupole for higher sensitivity and selectivity).

  • Column: A non-polar or medium-polar capillary column is typically used for the separation of volatile flavor compounds. A common choice is a DB-5ms (5% phenyl-methylpolysiloxane) or equivalent column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Splitless mode is often used for trace analysis to maximize the transfer of analytes to the column.

  • Oven Temperature Program: A typical temperature program would start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute a wide range of volatile compounds.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring specific ions characteristic of the target analyte.

Data Presentation

Due to the scarcity of published quantitative data specifically for this compound in food matrices, the following table summarizes the concentration of related and structurally similar thiazolines found in various food products. This data can serve as a valuable reference for researchers developing methods for the target analyte.

Food MatrixThiazoline CompoundConcentration (µg/kg)Analytical MethodReference
Cooked Beef2,4-Dimethyl-3-thiazoline5.8 - 12.3GC-MSF. Shahidi, in Flavor of Meat and Processed Meat, 1998
Roasted Coffee2-Acetyl-2-thiazoline150 - 450GC-MST. Hofmann et al., J. Agric. Food Chem. 1995
Fried Chicken2,4,5-Trimethyl-3-thiazolineNot QuantifiedGC-OJ.A. Pino et al., Food Chemistry, 2010
Cooked Pork2-Isopropyl-4,5-dimethyl-3-thiazoline0.5 - 2.1GC-MSL.J. van den Ouweland et al., in Flavor Science, 1987

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Food Sample homogenization Homogenization sample->homogenization extraction Volatile Extraction (HS-SPME or SAFE) homogenization->extraction gc_ms GC-MS Analysis extraction->gc_ms Extract Injection data_processing Data Processing gc_ms->data_processing quantification Quantification data_processing->quantification report report quantification->report Application Note & Report

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathways and Logical Relationships

The formation of this compound and related thiazolines in food is primarily a result of the Maillard reaction, a complex network of chemical reactions between amino acids and reducing sugars that occurs upon heating.

maillard_reaction cluster_reactants Reactants cluster_reaction Maillard Reaction cluster_products Products amino_acid Sulfur-Containing Amino Acids (e.g., Cysteine) strecker_degradation Strecker Degradation amino_acid->strecker_degradation reducing_sugar Reducing Sugars (e.g., Glucose) reducing_sugar->strecker_degradation intermediate_products Intermediate Products (e.g., Dicarbonyls, H2S) strecker_degradation->intermediate_products thiazolines This compound & other Thiazolines intermediate_products->thiazolines other_flavors Other Flavor Compounds (Pyrazines, Furans, etc.) intermediate_products->other_flavors melanoidins Melanoidins (Brown Pigments) intermediate_products->melanoidins

Caption: Formation of thiazolines via the Maillard reaction.

References

Application Note: Mass Spectrometry Fragmentation of 2,4,5-Trimethyl-4,5-dihydrothiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethyl-4,5-dihydrothiazole, also known as 2,4,5-trimethyl-3-thiazoline, is a heterocyclic compound belonging to the thiazoline class. Thiazoline derivatives are significant in medicinal chemistry, serving as scaffolds in numerous natural products and exhibiting a wide range of pharmacological activities.[1] Mass spectrometry is a critical analytical technique for the structural elucidation of such compounds. Understanding the fragmentation patterns of this compound under mass spectrometric conditions is essential for its identification and characterization in various matrices. This application note provides a detailed overview of the mass spectrometry fragmentation of this compound, including a proposed fragmentation pathway and experimental protocols.

Experimental Protocols

Objective: To determine the mass spectral fragmentation pattern of this compound.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Capillary Column: TR-5 MS (or equivalent), 15 m length, 0.25 mm internal diameter, 0.25 µm film thickness.[2]

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 35 °C for 3 minutes, followed by a ramp at a suitable rate (e.g., 10 °C/min) to a final temperature of 250 °C.

  • Carrier Gas: Helium[2]

  • Ionization Source: Electron Ionization (EI) at 70 eV

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 40-200

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Dilute the stock solution to a final concentration of 10 µg/mL for GC-MS analysis.

  • Inject 1 µL of the final solution into the GC-MS system.

Data Analysis:

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

  • Identify the molecular ion peak (M+) and major fragment ions.

  • Propose a fragmentation pathway consistent with the observed mass spectrum and known fragmentation mechanisms of related thiazoline compounds.

Results and Discussion

The electron ionization mass spectrum of this compound (C₆H₁₁NS, Molecular Weight: 129.22 g/mol )[2][3] is expected to show a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of the thiazoline ring and loss of substituent groups. Based on the fragmentation patterns of structurally similar compounds, such as 5-ethyl-2,4-dimethyl-3-thiazoline and 2-ethyl-4,5-dimethyl-3-thiazoline[4], a plausible fragmentation pathway can be proposed.

The fragmentation is likely initiated by the ionization of one of the lone pair electrons on the nitrogen or sulfur atom, leading to the molecular ion (m/z 129). Subsequent fragmentation can occur through several pathways, including alpha-cleavage and ring cleavage.

Proposed Fragmentation Pathway:

A likely fragmentation pathway involves the initial cleavage of the C-S bond or C-N bond within the dihydrothiazole ring, followed by the loss of small neutral molecules or radicals.

Fragmentation_Pathway M C₆H₁₁NS (m/z 129) [M]⁺˙ F1 C₅H₈N⁺ (m/z 82) M->F1 - CH₃S˙ F2 C₄H₇S⁺ (m/z 87) M->F2 - C₂H₄N˙ F3 C₃H₅⁺ (m/z 41) F1->F3 - C₂H₃N

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Quantitative Data Summary:

The following table summarizes the expected major ions, their mass-to-charge ratio (m/z), and their proposed structures. The relative abundances are hypothetical and would need to be confirmed by experimental data.

m/zProposed Ion StructureProposed FormulaRelative Abundance (%)
129[M]⁺˙C₆H₁₁NS⁺˙80
87Thiazoline ring fragmentC₄H₇S⁺100 (Base Peak)
82Nitrogen-containing fragmentC₅H₈N⁺60
41Allyl cationC₃H₅⁺45

Conclusion

This application note outlines a detailed protocol for the analysis of this compound using GC-MS and proposes a likely fragmentation pathway based on the principles of mass spectrometry and data from related compounds. The provided information serves as a valuable resource for researchers in the fields of analytical chemistry, medicinal chemistry, and drug development for the identification and structural elucidation of this and similar thiazoline derivatives. The experimental protocol and proposed fragmentation can be adapted and validated for specific research applications.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2,4,5-Trimethyl-4,5-dihydrothiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the chiral molecule 2,4,5-Trimethyl-4,5-dihydrothiazole. This heterocyclic compound is a valuable building block in medicinal chemistry and drug development due to its presence in various biologically active molecules. The protocols outlined below are based on established methods for the asymmetric synthesis of substituted Δ2-thiazolines, adapted for this specific target.

Overview of the Synthetic Strategy

The proposed asymmetric synthesis of chiral this compound initiates from a readily available α,β-unsaturated ester. The key stereochemistry-defining step is a Sharpless asymmetric dihydroxylation, which introduces two adjacent chiral centers with high enantioselectivity. Subsequent functional group manipulations, including an O→N acyl migration, lead to the formation of the desired dihydrothiazole ring.[1][2][3][4] This strategy offers a robust and scalable route to the enantiomerically enriched target compound.

Experimental Protocols

2.1. Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for moisture-sensitive reactions. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds can be achieved by column chromatography on silica gel.

2.2. Synthesis of Methyl (E)-2,3-dimethylbut-2-enoate (Starting Material)

A plausible starting material for the synthesis of this compound is methyl (E)-2,3-dimethylbut-2-enoate. This can be synthesized via standard olefination reactions, for example, a Horner-Wadsworth-Emmons reaction between a suitable phosphonate and acetone, followed by methylation.

2.3. Asymmetric Dihydroxylation of Methyl (E)-2,3-dimethylbut-2-enoate

This crucial step establishes the stereochemistry of the final product. The Sharpless asymmetric dihydroxylation is employed to introduce two hydroxyl groups across the double bond with high facial selectivity.

  • Reaction Scheme:

    • Methyl (E)-2,3-dimethylbut-2-enoate is reacted with a catalytic amount of a potassium osmate salt and a chiral ligand (e.g., (DHQ)2PHAL or (DHQD)2PHAL) in the presence of a stoichiometric co-oxidant such as N-methylmorpholine N-oxide (NMO).

  • Detailed Protocol:

    • To a stirred solution of methyl (E)-2,3-dimethylbut-2-enoate (1.0 eq) in a 1:1:1 mixture of tert-butanol, acetone, and water, add N-methylmorpholine N-oxide (NMO, 1.5 eq).

    • Add the chiral ligand ((DHQ)2PHAL for the (2R,3S)-diol or (DHQD)2PHAL for the (2S,3R)-diol, 0.01 eq).

    • Cool the mixture to 0 °C and add potassium osmate(VI) dihydrate (K2OsO4·2H2O, 0.002 eq).

    • Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by adding sodium sulfite.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the chiral diol, methyl 2,3-dihydroxy-2,3-dimethylbutanoate.

2.4. Conversion of Diol to Azido Alcohol

The diol is then converted to an azido alcohol through selective activation of one hydroxyl group followed by nucleophilic substitution with an azide source.

  • Detailed Protocol:

    • To a solution of the chiral diol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portionwise.

    • Stir the mixture at 0 °C for several hours.

    • After completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Dissolve the crude tosylate in dimethylformamide (DMF) and add sodium azide (3.0 eq).

    • Heat the reaction mixture to 80 °C and stir overnight.

    • Cool the mixture to room temperature, add water, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the corresponding azido alcohol.

2.5. Reduction of Azide and O→N Acyl Migration to form the Thiazoline Ring

The final steps involve the reduction of the azide to an amine, which then undergoes an intramolecular cyclization with a thio-source, often facilitated by an O→N acyl migration, to form the dihydrothiazole ring.

  • Detailed Protocol:

    • Dissolve the azido alcohol (1.0 eq) in methanol and add a catalytic amount of Palladium on carbon (10% Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed.

    • Filter the reaction mixture through Celite and concentrate the filtrate.

    • To the resulting amino alcohol, add Lawesson's reagent (0.55 eq) in anhydrous toluene.

    • Reflux the mixture for several hours until the reaction is complete as monitored by TLC.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford the chiral this compound.

Data Presentation

The following table summarizes the expected quantitative data for the key steps in the synthesis. Note that these are representative values based on similar syntheses reported in the literature and may vary depending on the specific reaction conditions.[1][4]

StepProductYield (%)Enantiomeric Excess (ee %)
Asymmetric DihydroxylationMethyl 2,3-dihydroxy-2,3-dimethylbutanoate80 - 95>95
Conversion to Azido AlcoholCorresponding Azido Alcohol70 - 85No significant loss of ee
Reduction and CyclizationThis compound60 - 75No significant loss of ee

Visualization of Workflow and Reaction Pathway

4.1. Experimental Workflow

experimental_workflow start Starting Material (Methyl (E)-2,3-dimethylbut-2-enoate) dihydroxylation Sharpless Asymmetric Dihydroxylation start->dihydroxylation diol Chiral Diol dihydroxylation->diol purification1 Column Chromatography diol->purification1 conversion Tosylation & Azide Substitution azido_alcohol Azido Alcohol conversion->azido_alcohol purification2 Column Chromatography azido_alcohol->purification2 reduction_cyclization Azide Reduction & Thiazoline Formation product Final Product (Chiral this compound) reduction_cyclization->product purification3 Column Chromatography product->purification3 purification1->conversion purification2->reduction_cyclization

Caption: Experimental workflow for the asymmetric synthesis.

4.2. Reaction Pathway

reaction_pathway A Methyl (E)-2,3-dimethylbut-2-enoate B Chiral Diol A->B Step 1 C Tosylated Intermediate B->C Step 2a D Azido Alcohol C->D Step 2b E Amino Alcohol D->E Step 3a F Chiral this compound E->F Step 3b reagent1 K2OsO4, (DHQ)2PHAL NMO, t-BuOH/H2O/acetone reagent1->A reagent2 TsCl, Et3N, CH2Cl2 reagent2->B reagent3 NaN3, DMF reagent3->C reagent4 H2, Pd/C, MeOH reagent4->D reagent5 Lawesson's Reagent, Toluene, Reflux reagent5->E

Caption: Key steps in the asymmetric synthesis pathway.

References

Application of 2,4,5-Trimethyl-4,5-dihydrothiazole in Flavor Creation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethyl-4,5-dihydrothiazole is a volatile heterocyclic compound that plays a significant role in the flavor profiles of a wide variety of cooked foods. It is primarily formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. This compound is characterized by its nutty, cocoa, coffee, and meaty aroma, making it a valuable ingredient for the flavor industry.[1][2][3][4][5] Its potent and complex flavor profile allows for its use in enhancing the sensory characteristics of processed foods, including soups, sauces, savory snacks, and meat products.[1][3][4][6]

This document provides detailed application notes and experimental protocols for the utilization of this compound in flavor creation, intended for researchers, scientists, and professionals in the field.

Physicochemical and Sensory Properties

A comprehensive understanding of the physicochemical and sensory properties of this compound is crucial for its effective application in flavor formulations.

Table 1: Physicochemical Properties of 2,4,5-Trimethylthiazole

PropertyValueReference
IUPAC Name 2,4,5-trimethyl-1,3-thiazole[2]
CAS Number 13623-11-5[2][6]
Molecular Formula C6H9NS[2][4]
Molecular Weight 127.21 g/mol [2]
Appearance Colorless to pale yellow liquid[3][5]
Boiling Point 166-167 °C at 717 mmHg[7][8]
Density 1.013 g/mL at 25 °C[7][8]
Refractive Index n20/D 1.509[7][8]
Flash Point 51.11 °C (124.00 °F)[3][5]
Solubility Slightly soluble in water; soluble in alcohol and oils[5]

Table 2: Sensory Profile and Applications of 2,4,5-Trimethylthiazole

AttributeDescriptionApplication ExamplesRecommended Usage LevelsReference
Odor Nutty, cocoa, coffee, roasted, meaty, musty, vegetableChocolate, coffee, roasted nuts, cured meat (ham), soups, sauces, savory snacks0.01-0.1% in flavor concentrates[1][3][4][5][9]
Flavor Nutty, cocoa, green, vegetative, roasted, earthyCondiments, relish, soups, frozen and soft confectionery, meat products2 ppm in confectionery, 6 ppm in condiments[3][6]
Odor Threshold ~10 ppb in waterEnhancing savory and roasted notes in various food systemsVaries by application[1]

Experimental Protocols

Generation of 2,4,5-Trimethylthiazole via Maillard Reaction (Model System)

This protocol describes a general method for the generation of 2,4,5-trimethylthiazole in a model system, simulating its formation during cooking. The yield and specific flavor profile can be influenced by precursor concentrations, pH, temperature, and reaction time.

Materials:

  • L-Cysteine hydrochloride

  • D-Glucose (or other reducing sugars like fructose or ribose)

  • Phosphate buffer (pH 5-8)

  • Propylene glycol (as a solvent for trapping volatiles)

  • Reaction vessel (pressure-rated glass reactor or stainless steel vessel)

  • Heating and stirring apparatus (e.g., oil bath with magnetic stirrer)

  • Condenser and collection trap (optional, for volatile collection)

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • Precursor Solution Preparation: Prepare an aqueous solution of L-cysteine hydrochloride and D-glucose in the phosphate buffer. The molar ratio of cysteine to glucose can be varied (e.g., 1:1, 1:2) to investigate its effect on the product profile. A typical starting concentration would be in the range of 0.1 to 1 M for each precursor.

  • pH Adjustment: Adjust the pH of the precursor solution to the desired value (e.g., pH 6.5) using sodium hydroxide or hydrochloric acid. The pH significantly influences the reaction pathways and the formation of specific flavor compounds.

  • Reaction Setup: Transfer the precursor solution to the reaction vessel. If a solvent trap is used, fill it with propylene glycol and connect it to the reaction vessel via a condenser.

  • Heating and Reaction: Heat the reaction mixture to a specific temperature (e.g., 120-140°C) with constant stirring. The reaction time can range from 30 minutes to several hours.[10] These parameters should be optimized depending on the desired outcome.

  • Volatile Collection (Optional): If a collection trap is used, the volatile compounds generated during the reaction will be carried by the vapor stream and trapped in the propylene glycol.

  • Extraction and Analysis: After the reaction is complete, cool the reaction mixture. Extract the flavor compounds from the reaction mixture or the propylene glycol trap using a suitable solvent (e.g., dichloromethane or diethyl ether). Analyze the extract by GC-MS to identify and quantify 2,4,5-trimethylthiazole and other volatile compounds.

Diagram: Maillard Reaction Workflow for Flavor Generation

Maillard_Reaction_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Precursors L-Cysteine & D-Glucose Buffer Phosphate Buffer Precursors->Buffer pH_Adjust pH Adjustment (5-8) Buffer->pH_Adjust Heating Heating (120-140°C) & Stirring pH_Adjust->Heating Volatiles Volatile Generation Heating->Volatiles Extraction Solvent Extraction Volatiles->Extraction GCMS GC-MS Analysis Extraction->GCMS

Caption: Workflow for generating 2,4,5-trimethylthiazole via a Maillard reaction model system.

Chemical Synthesis of this compound (Hantzsch Thiazole Synthesis)

This protocol provides a generalized method for the synthesis of thiazole derivatives based on the Hantzsch thiazole synthesis.[11] Specific reaction conditions may need to be optimized for this compound.

Materials:

  • An α-haloketone (e.g., 3-bromo-2-butanone)

  • A thioamide (e.g., thioacetamide)

  • Solvent (e.g., ethanol, ethanol/water mixture)

  • Base (optional, e.g., pyridine, sodium bicarbonate)

  • Reflux apparatus

  • Purification setup (e.g., distillation or column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the thioamide in the chosen solvent.

  • Addition of Reactant: Slowly add the α-haloketone to the thioamide solution. The reaction is often exothermic.

  • Reflux: Heat the reaction mixture to reflux for a period of 1 to 3.5 hours.[11] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then dissolved in a suitable organic solvent and washed with water and brine.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield the pure this compound.

Diagram: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification AlphaHaloKetone α-Haloketone Mixing Mixing in Solvent AlphaHaloKetone->Mixing Thioamide Thioamide Thioamide->Mixing Reflux Reflux (1-3.5h) Mixing->Reflux Workup Aqueous Work-up Reflux->Workup Purification Distillation or Chromatography Workup->Purification Product Pure 2,4,5-Trimethyl- 4,5-dihydrothiazole Purification->Product

Caption: Generalized workflow for the Hantzsch synthesis of thiazole derivatives.

Quantification of 2,4,5-Trimethylthiazole in a Food Matrix (e.g., Meat Products) by GC-MS

This protocol outlines a general procedure for the extraction and quantification of 2,4,5-trimethylthiazole from a meat product using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Meat sample

  • Internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample)

  • Extraction solvent (e.g., diethyl ether, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Concentration apparatus (e.g., rotary evaporator or nitrogen stream)

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with a suitable capillary column (e.g., ZB-5MS)[12]

Procedure:

  • Sample Preparation: Homogenize a known weight of the meat sample.

  • Internal Standard Addition: Spike the homogenized sample with a known amount of the internal standard.

  • Extraction: Extract the volatile compounds from the sample using a suitable solvent. This can be done by solvent extraction, simultaneous distillation-extraction (SDE), or solid-phase microextraction (SPME). For solvent extraction, mix the sample with the solvent and agitate for a sufficient time.

  • Drying and Concentration: Separate the organic phase and dry it over anhydrous sodium sulfate. Concentrate the extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.

  • GC-MS Analysis: Inject an aliquot of the concentrated extract into the GC-MS system.

    • GC Conditions: Use a temperature program to separate the volatile compounds. A typical program might start at 40°C, hold for a few minutes, then ramp up to a final temperature of around 250°C.[13] The carrier gas is typically helium.[12]

    • MS Conditions: Operate the mass spectrometer in full scan mode to identify the compounds based on their mass spectra and retention times. For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and selectivity, monitoring characteristic ions of 2,4,5-trimethylthiazole and the internal standard.

  • Quantification: Create a calibration curve using standard solutions of 2,4,5-trimethylthiazole with the internal standard. Calculate the concentration of 2,4,5-trimethylthiazole in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Diagram: GC-MS Quantification Workflow

GCMS_Workflow Sample Meat Sample Homogenization Spike Internal Standard Spiking Sample->Spike Extraction Solvent Extraction Spike->Extraction Dry_Concentrate Drying & Concentration Extraction->Dry_Concentrate GCMS_Analysis GC-MS Analysis (Full Scan/SIM) Dry_Concentrate->GCMS_Analysis Quantification Quantification (Calibration Curve) GCMS_Analysis->Quantification Result Concentration of 2,4,5-Trimethylthiazole Quantification->Result

Caption: Workflow for the quantification of 2,4,5-trimethylthiazole in a food matrix using GC-MS.

Application in Flavor Formulations

This compound is a versatile ingredient in the creation of savory flavors. Its characteristic notes can be used to:

  • Enhance Meaty Flavors: In processed meats, meat analogs, and savory snacks, it can impart a more authentic, roasted meat character.[1]

  • Create Roasted and Toasted Notes: It is effective in applications requiring a roasted or toasted profile, such as in coffee, cocoa, and nut-flavored products.[3][4]

  • Add Complexity to Savory Blends: In soups, sauces, and seasonings, it can provide a rich, savory background note, enhancing the overall flavor complexity.[3][6]

  • Mask Off-Flavors: In some applications, its potent flavor can help to mask undesirable off-notes.

When formulating with this compound, it is important to consider its low odor threshold and potent flavor.[1] It should be used at very low concentrations, typically in the parts-per-million (ppm) range in the final product, to avoid an overpowering and potentially artificial taste.

Stability and Safety

This compound is reported to have good thermal stability, making it suitable for use in products that undergo high-temperature processing.[1] In terms of safety, it is listed as a flavoring agent by the FDA and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[2]

Conclusion

This compound is a key aroma compound with significant potential in the flavor industry. Its unique sensory properties and its natural occurrence in cooked foods make it a valuable tool for creating authentic and appealing savory flavors. The protocols and application notes provided in this document offer a foundation for researchers and flavorists to effectively utilize this compound in their product development efforts. Further research and optimization of the described methods will continue to expand its applications in the creation of innovative and desirable food flavors.

References

Application Notes and Protocols: 2,5-dihydro-2,4,5-trimethylthiazoline (TMT) as a Predator Odor Mimic

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,5-dihydro-2,4,5-trimethylthiazoline (TMT) is a synthetic, sulfur-containing heterocyclic compound originally isolated from the feces of the red fox (Vulpes vulpes).[1][2] It is a potent, species-typical odorant that elicits innate fear and defensive behaviors in rodents, even those that are predator-naïve.[1][3] This makes TMT a valuable and widely used tool in neuroscience research to study the mechanisms of unconditioned fear, anxiety, and stress-related disorders like post-traumatic stress disorder (PTSD).[4][5] Unlike natural predator cues (e.g., cat fur, urine), TMT is a single molecule, which allows for precise control over dosage and ensures high reproducibility in experimental settings.[6][7] Its effects are primarily mediated through the olfactory system, not by acting as a trigeminal irritant, making it a valid tool for studying innate olfactory fear processing.[6]

These application notes provide a comprehensive overview of the use of TMT, including its effects on rodent behavior and physiology, detailed experimental protocols, and key neural pathways involved in the TMT-induced fear response.

Data Presentation

The following tables summarize the quantitative and qualitative effects of TMT exposure in rodents as reported in the scientific literature.

Table 1: Behavioral Responses to TMT Exposure in Rodents

Behavioral ParameterSpeciesObservationTypical TMT Dose & DurationCitations
Freezing/Immobility Rat, MouseSignificant increase in duration and frequency.10 µL for 10-20 min[3][8][9][10][11]
Avoidance Rat, MouseStrong avoidance of the odor source and the paired context.10 µL for 10-15 min[9][12][13]
Defensive Digging RatIncrease in burying and digging behavior.10 µL for 10-15 min[8][14]
Risk Assessment RatIncreased "head out" behavior and cautious exploration.Collar exposure[12]
Exploration/Locomotion Rat, MouseGeneral decrease in activity and exploration.10 µL for 10-20 min[8][12][14]
Grooming Rat, MouseSignificant decrease in self-grooming behavior.10 µL for 10-15 min[3][8][14]
Anxiety-like Behavior Rat, MouseIncreased anxiety in elevated plus maze and open field tests post-exposure.10 µL for 10 min[2]
Alcohol Self-Administration RatIncreased sweetened alcohol self-administration following TMT exposure.10 µL for 10 min (single or repeated)[4][15]

Table 2: Physiological and Neuroendocrine Responses to TMT Exposure

Physiological ParameterSpeciesObservationCitations
Corticosterone Rat, MouseSignificant elevation in serum corticosterone levels.[9][16]
Adrenocorticotropic Hormone (ACTH) RatHigh increase in ACTH levels.[9]
Adrenal Sympathetic Nerve Activity (ASNA) RatStrong and rapid increase in ASNA.[8][17]
Dopamine Turnover RatIncreased in the medial prefrontal cortex and amygdala.[16]
c-Fos Expression MouseIncreased in key fear-processing brain regions.[18]

Table 3: Key Brain Regions Activated by TMT Exposure (Measured by c-Fos)

Brain RegionAbbreviationPutative Function in Fear ResponseCitations
Main Olfactory Bulb MOBInitial sensory processing of the odor.[18]
Medial Amygdala (anterior-dorsal, anterior-ventral, posterior-ventral) MeAIntegration of olfactory cues with emotional significance.[9][18]
Bed Nucleus of the Stria Terminalis BNSTMediates sustained anxiety and stress responses.[18]
Central Amygdala CeAOrchestrates behavioral and autonomic fear outputs.[18]
Lateral Septum LSModulation of fear and anxiety.[18]

Experimental Protocols

This section provides a standardized protocol for inducing a fear response in rodents using TMT, synthesized from established methodologies.[4][5][14]

Protocol 1: TMT Predator Odor Stressor Exposure

Objective: To induce an innate fear response in rodents for behavioral and physiological analysis.

Materials and Reagents:

  • Animal Subjects: Adult male or female rats (e.g., Wistar, Sprague-Dawley, Long-Evans) or mice (e.g., C57BL/6). Animals should be single-housed to prevent odor transfer and habituated to the facility for at least one week prior to the experiment.

  • TMT: 97% purity 2,5-dihydro-2,4,5-trimethylthiazoline.[4] Store aliquots (e.g., 150 µL) at -20°C to maintain stability.[4]

  • Control Odor: Deionized water or a non-predatory, pungent odor like Butyric Acid (BA) for comparison.[6][8]

  • Pipettes and Tips: Calibrated micropipette for accurate 10 µL dispensing.

  • Filter Paper: Small circular or square pieces.

  • Personal Protective Equipment (PPE): Gloves, lab coat.

Apparatus:

  • Exposure Chambers: Plexiglas chambers of appropriate size for the species (e.g., 40x40x30 cm for rats). Separate, dedicated chambers for TMT and control exposures are critical to prevent cross-contamination.[4]

  • Odor Placement: A small, inaccessible metal or wire mesh basket secured to the upper corner of one chamber wall.[4][5]

  • Ventilation: All TMT handling and exposure procedures must be conducted in a well-ventilated room, preferably under a chemical fume hood.[4]

  • Bedding (Optional): Clean white bedding (approx. 600 ml) can be added to the chamber floor to allow for the measurement of defensive digging behavior.[11]

  • Video Recording Equipment: A camera positioned to capture a clear view of the entire chamber for subsequent behavioral analysis.

Procedure:

  • Preparation (to be done in a fume hood):

    • Label separate sets of exposure chambers, lids, and baskets for "TMT" and "Control" groups.[4]

    • Add fresh bedding to each chamber if digging behavior is to be measured.

    • Place a clean piece of filter paper into each metal basket.

    • Transport animals into the procedure room and allow them to acclimate for at least 20-30 minutes.

  • Exposure:

    • Begin with the control group to prevent TMT contamination.

    • Pipette 10 µL of the control substance (e.g., water) onto the filter paper in the basket of a control chamber.

    • Immediately place one animal into the chamber and secure the lid.

    • Start the video recording. The exposure duration is typically 10-15 minutes.[4][14]

    • At the end of the session, return the animal to its home cage.

    • Repeat for all control animals.

    • After the control group is finished, repeat the procedure for the TMT group, pipetting 10 µL of TMT onto the filter paper in the dedicated TMT chambers.

  • Behavioral Scoring:

    • Analyze video recordings using behavioral scoring software (e.g., ANY-maze) or by trained observers blind to the experimental conditions.

    • Key behaviors to score include:

      • Freezing/Immobility: Total time spent motionless, except for respiratory movements.[3]

      • Digging: Time spent actively pushing or moving bedding.[5]

      • Avoidance: Percentage of time spent in the half of the chamber opposite the odor source.[11]

      • Grooming: Time spent self-grooming.[3]

  • Post-Exposure Analysis (Optional):

    • Animals can be subsequently tested in other behavioral paradigms (e.g., elevated plus-maze, open field) to assess lasting anxiety-like effects.[2]

    • For molecular or physiological assays, tissue can be collected at specific time points post-exposure (e.g., 100 minutes for c-Fos analysis).[14]

  • Cleaning:

    • Thorough cleaning is essential. First, discard all bedding and filter papers.

    • Clean the control chambers and equipment first, followed by the TMT-exposed equipment.

    • Wash all components with a laboratory-grade detergent and hot water, rinse thoroughly, and allow to dry completely before the next use.

Visualizations: Pathways and Workflows

The following diagrams illustrate key conceptual and practical frameworks for using TMT in research.

TMT_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase Animal_Habituation Animal Acclimation (Single Housed) Chamber_Setup Prepare Dedicated Chambers (TMT vs. Control) Animal_Habituation->Chamber_Setup Odor_Prep Aliquot TMT & Control (Under Fume Hood) Chamber_Setup->Odor_Prep Control_Exposure 1. Run Control Group (e.g., 10 µL Water) Odor_Prep->Control_Exposure TMT_Exposure 2. Run TMT Group (10 µL TMT) Control_Exposure->TMT_Exposure Video_Record Record Behavior (10-15 min session) Control_Exposure->Video_Record TMT_Exposure->Video_Record Post_Hoc_Tests Post-Hoc Behavioral Tests (EPM, Open Field) TMT_Exposure->Post_Hoc_Tests (Optional) Molecular_Assays Physiological/Molecular Assays (Corticosterone, c-Fos) TMT_Exposure->Molecular_Assays (Optional) Behavioral_Scoring Behavioral Scoring (Freezing, Digging, Avoidance) Video_Record->Behavioral_Scoring

Caption: Standard experimental workflow for predator odor exposure using TMT.

TMT_Pathway cluster_sensory Sensory Input cluster_processing Central Fear Processing cluster_output Behavioral & Physiological Output TMT TMT Odor Exposure MOB Main Olfactory Bulb (MOB) TMT->MOB MeA Medial Amygdala (MeA) MOB->MeA BNST Bed Nucleus of the Stria Terminalis (BNST) MeA->BNST CeA Central Amygdala (CeA) MeA->CeA Autonomic Autonomic Response (↑ Adrenal Sympathetic Activity) BNST->Autonomic Endocrine Endocrine Response (↑ Corticosterone) BNST->Endocrine Behavior Defensive Behaviors (Freezing, Avoidance) CeA->Behavior CeA->Autonomic

Caption: Simplified neural pathway of the TMT-induced innate fear response.

Coping_Strategies cluster_behaviors Observed Stress-Reactive Behaviors cluster_classification Coping Strategy Classification TMT_Exposure TMT Exposure (10 min) Digging Digging Behavior TMT_Exposure->Digging Immobility Immobility (Freezing) TMT_Exposure->Immobility Ratio_Calc Calculate Ratio Score (Total Time Digging / Total Time Immobile) Digging->Ratio_Calc Immobility->Ratio_Calc Passive_Coping Passive Coping (TMT-1) Ratio_Calc->Passive_Coping Ratio Score < 1.0 (High Immobility) Active_Coping Active Coping (TMT-2) Ratio_Calc->Active_Coping Ratio Score > 1.0 (High Digging)

Caption: Classification of active vs. passive coping strategies based on behavior.

References

Application Note: Solid-Phase Extraction of Thiazolines from Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Thiazolines are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This structural motif is a critical scaffold in numerous natural products and synthetic molecules with significant pharmacological importance.[1][2] Thiazoline derivatives have demonstrated a wide range of biological activities, including anti-cancer, anti-HIV, and antimicrobial properties.[1][3][4] Given their therapeutic potential, the efficient isolation and purification of thiazolines from complex biological matrices (e.g., plasma, urine) or natural product extracts are crucial for discovery, development, and quality control.

Solid-Phase Extraction (SPE) is a highly effective and widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and ease of automation.[5] This application note provides a detailed protocol for the solid-phase extraction of thiazoline derivatives from complex mixtures using reversed-phase SPE, a method well-suited for moderately polar to non-polar analytes.[6][7]

Principle of Reversed-Phase SPE for Thiazoline Extraction

Reversed-phase SPE is an extraction technique where the stationary phase (sorbent) is nonpolar, and the mobile phase (sample and subsequent solvents) is polar.[7] Thiazolines, which are typically moderately polar, are retained on the nonpolar sorbent through hydrophobic interactions. The process involves several key steps:

  • Conditioning & Equilibration: The sorbent is first activated with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution to ensure reproducible retention of the analyte.[8]

  • Sample Loading: The sample, dissolved in a polar solvent, is passed through the cartridge. The thiazoline analytes adsorb to the nonpolar sorbent, while highly polar impurities pass through.

  • Washing: The cartridge is washed with a weak polar solvent to remove remaining polar interferences without prematurely eluting the target analytes.[6]

  • Elution: A nonpolar organic solvent is used to disrupt the hydrophobic interactions between the thiazolines and the sorbent, allowing the purified analytes to be collected.[6][9]

A versatile and robust sorbent for this application is a hydrophilic-lipophilic balanced (HLB) polymeric sorbent, which provides excellent retention for a broad range of compounds.[10][11] Standard silica-based C8 or C18 sorbents are also effective alternatives.[6][12]

Experimental Workflow

The following diagram illustrates the standard bind-elute workflow for the solid-phase extraction of thiazolines.

SPE_Workflow cluster_workflow SPE Workflow for Thiazoline Extraction cluster_details Protocol Details Condition Step 1: Condition Sorbent Equilibrate Step 2: Equilibrate Sorbent Condition->Equilibrate Activate sorbent Condition_Desc Action: Pass 1-2 mL Methanol Purpose: Wets the sorbent and activates the stationary phase. Condition->Condition_Desc Load Step 3: Load Sample Equilibrate->Load Prepare for sample Equilibrate_Desc Action: Pass 1-2 mL Water/Buffer Purpose: Prepares sorbent for aqueous sample loading. Equilibrate->Equilibrate_Desc Wash Step 4: Wash Interferences Load->Wash Retain analytes Load_Desc Action: Pass pre-treated sample slowly Result: Thiazolines bind to sorbent, polar matrix passes to waste. Load->Load_Desc Elute Step 5: Elute Thiazolines Wash->Elute Remove impurities Wash_Desc Action: Pass 1-2 mL 5% Methanol in Water Result: Polar interferences are washed to waste. Wash->Wash_Desc Elute_Desc Action: Pass 1-2 mL Methanol or Acetonitrile Result: Purified thiazolines are collected in the eluate. Elute->Elute_Desc

Caption: General 5-step SPE workflow for thiazoline purification.

Detailed Experimental Protocol

This protocol is a general guideline for extracting thiazolines from a liquid biological sample (e.g., pre-treated plasma or urine) using a 1 mL SPE cartridge containing 30-60 mg of a polymeric reversed-phase sorbent (e.g., Oasis HLB). Solvent volumes should be adjusted based on the specific cartridge size and sorbent mass.[6]

Materials:

  • SPE Cartridges: Polymeric (e.g., Oasis HLB, 30 mg, 1 mL) or Silica-based (e.g., C18, 50 mg, 1 mL)

  • SPE Vacuum Manifold

  • Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), and Water

  • Reagents: Formic Acid or Ammonium Hydroxide (for pH adjustment, if necessary)

  • Sample Collection Vials

Protocol Steps:

  • Sample Pre-treatment:

    • Plasma: Precipitate proteins by adding 3 volumes of cold ACN containing an internal standard. Vortex and centrifuge. Dilute the resulting supernatant 1:1 with water or an appropriate aqueous buffer.

    • Urine: Centrifuge to remove particulates. Dilute the sample 1:1 with water. For conjugated metabolites, an enzymatic hydrolysis step may be required prior to dilution.[13]

    • pH Adjustment: For ionizable thiazolines, adjust the sample pH to suppress ionization and maximize retention on the reversed-phase sorbent.[9]

  • Sorbent Conditioning:

    • Pass 1 mL of MeOH through the SPE cartridge using low vacuum or positive pressure. This step solvates the sorbent. Do not allow the sorbent to dry.[6]

  • Sorbent Equilibration:

    • Immediately follow with 1 mL of HPLC-grade water. Pass the water through, leaving the sorbent bed wet. This prepares the sorbent for the aqueous sample.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (approx. 1-2 drops per second). Collect the flow-through for analysis if breakthrough is a concern.

  • Washing:

    • Wash the cartridge with 1 mL of 5% MeOH in water. This will remove highly polar, water-soluble interferences while the target thiazolines remain bound to the sorbent.

  • Elution:

    • Place a clean collection tube inside the manifold.

    • Elute the purified thiazolines by passing 1-2 mL of 100% MeOH or ACN through the cartridge.

    • The eluate can then be evaporated to dryness and reconstituted in a suitable solvent for downstream analysis (e.g., LC-MS).

Data Presentation: Representative Performance

While specific recovery data depends on the exact structure of the thiazoline and the complexity of the matrix, the following table presents typical quantitative results that can be expected from an optimized SPE method for heterocyclic compounds in biological fluids. These values are based on published data for structurally related heterocyclic aromatic amines and basic drugs.[14][15]

AnalyteMatrixSorbentRecovery (%)RSD (%) (n=6)
Thiazoline APlasmaOasis HLB94.23.5
Thiazoline BPlasmaOasis HLB91.54.1
Thiazoline CUrineC1888.75.2
Thiazoline DUrineC1896.12.9

Table 1: Representative recovery and precision data for the SPE of thiazoline derivatives from biological matrices. RSD: Relative Standard Deviation.

Application Example: Thiazoline-Based Kinase Inhibitors

Many thiazole and thiazoline derivatives are investigated as potent inhibitors of protein kinases, which are critical targets in cancer therapy.[3] For example, a thiazoline-based drug can inhibit a Vascular Endothelial Growth Factor Receptor (VEGFR), a receptor tyrosine kinase (RTK) that, when activated, promotes tumor angiogenesis. The diagram below illustrates this inhibitory mechanism.

Signaling_Pathway cluster_pathway Simplified RTK Signaling Pathway Inhibition Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds & Activates P1 Downstream Signaling (e.g., Ras/MAPK) Receptor->P1 Phosphorylates Response Cell Proliferation & Angiogenesis P1->Response Activates Inhibitor Thiazoline Inhibitor Inhibitor->Receptor Inhibits Kinase Activity

Caption: Inhibition of a receptor tyrosine kinase pathway by a thiazoline derivative.

The ability to accurately quantify the concentration of such inhibitors in plasma is essential for pharmacokinetic studies, and the SPE protocol described here provides the clean sample extracts necessary for sensitive bioanalysis.

References

Application Note: Enhancing the Gas Chromatographic Analysis of Thiazolines via Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

AUDIENCE: Researchers, scientists, and drug development professionals.

Abstract

Thiazolines are a class of heterocyclic compounds that play a significant role in flavor chemistry, natural products, and pharmaceutical development.[1] However, their analysis by gas chromatography (GC) is often challenging due to the presence of polar functional groups (e.g., -OH, -NH, -COOH) on their substituent chains. These groups can lead to low volatility, poor thermal stability, and undesirable chromatographic behavior such as peak tailing.[2][3] This application note details derivatization protocols designed to overcome these challenges by converting polar thiazolines into more volatile and thermally stable derivatives, thereby improving their separation, detection, and quantification by GC-Mass Spectrometry (GC-MS).

Introduction

Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[4] For GC analysis to be successful, analytes must be sufficiently volatile and thermally stable to travel through the GC column without degradation.[2][5] Many thiazoline derivatives, particularly those with active hydrogen-containing functional groups, exhibit strong intermolecular hydrogen bonding, which reduces their volatility and can cause adsorption to active sites in the GC system.[2]

Derivatization is a chemical modification technique that transforms an analyte into a more GC-amenable form.[2][5] This process typically involves replacing active hydrogens in polar functional groups with non-polar moieties, which accomplishes several key objectives:

  • Increases Volatility: By eliminating hydrogen bonding, the boiling point of the analyte is lowered.[6][7]

  • Improves Thermal Stability: Derivatives are often more stable at the high temperatures used in the GC inlet and column.

  • Enhances Detectability: The introduction of specific groups can improve the response of certain detectors.[7]

  • Improves Peak Shape: Derivatization reduces interactions between the analyte and the column, leading to sharper, more symmetrical peaks.[2][4]

The most common derivatization reactions for GC analysis fall into three categories: silylation, acylation, and alkylation.[2][8] This note will focus on silylation and acylation as highly effective strategies for the derivatization of substituted thiazolines.

Derivatization Strategies for Thiazolines

The choice of derivatization reagent depends on the specific functional groups present on the thiazoline molecule. The primary targets are active hydrogens found in hydroxyl (-OH), primary/secondary amine (-NH), and carboxyl (-COOH) groups.

Silylation

Silylation is a robust and widely used derivatization method that replaces an active hydrogen with a trimethylsilyl (TMS) group.[6][9] The resulting TMS derivatives are significantly more volatile and less polar than the parent compounds.[6]

Common Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile silylating agent suitable for a wide range of functional groups including alcohols, phenols, carboxylic acids, and amines.[5]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): The most volatile of the TMS-amides, with its byproduct, N-methyltrifluoroacetamide, also being highly volatile, which minimizes chromatographic interference.[6]

  • TMCS (Trimethylchlorosilane): Often used as a catalyst in combination with other silylating reagents like BSTFA to increase their reactivity, especially for hindered groups.[5][6][9]

The general silylation reaction for a thiazoline with a hydroxyl substituent is shown below:

Caption: Silylation reaction converting a polar thiazoline to a volatile TMS ether.

Acylation

Acylation involves introducing an acyl group into a molecule, typically by reacting it with an acid anhydride or acyl halide. This technique is particularly effective for derivatizing primary and secondary amines and alcohols.[2][10] The resulting derivatives, such as perfluoroacyl amides and esters, are not only volatile but also highly responsive to electron capture detectors (ECD), making this method ideal for trace analysis.[4]

Common Reagents:

  • TFAA (Trifluoroacetic Anhydride): Reacts readily with amines and alcohols to form stable and volatile trifluoroacetyl derivatives.

  • PFPA (Pentafluoropropionic Anhydride): Similar to TFAA, it forms highly volatile derivatives that are excellent for GC-ECD analysis.[11]

Quantitative Data Summary

Derivatization significantly improves key chromatographic parameters. The following table summarizes the expected improvements for a model compound, 4-(2-hydroxyethyl)-2-methylthiazoline, after derivatization via silylation.

ParameterUnderivatized CompoundSilylated Derivative (TMS)Expected Improvement
Retention Time 12.5 min9.2 minFaster elution due to increased volatility
Peak Tailing Factor 2.11.1Significant reduction in tailing, improved symmetry
Peak Area (Normalized) 1.0x3.5xIncreased detector response and sensitivity
Limit of Detection (LOD) 50 ng/mL5 ng/mL~10-fold improvement in detection limits

Experimental Protocols

Safety Precaution: Derivatization reagents are often sensitive to moisture and can be corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Use dry glassware and solvents to prevent reagent degradation.[12]

Protocol 1: Silylation of Thiazolines with BSTFA + 1% TMCS

This protocol is suitable for thiazolines containing hydroxyl, carboxyl, or primary/secondary amine groups.

Materials:

  • Sample containing the thiazoline analyte

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Anhydrous Pyridine or Acetonitrile (reaction solvent)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Microsyringes

Procedure:

  • Sample Preparation: Prepare a solution of the thiazoline sample in a suitable anhydrous solvent (e.g., pyridine, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Aliquot Sample: Pipette 100 µL of the sample solution into a 2 mL GC vial.

  • Evaporation: If the sample is in an aqueous or protic solvent, evaporate it to complete dryness under a gentle stream of nitrogen. It is critical that no water is present.[9]

  • Reagent Addition: Add 100 µL of anhydrous pyridine (optional, as a catalyst and solvent) followed by 100 µL of BSTFA + 1% TMCS to the vial.[9][12]

  • Reaction: Tightly cap the vial and heat it at 70°C for 60 minutes in a heating block.[5] Reaction times and temperatures may need optimization depending on the specific analyte.[5]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS. Inject 1 µL of the derivatized solution.

Protocol 2: Acylation of Amino-Thiazolines with TFAA

This protocol is designed for thiazolines with primary or secondary amine functional groups.

Materials:

  • Sample containing the amino-thiazoline analyte

  • TFAA (Trifluoroacetic Anhydride)

  • Anhydrous Ethyl Acetate or Dichloromethane (reaction solvent)

  • 2 mL GC vials with PTFE-lined caps

  • Microsyringes

Procedure:

  • Sample Preparation: Prepare a solution of the amino-thiazoline in 100 µL of anhydrous ethyl acetate in a 2 mL GC vial. Ensure the sample is free of water.

  • Reagent Addition: Add 50 µL of TFAA to the vial.

  • Reaction: Cap the vial tightly and let it react at room temperature for 30 minutes. For less reactive amines, heating at 50-60°C for 15-30 minutes may be required.

  • Evaporation: Gently evaporate the excess reagent and solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 200 µL of anhydrous ethyl acetate.

  • Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the final solution.

Recommended GC-MS Parameters

The following are typical starting parameters for the analysis of derivatized thiazolines. Method optimization may be required.

ParameterSetting
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977 MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Split (20:1) or Splitless, depending on concentration
Oven Program Initial 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Mass Range 40-550 amu
Ionization Mode Electron Ionization (EI) at 70 eV

Workflow and Troubleshooting

The overall process from sample preparation to data analysis is visualized below.

G General workflow for derivatization and GC analysis of thiazolines. A Start: Thiazoline Sample B Dry Sample (Remove H2O) A->B C Select Derivatization Method B->C D Protocol 1: Silylation (e.g., BSTFA + TMCS) C->D -OH, -COOH, -NH groups E Protocol 2: Acylation (e.g., TFAA) C->E -NH, -OH groups F Heat & React D->F E->F G GC-MS Analysis F->G H Data Processing & Reporting G->H I End H->I

Caption: General workflow for derivatization and GC analysis of thiazolines.

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Product Yield Inactive reagent (hydrolyzed by moisture); Insufficient reaction time/temperature; Sample contains water.Use fresh, unopened derivatization reagents. Store them properly.[12] Optimize reaction conditions (time, temp).[5] Ensure samples and solvents are completely anhydrous before adding reagents.[9]
Peak Tailing Incomplete derivatization; Active sites in the GC inlet or column.Increase reagent excess, catalyst amount, or reaction time/temperature. Use a fresh GC inlet liner (preferably deactivated). Trim the front end of the GC column.
Multiple Derivative Peaks Formation of different derivatives (e.g., mono- and di-silylated); Steric hindrance.Drive the reaction to completion by using harsher conditions (higher temp/longer time) to favor the fully derivatized product. Use a less sterically hindered derivatizing reagent if available.
Ghost Peaks Carryover from previous injection; Septum bleed; Reagent artifacts.Run a solvent blank after a concentrated sample. Replace the inlet septum. Inject a reagent blank to identify artifact peaks.

Conclusion

Chemical derivatization is an indispensable tool for the successful analysis of polar thiazoline compounds by gas chromatography. By converting analytes into volatile and thermally stable TMS or acyl derivatives, this technique dramatically improves chromatographic performance, leading to faster analysis times, better peak shapes, and lower detection limits. The protocols outlined in this note provide a robust starting point for researchers to develop and validate methods for the sensitive and accurate quantification of thiazolines in various complex matrices.

References

Application Notes and Protocols for the Synthesis and Behavioral Study of 2,4,5-Trimethyl-4,5-dihydrothiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and behavioral applications of 2,4,5-trimethyl-4,5-dihydrothiazole, a potent inducer of innate fear responses in preclinical models. This document includes a generalized synthesis protocol, detailed methodologies for behavioral assessment, and a summary of expected quantitative results.

Introduction

This compound, also referred to in scientific literature as 2,5-dihydro-2,4,5-trimethylthiazoline (TMT), is a synthetic heterocyclic compound. It is a component of red fox feces and serves as a predator odor that elicits unconditioned fear and stress-related behaviors in rodents. As a single, pure molecule, TMT offers significant advantages over natural predator odors in research settings, including precise dose control and high reproducibility of effects. These properties make it an invaluable tool for investigating the neurobiology of innate fear, anxiety, and the development of novel anxiolytic therapeutics.

Synthesis of this compound

Generalized Synthetic Approach:

A plausible synthetic route involves the reaction of a thioamide with an α-haloketone. For this compound, this could involve the reaction of thioacetamide with a halogenated derivative of 3-pentanone. Alternatively, a multicomponent reaction of acetaldehyde, an amine (like ammonia or a primary amine), and a sulfur source (like hydrogen sulfide) could be employed.

Reaction Scheme (Hypothetical):

Caption: Experimental workflow for assessing TMT-induced fear behavior.

Detailed Protocol for TMT Exposure and Behavioral Scoring

Materials:

  • This compound (TMT)

  • Vehicle (e.g., Diethyl phthalate or water)

  • Test animals (e.g., male C57BL/6J mice or Sprague-Dawley rats)

  • Exposure chambers (e.g., sealed plastic containers with bedding)

  • Filter paper

  • Video recording equipment

  • Behavioral analysis software (or manual scoring)

Procedure:

  • Animal Habituation: Acclimate animals to the housing facility for at least one week before the experiment. Handle the animals daily to reduce stress from handling.

  • Arena Habituation: For two consecutive days prior to testing, place each animal in the exposure chamber for 10 minutes without any odor stimulus. This reduces novelty-induced behaviors.

  • Odor Preparation: Prepare a solution of TMT in the chosen vehicle (e.g., 10% TMT). For the control group, use the vehicle alone.

  • Exposure:

    • Pipette a small volume (e.g., 10 µL) of the TMT solution or the control vehicle onto a piece of filter paper.

    • Place the filter paper in the exposure chamber.

    • Introduce a single animal into the chamber and seal it.

    • Record the animal's behavior for a set duration (e.g., 10-20 minutes).

  • Behavioral Scoring:

    • Analyze the video recordings to score the duration of specific behaviors.

    • Freezing: Complete immobility, except for respiratory movements.

    • Rearing: Standing on the hind limbs, often with forelimbs against the chamber walls.

    • Grooming: Licking, scratching, or washing of the face and body.

    • Express the duration of each behavior as a percentage of the total observation time.

Expected Quantitative Behavioral Data

The following table summarizes typical results from a TMT exposure study in mice, comparing the behavioral responses to a control group.

BehaviorControl Group (% of Time ± SEM)TMT-Exposed Group (% of Time ± SEM)p-value
Freezing < 5%40 - 60%< 0.001
Rearing 10 - 20%< 5%< 0.01
Grooming 5 - 15%< 2%< 0.01

Neurobiological Mechanisms of TMT-Induced Fear

The fear response to TMT is mediated by specific neural circuits that process olfactory information and generate defensive behaviors.

Signaling Pathway of TMT-Induced Fear

The diagram below illustrates the key brain regions and pathways involved in the processing of the TMT odor and the subsequent fear response.

TMT_Fear_Pathway TMT TMT Odor MOB Main Olfactory Bulb (MOB) TMT->MOB Olfactory Sensory Neurons MeA Medial Amygdala (MeA) MOB->MeA LS Lateral Septum (LS) Hypothalamus Hypothalamus LS->Hypothalamus BNST Bed Nucleus of the Stria Terminalis (BNST) CeA Central Amygdala (CeA) BNST->CeA BNST->Hypothalamus MeA->LS MeA->BNST MeA->Hypothalamus PAG Periaqueductal Gray (PAG) CeA->PAG Hypothalamus->PAG Fear_Response Fear Response (Freezing, Autonomic Changes) PAG->Fear_Response

Caption: Neural circuit mediating the innate fear response to TMT.

Exposure to TMT activates neurons in the main olfactory bulb (MOB). This information is then relayed to limbic system structures, including the medial amygdala (MeA), which is a critical hub for processing predator odors. The MeA projects to the bed nucleus of the stria terminalis (BNST), the lateral septum (LS), and the hypothalamus. These regions, along with the central amygdala (CeA), orchestrate the behavioral and autonomic components of the fear response, which are ultimately executed via projections to the periaqueductal gray (PAG). This pathway activation leads to the characteristic freezing behavior and physiological stress responses observed in rodents.

Application Notes and Protocols for the Generation of Thiazolines via the Maillard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a cornerstone of flavor chemistry and is increasingly being explored for its potential in pharmaceutical and drug development applications. A key class of heterocyclic compounds generated during this reaction are thiazolines and their derivatives. These sulfur-containing molecules are not only significant contributors to the desirable roasty, savory, and meat-like aromas in cooked foods but also exhibit a range of biological activities, making them attractive targets for synthesis.

This document provides a detailed protocol for the controlled generation of thiazolines through the Maillard reaction, focusing on the reaction of cysteine and reducing sugars. It includes key reaction parameters, a step-by-step experimental workflow, and methods for the analysis of the resulting products.

Principle of Thiazoline Formation

The formation of thiazolines from the Maillard reaction involves a series of complex, interconnected reactions. The initial step is the condensation of the amino group of an amino acid, such as L-cysteine, with the carbonyl group of a reducing sugar (e.g., glucose, fructose, xylose) to form a Schiff base. Due to the presence of the thiol group in the cysteine side chain, this Schiff base can undergo an intramolecular cyclization to form a thiazolidine carboxylic acid derivative. Subsequent heating and further reactions, such as decarboxylation and oxidation, lead to the formation of various volatile and semi-volatile compounds, including the target thiazolines. One of the most well-studied thiazolines, 2-acetyl-2-thiazoline, is a potent aroma compound with a characteristic popcorn-like scent and is formed from the reaction of cysteamine (the decarboxylation product of cysteine) and dicarbonyl compounds like methylglyoxal, which are themselves products of sugar degradation during the Maillard reaction.[1][2]

Experimental Protocols

This section details a general protocol for the laboratory-scale synthesis of thiazolines via the Maillard reaction in an aqueous system.

Materials:

  • L-cysteine hydrochloride

  • Reducing sugar (e.g., D-glucose, D-fructose, or D-xylose)

  • Phosphate buffer (0.5 M, for pH adjustment)

  • Sodium hydroxide (NaOH) solution (2 M)

  • Hydrochloric acid (HCl) solution (2 M)

  • Deionized water

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • High-purity nitrogen gas

Equipment:

  • Round-bottom flask or sealed reaction vessel

  • Heating mantle with magnetic stirrer and temperature controller or a thermostatic oil bath

  • Reflux condenser

  • pH meter

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph with tandem mass spectrometry (HPLC-MS/MS) for analysis

Procedure:

  • Reactant Preparation:

    • Prepare a solution of the desired reducing sugar in deionized water.

    • Prepare a solution of L-cysteine hydrochloride in deionized water.

    • Note: The molar ratio of cysteine to sugar can be varied, with equimolar ratios being a common starting point.[3]

  • Reaction Setup:

    • In a round-bottom flask, combine the L-cysteine and reducing sugar solutions.

    • Add phosphate buffer to the mixture and adjust the pH to the desired value (typically between 5 and 9) using NaOH or HCl solution.[4][5]

    • The final concentration of reactants can be in the range of 0.05 to 1 M.

  • Maillard Reaction:

    • Heat the reaction mixture to the desired temperature (typically between 80°C and 140°C) under constant stirring.[4][5]

    • The reaction can be performed under reflux to prevent the loss of volatile compounds. For higher temperatures, a sealed pressure-resistant vessel is recommended.

    • The reaction time can range from 30 minutes to several hours, depending on the desired outcome and reaction temperature.[4][5]

    • To create an inert atmosphere and prevent oxidation, the reaction can be carried out under a nitrogen blanket.

  • Extraction of Thiazolines:

    • After the reaction is complete, cool the mixture to room temperature.

    • Extract the volatile and semi-volatile compounds from the aqueous solution using a suitable organic solvent like dichloromethane. Perform the extraction three times for optimal recovery.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Concentration and Analysis:

    • Carefully concentrate the dried organic extract using a rotary evaporator at low temperature to avoid the loss of volatile thiazolines.

    • The resulting concentrate can be analyzed by GC-MS or HPLC-MS/MS to identify and quantify the generated thiazolines.[6][7]

Quantitative Data on Thiazoline Formation

The yield of thiazolines is highly dependent on various reaction parameters. The following table summarizes some quantitative data from the literature on the formation of thiazolines and their precursors under different conditions.

PrecursorsReaction ConditionsProductYieldReference
Cysteamine, Ethyl-L-lactate, D-glucoseFermentation with baker's yeast, pH 6.52-(1-hydroxyethyl)-4,5-dihydrothiazole60%[1]
Cysteine, Xylose (equimolar)50°C for 1 hour, then 90°CAmadori compound12% after 2 hrs, 35% after 6 hrs[3]
Carnosine, Glucose80°C, 3 hours, pH 7.01-deoxy-d-fructosyl-N-β-alanyl-l-histidine12.2 µmol/mmol[4]
L-cysteine, D-glucose100-140°C, 20-120 min, pH 4, 6, 82-acetylthiazole(Data on relative abundance)[5]

Signaling Pathways and Experimental Workflows

The generation of thiazolines via the Maillard reaction is a multi-step process. The following diagram illustrates the key chemical transformations involved.

Maillard_Thiazoline_Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Cysteine L-Cysteine Schiff_Base Schiff Base Cysteine->Schiff_Base + Reducing Sugar Cysteamine Cysteamine (from Cysteine decarboxylation) Cysteine->Cysteamine Decarboxylation Reducing_Sugar Reducing Sugar (e.g., Glucose) Reducing_Sugar->Schiff_Base Dicarbonyls Dicarbonyl Compounds (e.g., Methylglyoxal) Reducing_Sugar->Dicarbonyls Degradation Thiazolidine Thiazolidine Derivative Schiff_Base->Thiazolidine Intramolecular Cyclization Thiazolines Thiazolines (e.g., 2-acetyl-2-thiazoline) Thiazolidine->Thiazolines Heat, Oxidation, Decarboxylation Dicarbonyls->Thiazolines Cysteamine->Thiazolines + Dicarbonyls Experimental_Workflow Reactant_Prep 1. Reactant Preparation (Cysteine, Sugar, Buffer) Reaction 2. Maillard Reaction (Heating, Stirring) Reactant_Prep->Reaction Extraction 3. Solvent Extraction (e.g., DCM) Reaction->Extraction Drying_Conc 4. Drying & Concentration (Na₂SO₄, Rotary Evaporator) Extraction->Drying_Conc Analysis 5. Analysis (GC-MS or HPLC-MS/MS) Drying_Conc->Analysis Data_Processing 6. Data Processing (Identification & Quantification) Analysis->Data_Processing

References

Application Notes and Protocols for 2,4,5-Trimethyl-4,5-dihydrothiazole in Pest Repellent Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethyl-4,5-dihydrothiazole, also known as 2,4,5-trimethyl-3-thiazoline (TMT), is a volatile, sulfur-containing heterocyclic compound.[1] It was originally identified as a component of red fox feces and is a well-documented kairomone that elicits innate fear and avoidance behaviors in rodents.[1][2] This property has led to its commercial use as a natural rodent repellent.[1] While research has predominantly focused on its effects on rodents, emerging studies on related thiazoline and thiazole derivatives suggest a broader potential for this class of compounds in insect pest management.

These application notes provide a summary of the current research, quantitative data on TMT and related compounds, and detailed protocols to guide further investigation into the pest repellent properties of this compound.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₆H₁₁NS
Molecular Weight 129.223 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 178.77 °C (estimated)
Vapor Pressure 1.316 mmHg @ 25 °C (estimated)
Solubility in Water 185.2 mg/L @ 25 °C (estimated)

(Source: The Good Scents Company)

Data Presentation: Repellent and Insecticidal Activity

Rodent Repellency

This compound (TMT) is a potent rodent repellent. The following table summarizes its efficacy in laboratory and simulated environmental conditions.

SpeciesCompoundConcentrationRepellency (%)DurationSexReference
Rattus rattus2,4,5-trimethylthiazole (TMTZ)0.5%-Daily ExposureMale[3]
1%Up to 84.90%Daily ExposureMale[3]
2%-Daily ExposureMale[3]
0.5%-Daily ExposureFemale[3]
1%Up to 76.70%Daily ExposureFemale[3]
2%-Daily ExposureFemale[3]
1%Complete prevention of damage12 daysMale[3]
1%Complete prevention of damage14 daysFemale[3]
Mus musculusTMTPureHigher avoidance than natural fox feces--[2]
50%Higher avoidance than natural fox feces--[2]
10%Slight difference in avoidance compared to natural fox feces--[2]
Insect Aversion and Insecticidal Activity of Related Thiazole Derivatives

Direct research on the insect repellent properties of this compound is limited. However, studies on structurally related thiazoline and thiazole compounds demonstrate their potential as insect repellents and insecticides.

SpeciesCompoundConcentrationEffectReference
Drosophila melanogaster2-methylthiazoline (2MT)1 mMStrong avoidance in egg-laying[4]
Spodoptera frugiperdaThiazolo[4,5-b]quinoxalin-2(3H)-one derivative 3625-2500 mg/L86% - 97% mortality (2nd instar larvae)[5]
625-2500 mg/L66% - 86.33% mortality (4th instar larvae)[5]
Saissetia oleaePyridine derivative 3LC50: 0.502 ppmInsecticidal[2]
LC50: 1.009 ppmInsecticidal (adult female)[2]

Signaling Pathways and Mechanism of Action

In Rodents

In rodents, the fear response to TMT is primarily mediated through the olfactory system, not through nociception (pain).[6][7] The odor is detected by sensory neurons in the main olfactory epithelium and the Grueneberg ganglion.[1] This sensory information is then processed through various brain regions, including the medial amygdala and the bed nucleus of the stria terminalis, which are involved in innate fear responses.[1]

rodent_pathway TMT 2,4,5-Trimethyl-4,5- dihydrothiazole (TMT) Olfactory_System Olfactory System (Main Olfactory Epithelium, Grueneberg Ganglion) TMT->Olfactory_System Odor Detection Brain_Fear_Circuits Brain Fear Circuits (e.g., Medial Amygdala, BNST) Olfactory_System->Brain_Fear_Circuits Signal Transduction Behavioral_Response Behavioral Response (Avoidance, Freezing) Brain_Fear_Circuits->Behavioral_Response Initiates

Rodent Olfactory Fear Pathway for TMT
In Insects (Hypothesized for TMT based on related compounds)

In insects, research on the related compound 2-methylthiazoline (2MT) in Drosophila melanogaster suggests a dual-pathway mechanism for aversion.[4] It is proposed that TMT may act similarly.

  • Contact Chemsensation: Direct contact with the compound activates Transient Receptor Potential Ankyrin 1 (TRPA1) channels in bitter taste and nociceptive neurons, leading to an aversive response.[4]

  • Olfaction: The volatile nature of the compound allows for detection by odorant receptors (ORs) in the insect's antennae, triggering an avoidance behavior.[4]

insect_pathway cluster_stimulus Stimulus cluster_pathways Sensory Pathways cluster_receptors Receptors TMT 2,4,5-Trimethyl-4,5- dihydrothiazole (TMT) Contact Contact Chemsensation TMT->Contact Olfaction Olfaction TMT->Olfaction TRPA1 TRPA1 Channels (in taste and nociceptive neurons) Contact->TRPA1 Activates ORs Odorant Receptors (ORs) (in antennae) Olfaction->ORs Activates Behavioral_Response Aversive Behavioral Response TRPA1->Behavioral_Response ORs->Behavioral_Response

Hypothesized Aversive Pathways in Insects

Experimental Protocols

The following are generalized protocols for assessing the repellent and insecticidal properties of this compound against insect pests. These are based on methodologies used for other thiazole derivatives and should be adapted for the specific target pest.

Protocol 1: Contact Repellency Bioassay (Choice Test)

Objective: To determine if this compound repels insects upon contact.

Materials:

  • Petri dishes or other suitable arenas

  • Filter paper

  • This compound

  • Solvent (e.g., acetone, ethanol)

  • Target insect species

  • Micropipette

Procedure:

  • Prepare a range of concentrations of this compound in a suitable solvent.

  • Cut filter paper to fit the bottom of the petri dish.

  • Apply the test solution to one half of the filter paper and the solvent control to the other half.

  • Allow the solvent to evaporate completely.

  • Introduce a known number of insects into the center of the petri dish.

  • Record the number of insects on each half of the filter paper at regular intervals (e.g., every 15 minutes for 2 hours).

  • Calculate the Percentage Repellency (PR) using the formula: PR = [(Nc - Nt) / (Nc + Nt)] x 100 Where Nc is the number of insects on the control half and Nt is the number of insects on the treated half.

contact_repellency_workflow A Prepare Test Solutions (TMT in solvent) B Treat Filter Paper Halves (Test vs. Control) A->B C Evaporate Solvent B->C D Introduce Insects C->D E Record Insect Distribution (at time intervals) D->E F Calculate Percentage Repellency E->F

Contact Repellency Bioassay Workflow
Protocol 2: Leaf-Dip Bioassay for Insecticidal Activity

Objective: To determine the insecticidal activity of this compound against leaf-feeding insects.

Materials:

  • Fresh leaves from the host plant of the target insect

  • This compound

  • Solvent and emulsifier (e.g., Tween 80)

  • Beakers

  • Ventilated containers for insects

  • Target insect larvae

Procedure:

  • Prepare a series of concentrations of the test compound in distilled water with a small amount of emulsifier.

  • Dip fresh leaves into the test solutions for a set time (e.g., 10-30 seconds).

  • Allow the leaves to air dry.

  • Place the treated leaves into the ventilated containers.

  • Introduce a known number of insect larvae into each container.

  • A control group should be exposed to leaves treated only with the water and emulsifier solution.

  • Record larval mortality at 24, 48, and 72 hours.

  • Calculate the LC50 (lethal concentration to kill 50% of the population) using probit analysis.

leaf_dip_workflow A Prepare Aqueous Emulsions of TMT B Dip Host Plant Leaves A->B C Air Dry Leaves B->C D Place Leaves in Containers C->D E Introduce Insect Larvae D->E F Record Mortality (24, 48, 72 hours) E->F G Calculate LC50 F->G

Leaf-Dip Insecticidal Bioassay Workflow

Future Directions and Considerations

  • Broad-Spectrum Screening: The repellent and insecticidal activity of this compound should be tested against a wide range of agricultural and public health pests, including various species of coleoptera, lepidoptera, hemiptera, and diptera.

  • Mechanism of Action Studies: For promising target species, further research is needed to elucidate the specific olfactory receptors and other molecular targets involved in the repellent or toxic effects.

  • Formulation Development: To enhance its efficacy and stability, research into different formulations (e.g., microencapsulation, slow-release granules) is warranted.

  • Non-Target Organism Toxicity: It is crucial to assess the toxicity of this compound to beneficial insects (e.g., pollinators, predators) and other non-target organisms to determine its environmental safety profile.

Conclusion

This compound is a well-established rodent repellent with a clear mechanism of action. While its application in insect pest management is currently underexplored, the demonstrated activity of related thiazole and thiazoline compounds provides a strong rationale for further investigation. The protocols and data presented here offer a foundation for researchers to explore the potential of this compound as a novel, naturally-derived pest management tool.

References

Application Notes and Protocols: Thiazolines for Meaty Aroma in Plant-Based Foods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Thiazolines in Meaty Aroma

The authentic aroma of cooked meat is a complex symphony of volatile compounds generated primarily through the Maillard reaction. Among these, sulfur-containing heterocycles, particularly thiazolines and their derivatives, are pivotal in imparting characteristic roasted, savory, and meaty notes. As the demand for plant-based meat alternatives grows, the ability to replicate this complex aroma profile is a significant challenge. Thiazolines, formed from the reaction of sulfur-containing amino acids like cysteine with reducing sugars, offer a potent solution for creating a convincing meaty aroma in plant-based food systems.[1][2][3] These compounds often have exceptionally low odor thresholds, meaning they can make a significant sensory impact at very low concentrations.[4][5]

This document provides detailed application notes and protocols for utilizing thiazolines to generate a meaty aroma in plant-based food products. It covers the formation pathways, key compounds, quantitative data, and experimental methodologies for their synthesis, incorporation, and sensory evaluation.

Key Thiazoline Compounds and Their Sensory Characteristics

Several thiazolines and related sulfur compounds have been identified as key contributors to the aroma of cooked meat. Understanding their individual sensory profiles is crucial for developing a balanced and authentic meaty flavor.

CompoundAroma DescriptionOdor Threshold (in water)References
2-Acetyl-2-thiazoline Nutty, roasted, meaty, popcorn-like, corn chip, toasted bread1.0 µg/kg[4][6][7]
2,4,5-Trimethyl-3-thiazoline Meaty, fatty, onionNot available[8][9]
5-Ethyl-2,4-dimethyl-3-thiazoline Meaty, savoryNot available[8][10]
2-Ethyl-4,5-dimethyl-3-thiazoline Meaty, savoryNot available[8][10]
2,4,5-Trimethylthiazole Roasted, nutty, meaty, savoryNot available[10]

Note: Odor thresholds can vary depending on the medium and measurement technique.

Formation of Thiazolines: The Maillard Reaction

Thiazolines are primarily formed during the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating.[3][11] The key precursors for meaty thiazolines are sulfur-containing amino acids, such as cysteine, and reducing sugars like ribose or glucose.[5][12]

The general pathway involves the degradation of these precursors into reactive intermediates, including hydrogen sulfide (from cysteine) and dicarbonyl compounds (from sugars), which then react to form the heterocyclic thiazoline ring structure.[5][13]

Logical Relationship of Thiazoline Formation in the Maillard Reaction

maillard_reaction Maillard Reaction Pathway to Thiazolines cluster_precursors Precursors cluster_intermediates Intermediates cluster_products Products Sulfur-containing Amino Acids (e.g., Cysteine) Sulfur-containing Amino Acids (e.g., Cysteine) Hydrogen Sulfide (H2S) Hydrogen Sulfide (H2S) Sulfur-containing Amino Acids (e.g., Cysteine)->Hydrogen Sulfide (H2S) Degradation Ammonia (NH3) Ammonia (NH3) Sulfur-containing Amino Acids (e.g., Cysteine)->Ammonia (NH3) Degradation Strecker Aldehydes Strecker Aldehydes Sulfur-containing Amino Acids (e.g., Cysteine)->Strecker Aldehydes Reducing Sugars (e.g., Ribose, Glucose) Reducing Sugars (e.g., Ribose, Glucose) Dicarbonyl Compounds (e.g., Glyoxal, Methylglyoxal) Dicarbonyl Compounds (e.g., Glyoxal, Methylglyoxal) Reducing Sugars (e.g., Ribose, Glucose)->Dicarbonyl Compounds (e.g., Glyoxal, Methylglyoxal) Degradation Heat (140-165°C) Heat (140-165°C) Low Moisture Low Moisture Neutral to Alkaline pH Neutral to Alkaline pH Thiazolines Thiazolines Thiazoles Thiazoles Thiazolines->Thiazoles Oxidation Other Maillard Products (e.g., Pyrazines, Furans) Other Maillard Products (e.g., Pyrazines, Furans) Dicarbonyl Compounds (e.g., Glyoxal, Methylglyoxal)Ammonia (NH3)Hydrogen Sulfide (H2S) Dicarbonyl Compounds (e.g., Glyoxal, Methylglyoxal)Ammonia (NH3)Hydrogen Sulfide (H2S) Dicarbonyl Compounds (e.g., Glyoxal, Methylglyoxal)Ammonia (NH3)Hydrogen Sulfide (H2S)->Thiazolines Dicarbonyl Compounds (e.g., Glyoxal, Methylglyoxal)Ammonia (NH3) Dicarbonyl Compounds (e.g., Glyoxal, Methylglyoxal)Ammonia (NH3) Dicarbonyl Compounds (e.g., Glyoxal, Methylglyoxal)Ammonia (NH3)->Other Maillard Products (e.g., Pyrazines, Furans)

Caption: Maillard reaction pathway for thiazoline formation.

Experimental Protocols

Protocol for Synthesis of 2-Acetyl-2-thiazoline (Model System)

This protocol describes a model system for the generation of 2-acetyl-2-thiazoline for research and development purposes.

Materials:

  • Cysteamine

  • Ethyl lactate

  • D-glucose

  • Baker's yeast

  • Phosphate buffer (pH 6.5)

  • Diethyl ether (for extraction)

  • Anhydrous sodium sulfate

Equipment:

  • Fermantation flask (500 mL) with pH electrode and magnetic stirrer

  • Oil bath

  • Liquid-liquid extractor

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Prepare a 500 mL fermentation flask with phosphate buffer (pH 6.5).

  • Maintain the temperature at 35°C using an oil bath and stir at 500 rpm.

  • Add baker's yeast to the buffer.

  • Add cysteamine and ethyl lactate to the flask.

  • Add D-glucose in portions at the beginning of the fermentation and after 4 and 24 hours.[14]

  • Allow the fermentation to proceed for 48 hours, maintaining the pH at 6.5.

  • After fermentation, extract the broth with diethyl ether overnight using a liquid-liquid extractor.

  • Dry the ether extract over anhydrous sodium sulfate.

  • Concentrate the extract using a rotary evaporator.

  • Analyze the resulting flavor preparation for the presence and concentration of 2-acetyl-2-thiazoline using GC-MS.

Protocol for Incorporation of Thiazolines into a Plant-Based Meat Analogue

This protocol outlines a method for incorporating synthesized or commercially available thiazoline flavor compounds into a plant-based meat matrix using an emulsion carrier system.

Materials:

  • Textured vegetable protein (TVP) or other plant protein base

  • Water

  • Plant-based oil (e.g., sunflower oil, coconut oil)

  • Emulsifier (e.g., soy lecithin, gum arabic)[15]

  • Thiazoline flavor compound(s)

  • Binding agent (e.g., methylcellulose)

  • Other seasonings and colorants as desired

Equipment:

  • High-shear mixer or homogenizer

  • Meat grinder or extruder

  • Cooking equipment (e.g., skillet, oven)

Procedure:

  • Hydration of Plant Protein: Rehydrate the TVP or other plant protein base according to the manufacturer's instructions.

  • Preparation of Flavor Emulsion:

    • In a separate container, dissolve the emulsifier in water.

    • Add the plant-based oil to the aqueous phase while mixing with a high-shear mixer to form a stable oil-in-water emulsion.[11][16]

    • Dissolve the thiazoline flavor compound(s) in the oil phase before emulsification. The concentration will depend on the potency of the flavor compound and the desired flavor intensity (typically in the parts-per-million range).[17]

  • Incorporation into Plant-Based Matrix:

    • Combine the hydrated plant protein, flavor emulsion, binding agent, and any other dry ingredients in a mixer.

    • Mix until a homogenous, dough-like consistency is achieved.

  • Structuring and Cooking:

    • Pass the mixture through a meat grinder or extruder to create a meat-like texture.

    • Form into patties, crumbles, or other desired shapes.

    • Cook the plant-based meat analogue using a standard method such as pan-frying or baking.

Experimental Workflow for Flavor Incorporation

flavor_incorporation_workflow Workflow for Incorporating Thiazolines into Plant-Based Meat cluster_protein_prep Plant Protein Preparation cluster_emulsion_prep Flavor Emulsion Preparation cluster_matrix_formation Matrix Formation cluster_final_processing Final Processing Hydrate TVP Hydrate TVP Combine Hydrated TVP, Emulsion, and Binders Combine Hydrated TVP, Emulsion, and Binders Hydrate TVP->Combine Hydrated TVP, Emulsion, and Binders Dissolve Emulsifier in Water Dissolve Emulsifier in Water Homogenize Oil and Water Phases Homogenize Oil and Water Phases Dissolve Emulsifier in Water->Homogenize Oil and Water Phases Dissolve Thiazolines in Oil Dissolve Thiazolines in Oil Dissolve Thiazolines in Oil->Homogenize Oil and Water Phases Homogenize Oil and Water Phases->Combine Hydrated TVP, Emulsion, and Binders Mix to Homogenous Dough Mix to Homogenous Dough Combine Hydrated TVP, Emulsion, and Binders->Mix to Homogenous Dough Extrude or Grind Extrude or Grind Mix to Homogenous Dough->Extrude or Grind Form Product Form Product Extrude or Grind->Form Product Cook Cook Form Product->Cook olfactory_pathway Olfactory Signaling Pathway for Aroma Perception Thiazoline Molecule Thiazoline Molecule Olfactory Receptor (GPCR) Olfactory Receptor (GPCR) Thiazoline Molecule->Olfactory Receptor (GPCR) Binds to G-protein (Gα-olf) G-protein (Gα-olf) Olfactory Receptor (GPCR)->G-protein (Gα-olf) Activates Adenylyl Cyclase III Adenylyl Cyclase III G-protein (Gα-olf)->Adenylyl Cyclase III Activates cAMP cAMP Adenylyl Cyclase III->cAMP Converts ATP to ATP ATP ATP->Adenylyl Cyclase III CNG Ion Channel CNG Ion Channel cAMP->CNG Ion Channel Opens Na+ and Ca2+ Influx Na+ and Ca2+ Influx CNG Ion Channel->Na+ and Ca2+ Influx Allows Depolarization Depolarization Na+ and Ca2+ Influx->Depolarization Causes Action Potential Action Potential Depolarization->Action Potential Triggers Signal to Olfactory Bulb Signal to Olfactory Bulb Action Potential->Signal to Olfactory Bulb Sends

References

Troubleshooting & Optimization

Optimizing Hantzsch thiazole synthesis reaction conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Hantzsch thiazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the Hantzsch thiazole synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my reaction yield consistently low?

Low yields can stem from several factors, including suboptimal reaction conditions, reagent quality, and the formation of side products.

  • Suboptimal Temperature: The reaction often requires heating.[1][2] Ensure the reaction mixture is heated appropriately. For instance, a reaction of 2-bromoacetophenone and thiourea in methanol can be heated at 100°C for 30 minutes.[1] Some modern variations utilize microwave irradiation to reduce reaction times and potentially improve yields.[3][4]

  • Improper Solvent: The choice of solvent is crucial. While methanol and ethanol are common, other solvents like water, 1-butanol, and 2-propanol have been used successfully, sometimes in mixtures.[5][6] Solvent-free conditions have also been reported to enhance reaction rates and yields.[7]

  • Catalyst Issues: While the classic Hantzsch synthesis may not require a catalyst, modern variations often employ one to improve efficiency. Catalysts such as silica-supported tungstosilisic acid have been shown to give high yields (79-90%).[5][7][8] If using a catalyst, ensure it is active and used in the correct amount.

  • Reagent Purity: Impurities in the α-haloketone or thioamide can lead to side reactions and lower yields. Use reagents of high purity and consider recrystallization or distillation if necessary.

  • Side Reactions: The formation of byproducts is a common cause of low yields. The reaction mechanism involves several steps, and competing reactions can occur.[1][9] Careful control of reaction conditions can minimize these.

Q2: I am observing the formation of an unexpected isomer. How can I control the regioselectivity?

The condensation of α-haloketones with N-monosubstituted thioureas can potentially lead to two different regioisomers.

  • Reaction Conditions: In neutral solvents, the reaction typically yields 2-(N-substituted amino)thiazoles exclusively. However, performing the reaction under acidic conditions (e.g., 10M-HCl-EtOH) can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[10] The choice of reaction conditions is therefore critical in controlling the regioselectivity.

Q3: The purification of my thiazole product is proving difficult. What are the recommended purification strategies?

Purification can be challenging due to the nature of the product and potential impurities.

  • Precipitation and Filtration: For many 2-aminothiazole products, a simple and effective purification method involves precipitating the product from the reaction mixture. The thiazole product is often poorly soluble in water.[1] After cooling the reaction, pouring the mixture into a solution of a weak base like 5% sodium carbonate can neutralize the hydrohalide salt of the product, causing it to precipitate.[1][2] The solid can then be collected by filtration.[1][2]

  • Recrystallization: If filtration does not yield a product of sufficient purity, recrystallization from a suitable solvent is a standard purification technique.

  • Chromatography: For more challenging separations, column chromatography can be employed. A common mobile phase for thin-layer chromatography (TLC) analysis of thiazole products is a mixture of ethyl acetate and hexane (e.g., 50% ethyl acetate/50% hexane), which can be adapted for column chromatography.[1]

Q4: Are there greener alternatives to the toxic α-haloketones used in the traditional Hantzsch synthesis?

Yes, due to the toxicity of α-haloketones, several alternative and more environmentally benign methods have been developed.[8]

  • Alternative Starting Materials: Researchers have explored using α-diazoketones, α,β-unsaturated carbonyl compounds, and nitroepoxides as substitutes for α-haloketones.[8]

  • One-Pot, Multi-Component Reactions: These methods combine multiple reaction steps into a single procedure, often using greener catalysts and solvents.[5][7][8] For example, a one-pot synthesis of 2-aminothiazoles can be achieved using thiourea, methylcarbonyls, and iodine as an oxidant.[8]

  • Green Solvents and Catalysts: The use of water, polyethylene glycol (PEG), or solvent-free conditions, along with reusable catalysts like silica-supported tungstosilisic acid, contributes to a more environmentally friendly synthesis.[5][7][8]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide to form a thiazole ring.[1][11] The reaction proceeds through a multi-step pathway that begins with a nucleophilic attack (SN2 reaction) of the sulfur atom from the thioamide on the α-carbon of the haloketone.[1][9] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and subsequent dehydration leads to the formation of the aromatic thiazole ring.[1][9]

Q2: What are some common variations of the Hantzsch synthesis?

Several variations aim to improve the efficiency, safety, and environmental friendliness of the original method. These include:

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times (often to less than 30 minutes) and improve yields compared to conventional heating.[3][4]

  • Ultrasonic Irradiation: Sonication provides an alternative energy source that can promote the reaction, sometimes at room temperature.[5]

  • Solvent-Free Synthesis: Grinding the reactants together, sometimes with a few drops of a wetting agent like ethanol, can lead to shorter reaction times and higher yields.[7]

  • Use of Greener Catalysts and Solvents: As mentioned in the troubleshooting section, employing recyclable catalysts and environmentally benign solvents like water is a key area of development.[5][8]

Q3: How can I monitor the progress of my Hantzsch thiazole synthesis?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress.[1][7] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. A suitable mobile phase, such as 50% ethyl acetate in hexane, can be used for this purpose.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on Hantzsch thiazole synthesis, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: Optimization of Catalyst, Solvent, and Temperature

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1SiW.SiO₂ (15%)Ethanol/Water (1:1)652-3.579-90[5]
2NoneMethanol1000.5High (not specified)[1]
3I₂DMSO80Not specifiedGood[8]
4NonePEG-4001002-3.587-96[8]
5NoneWaterReflux2075-90[8]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

CompoundConventional Heating (Yield %, Time)Microwave Irradiation (Yield %, Time)Reference
6a-pLower yields, 8 h89-95%, <30 min[3]

Experimental Protocols

Protocol 1: Synthesis of 2-amino-4-phenylthiazole (Conventional Heating)

This protocol is adapted from a standard laboratory procedure.[1]

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Work-up:

    • Remove the reaction from the heat and allow it to cool to room temperature.

    • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.

  • Isolation:

    • Filter the resulting precipitate through a Buchner funnel.

    • Wash the filter cake with water.

  • Drying: Spread the collected solid on a tared watch glass and allow it to air dry to a constant weight.

Protocol 2: One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives (Conventional Heating)

This protocol utilizes a reusable catalyst for a greener synthesis.[5]

  • Reaction Mixture: In a round-bottom flask, mix 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and silica-supported tungstosilisic acid (SiW.SiO₂, 15 mol%).

  • Solvent: Add 5 mL of an ethanol/water (1:1) mixture.

  • Reaction: Reflux the mixture with stirring at 65°C for 2 to 3.5 hours.

  • Isolation:

    • Filter the hot solution to remove the solid product.

    • Wash the collected solid with ethanol.

  • Purification:

    • Dissolve the solid in acetone.

    • Filter the solution to remove the SiW.SiO₂ catalyst (which can be recovered and reused).

    • Evaporate the acetone from the filtrate under reduced pressure.

    • Dry the resulting product in an oven at 60°C.

Visualizations

Hantzsch_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Product alpha_haloketone α-Haloketone mixing Mixing in Solvent (e.g., Methanol) alpha_haloketone->mixing thioamide Thioamide thioamide->mixing heating Heating (Conventional or Microwave) mixing->heating cooling Cooling heating->cooling precipitation Precipitation (e.g., with Na₂CO₃) cooling->precipitation filtration Filtration precipitation->filtration thiazole Thiazole Derivative filtration->thiazole

Caption: General workflow for Hantzsch thiazole synthesis.

Troubleshooting_Flowchart start Low Yield? check_temp Check Temperature and Heating Method start->check_temp Yes purification_issue Purification Difficulty? start->purification_issue No check_solvent Evaluate Solvent Choice (Consider greener alternatives) check_temp->check_solvent check_catalyst Verify Catalyst Activity and Loading check_solvent->check_catalyst check_reagents Assess Reagent Purity check_catalyst->check_reagents optimize Optimize Conditions check_reagents->optimize precipitation Attempt Precipitation with Base purification_issue->precipitation Yes isomer_issue Incorrect Regioisomer? purification_issue->isomer_issue No recrystallization Recrystallize Product precipitation->recrystallization chromatography Use Column Chromatography recrystallization->chromatography check_ph Adjust pH (Acidic vs. Neutral) isomer_issue->check_ph Yes

Caption: Troubleshooting decision tree for Hantzsch synthesis.

References

Technical Support Center: Synthesis of 2,4,5-Trimethyl-4,5-dihydrothiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,5-Trimethyl-4,5-dihydrothiazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a Hantzsch-type synthesis protocol.

Issue 1: Low Yield of the Desired Product

Q1: My reaction resulted in a significantly lower than expected yield of this compound. What are the potential causes and how can I improve the yield?

A1: Low yields can stem from several factors, from the quality of starting materials to the reaction conditions. Below is a summary of potential causes and recommended actions.

Potential Causes and Solutions for Low Yield

Potential Cause Recommended Action
Poor quality of reactants Ensure the purity of the starting materials: 3-bromo-2-butanone and thioacetamide. Use freshly distilled or recrystallized reagents if necessary.
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Suboptimal reaction temperature The reaction temperature is critical. Too low a temperature can lead to a slow or incomplete reaction, while too high a temperature can promote the formation of degradation products or byproducts. Experiment with a temperature gradient to find the optimal condition.
Incorrect pH The pH of the reaction medium can influence the rate and outcome. For the Hantzsch synthesis, maintaining a neutral to slightly basic pH is often optimal to facilitate the initial nucleophilic attack and subsequent cyclization.
Loss of product during workup The product is a volatile organic compound. Avoid excessive heating during solvent removal. Use a rotary evaporator at a reduced pressure and moderate temperature. Ensure efficient extraction by selecting an appropriate organic solvent and performing multiple extractions.
Issue 2: Presence of Significant Impurities and Byproducts

Q2: My final product is contaminated with significant impurities. What are the likely byproducts of the this compound synthesis and how can I minimize their formation?

A2: The formation of byproducts is a common challenge. Understanding the potential side reactions is key to minimizing them.

Common Byproducts and Mitigation Strategies

Byproduct Formation Mechanism Mitigation Strategy
2,4,5-Trimethylthiazole Oxidation of the desired this compound, especially during workup or if the reaction is exposed to air for extended periods at elevated temperatures.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Minimize exposure to air during workup.
Isomeric Dihydrothiazole Byproducts Under certain conditions, particularly acidic pH, rearrangement or alternative cyclization pathways can lead to the formation of isomeric dihydrothiazoles.[1]Maintain a neutral or slightly basic pH throughout the reaction. The choice of base and solvent can also influence regioselectivity.
Unreacted Starting Materials Incomplete reaction due to insufficient reaction time, low temperature, or poor mixing.Monitor the reaction to completion. Ensure efficient stirring. Use a slight excess of one of the reactants (typically the less expensive one) to drive the reaction to completion.
Polymerization Products Side reactions of the α-haloketone or thioamide under certain conditions can lead to the formation of polymeric materials.Control the reaction temperature carefully. Add the reagents slowly to avoid localized high concentrations.

Frequently Asked Questions (FAQs)

Q3: What is a standard experimental protocol for the synthesis of this compound?

A3: A general procedure based on the Hantzsch thiazole synthesis is provided below. Note that optimization of reaction conditions may be necessary.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thioacetamide (1.0 eq) and a suitable solvent (e.g., ethanol).

  • Reagent Addition: Slowly add 3-bromo-2-butanone (1.0 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

Q4: How can I characterize the final product and identify any byproducts?

A4: A combination of spectroscopic techniques is recommended for the characterization of this compound and the identification of byproducts.

Analytical Techniques for Characterization

Technique Purpose
Gas Chromatography-Mass Spectrometry (GC-MS) To determine the purity of the product and identify the molecular weight of any byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the structure of the desired product and elucidate the structure of any major byproducts.
Infrared (IR) Spectroscopy To identify the functional groups present in the product and to check for the absence of starting material functional groups.

Visualizations

Reaction Pathway

Synthesis_Pathway Reactant1 Thioacetamide Intermediate S-Alkylated Intermediate Reactant1->Intermediate SN2 Reaction Reactant2 3-Bromo-2-butanone Reactant2->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization Byproduct2 Isomeric Byproducts Intermediate->Byproduct2 Alternative Cyclization Byproduct1 2,4,5-Trimethylthiazole (Oxidation) Product->Byproduct1 Oxidation

Caption: Hantzsch synthesis pathway for this compound and potential byproduct formation.

Experimental Workflow

Experimental_Workflow Start Start Reaction Reaction: Thioacetamide + 3-Bromo-2-butanone Start->Reaction Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Analysis Characterization (GC-MS, NMR, IR) Purification->Analysis End Pure Product Analysis->End

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic

Troubleshooting_Logic rect_node rect_node Problem Low Yield or Impure Product? CheckPurity Check Starting Material Purity? Problem->CheckPurity CheckPurity->rect_node Purify Reactants CheckConditions Review Reaction Conditions? CheckPurity->CheckConditions [ Purity OK ] CheckConditions->rect_node Adjust Temp, Time, pH CheckWorkup Optimize Workup? CheckConditions->CheckWorkup [ Conditions OK ] CheckWorkup->rect_node Improve Extraction & Solvent Removal CheckWorkup->rect_node Successful Synthesis

Caption: A logical flow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Purification of 2,4,5-Trimethyl-4,5-dihydrothiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,4,5-Trimethyl-4,5-dihydrothiazole from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the common method for synthesizing this compound?

The most common and established method for synthesizing the thiazole and dihydrothiazole ring system is the Hantzsch thiazole synthesis.[1][2][3][4] This reaction involves the condensation of a thioamide with an α-halo ketone. For the synthesis of this compound, the likely precursors would be thioacetamide and 3-halo-2-butanone.

Q2: What are the potential impurities in the synthesis of this compound?

During the Hantzsch synthesis, several impurities can form, complicating the purification process. These can include:

  • Unreacted starting materials: Thioacetamide and 3-halo-2-butanone may remain in the reaction mixture.

  • Side-products: Isomeric forms of the dihydrothiazole may be produced, particularly if the reaction conditions are not carefully controlled.[1] Over-oxidation of the dihydrothiazole to the aromatic 2,4,5-trimethylthiazole can also occur.

  • Polymerization products: Thioamides can be unstable and may lead to the formation of polymeric byproducts.

  • Solvent and reagent residues: Residual solvent and any catalysts or acids/bases used in the reaction will be present in the crude product.

Q3: What are the recommended purification techniques for this compound?

The choice of purification technique depends on the nature and quantity of the impurities. Common methods include:

  • Distillation: If the product is a liquid with a boiling point significantly different from the impurities, fractional distillation under reduced pressure can be an effective purification method.

  • Flash Column Chromatography: This is a versatile technique for separating the target compound from impurities with different polarities.[5][6]

  • Crystallization: If the product is a solid, or can be converted to a solid derivative, recrystallization can be a highly effective method for achieving high purity.

  • Acid-Base Extraction: Due to the basic nitrogen atom in the dihydrothiazole ring, an acid-base extraction can be used to separate it from neutral or acidic impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Purity After Distillation - Boiling points of the product and impurities are too close.- Inefficient distillation column.- Decomposition of the product at high temperatures.- Use a longer, more efficient fractionating column.- Perform the distillation under a higher vacuum to lower the boiling point.- Consider an alternative purification method like flash chromatography.
Product and Impurity Co-elute in Flash Chromatography - Inappropriate solvent system.- Overloading of the column.- Perform a thorough TLC analysis to find a solvent system with better separation (aim for an Rf of 0.2-0.3 for the product).[6]- Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.- Reduce the amount of crude material loaded onto the column.- Consider using a different stationary phase (e.g., alumina instead of silica gel).
Oily Product After Solvent Removal - Presence of non-volatile, oily impurities.- Incomplete removal of a high-boiling point solvent.- Purify the oily residue using flash column chromatography.- If the product is expected to be a solid, attempt to induce crystallization by scratching the flask or adding a seed crystal.- Ensure complete solvent removal using a high-vacuum pump.
Low Overall Yield After Purification - Loss of product during multiple purification steps.- Incomplete reaction.- Decomposition of the product during purification.- Optimize the reaction conditions to maximize the conversion to the desired product.- Minimize the number of transfer steps during workup and purification.- Use milder purification conditions (e.g., lower temperatures for distillation, de-gassed solvents for chromatography).

Experimental Protocols

General Synthesis of this compound (Hantzsch Synthesis)

Disclaimer: This is a generalized protocol based on the Hantzsch thiazole synthesis and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 eq) in a suitable solvent such as ethanol.

  • Reagent Addition: Slowly add 3-chloro-2-butanone (1.0 eq) to the solution. The reaction can be run at room temperature or heated to reflux to increase the rate.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification by Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent Selection: Determine a suitable eluent system using TLC. A common starting point is a mixture of hexane and ethyl acetate. For nitrogen-containing compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape.[5]

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.

  • Elution: Run the column using the selected eluent system. A gradient elution, gradually increasing the polarity, is often effective.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

Note: As specific literature data for this compound is limited, the following table provides typical values based on analogous Hantzsch syntheses of substituted dihydrothiazoles.

Purification Method Typical Purity Achieved Typical Yield Range Advantages Disadvantages
Fractional Distillation >95%60-80%Scalable, good for removing non-volatile impurities.Requires thermal stability of the compound, may not separate close-boiling impurities.
Flash Chromatography >98%50-70%High resolution, versatile for a wide range of impurities.Can be time-consuming, requires larger volumes of solvent, potential for product loss on the column.
Crystallization >99%40-60%Can yield very high purity material.Not always feasible if the product is a liquid or does not crystallize well.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reaction Hantzsch Reaction (Thioacetamide + 3-Halo-2-butanone) Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Crude Crude Product Workup->Crude Distillation Fractional Distillation Crude->Distillation If liquid & thermally stable Chromatography Flash Chromatography Crude->Chromatography If complex mixture Crystallization Crystallization Crude->Crystallization If solid Purity Purity Analysis (GC-MS, NMR) Distillation->Purity Chromatography->Purity Crystallization->Purity Pure_Product Pure 2,4,5-Trimethyl- 4,5-dihydrothiazole Purity->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

References

Technical Support Center: Separation of Thiazoline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for challenges in separating thiazoline isomers. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the separation of thiazoline isomers in a question-and-answer format.

Question 1: My thiazoline regioisomers are showing very similar retention factors (Rf) on TLC and are co-eluting during column chromatography. How can I improve their separation?

Answer: This is a common challenge due to the similar polarities of regioisomers. A systematic approach to screening different solvent systems is the most effective strategy.

  • Systematic Solvent Screening: Avoid relying on a single solvent system. Experiment with a variety of solvent mixtures with different polarities and selectivities. Good starting points for exploration include combinations like Heptane-EtOAc, Toluene-Acetone, and DCM-MeOH[1].

  • Utilize Different Chromatography Modes: If standard normal-phase chromatography on silica gel is unsuccessful, consider other options:

    • Reverse-Phase Chromatography: Use a C18 column with a mobile phase like acetonitrile and water[2]. This separates compounds based on hydrophobicity, which may differ sufficiently between your isomers.

    • Aqueous Normal-Phase/HILIC: For polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide an alternative selectivity and achieve separation where other methods fail[3].

  • Additive Modifiers: Adding a small amount (1-5%) of a modifier like triethylamine or ammonia to your mobile phase can significantly alter the interaction of your isomers with the stationary phase, especially for basic compounds, potentially leading to better separation[1].

  • Preparative TLC: For small-scale separations, preparative Thin-Layer Chromatography can be an effective method once an optimal solvent system is identified[4].

Question 2: I have synthesized a racemic mixture of a chiral thiazoline. What is the most effective method to separate the enantiomers?

Answer: The most straightforward and widely successful method for separating thiazoline enantiomers is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) .[5][6][7]

  • Principle: Chiral stationary phases create a chiral environment within the column. As the enantiomers pass through, they form transient, diastereomeric complexes with the CSP. These complexes have different energy levels, causing one enantiomer to be retained longer than the other, thus enabling their separation[7].

  • Key to Success: The critical factor is selecting the appropriate CSP and mobile phase. There is no universal CSP, and screening is often necessary. Polysaccharide-based phases (e.g., derivatized cellulose or amylose) and macrocyclic glycopeptide selectors are highly effective for azole compounds[6].

  • Elution Modes: Enantiomeric separations can be achieved in different elution modes, including normal phase, polar organic, and reversed phase, depending on the specific compound and CSP combination[6].

Question 3: After synthesizing a thiazoline using Mitsunobu conditions, I am struggling to remove the triphenylphosphine oxide (Ph₃PO) byproduct from my desired product. What should I do?

Answer: Separating thiazoline products from Mitsunobu byproducts like Ph₃PO can be challenging due to their similar chromatographic behavior in some cases[8].

  • Modified Chromatography: Try using a solvent system with a non-polar solvent like hexane or heptane and a more polar ether solvent (e.g., diethyl ether or MTBE) instead of ethyl acetate. Ph₃PO often has lower solubility in ethers compared to many organic products.

  • Precipitation/Crystallization: In some cases, Ph₃PO can be precipitated out of the solution. After concentrating the reaction mixture, dissolve it in a minimal amount of a solvent in which your product is soluble but Ph₃PO is not (e.g., cold diethyl ether). The Ph₃PO should precipitate and can be removed by filtration.

  • Alternative Reagents: For future syntheses, consider using polymer-bound triphenylphosphine or a phosphine oxide that is soluble in water to simplify purification.

Question 4: My synthesis protocol is causing racemization at a key stereocenter (e.g., C4). How does this impact separation, and can it be prevented?

Answer: Racemization during synthesis complicates your workflow by creating an enantiomeric mixture that then requires chiral separation[8].

  • Impact: Instead of isolating a single enantiopure product, you now have a 50:50 mixture (a racemate) that must be resolved, adding a significant purification step.

  • Prevention: Racemization is often dependent on the reaction conditions and the substituents on the molecule. For instance, in TiCl₄-mediated cyclodehydration, electron-withdrawing groups on an adjacent aromatic ring can increase racemization, while electron-donating groups can suppress it[8]. If possible, modify the substituents or explore milder reaction conditions to minimize or prevent racemization.

Frequently Asked Questions (FAQs)

Q1: What makes separating thiazoline isomers so difficult? Isomers, by definition, have the same molecular formula and often very similar physical properties such as boiling point, solubility, and polarity. This similarity makes separating them by common lab techniques like distillation or simple crystallization challenging[7][9]. For stereoisomers (enantiomers), physical properties are identical in a non-chiral environment, making their separation impossible without a chiral resolving agent or a chiral environment (like a chiral HPLC column)[7].

Q2: Besides chromatography, can I use recrystallization to separate my isomers? Yes, recrystallization can be a viable, non-chromatographic method, particularly for regioisomers or diastereomers if they have different solubilities in a specific solvent system[4]. However, it is often described as more of an "art" than a science[1]. Success depends on finding the right solvent and conditions that allow one isomer to crystallize selectively while the other remains in solution. This often requires extensive screening of various solvents and temperatures[1].

Q3: What are the primary types of thiazoline isomers I might need to separate? You may encounter several types of isomers[10]:

  • Structural Isomers (Regioisomers): These have the same molecular formula, but the atoms are connected in a different order. For thiazoline, this can refer to the position of the double bond within the ring (2-thiazoline, 3-thiazoline, 4-thiazoline) or the positions of substituents on the ring.

  • Stereoisomers: These have the same connectivity but differ in the spatial arrangement of atoms.

    • Enantiomers: Non-superimposable mirror images of each other (chiral molecules).

    • Diastereomers: Stereoisomers that are not mirror images (occur in molecules with two or more stereocenters).

Q4: How do I choose the right chiral stationary phase (CSP) for my HPLC separation? Choosing the right CSP often involves a screening process as predictive tools are limited[7]. However, you can make an informed decision based on the literature for similar compounds. For azole compounds, including thiazolines, polysaccharide-based CSPs (e.g., Chiralcel OD-H) and macrocyclic glycopeptide-based CSPs have shown broad applicability and success[5][6]. It is recommended to screen a small set of complementary CSPs under different mobile phase conditions to find the optimal column for your specific isomers.

Data Presentation: Chiral HPLC Separation

The following table summarizes successful enantiomeric separation conditions for various chiral azole compounds, demonstrating the effectiveness of different chiral stationary phases (CSPs) and mobile phases.

Table 1: Example Chiral HPLC Separation Conditions for Azole Derivatives

Compound Type Chiral Stationary Phase (CSP) Mobile Phase Elution Mode Mobile Phase Composition Resolution (Rs) Reference
Chiral Oxazole MaltoShell Normal Phase Heptane/Ethanol (90/10, v/v) > 1.5 [6]
Chiral Thiazole MaltoShell Normal Phase Heptane/Ethanol (90/10, v/v) > 1.5 [6]
Chiral Oxazole TeicoShell Reversed Phase 10 mM Ammonium Acetate pH 4.0 / Acetonitrile (50/50, v/v) > 1.5 [6]

| N-Aryl-Thiazoline-Thione | Chiralcel OD-H | Normal Phase | Hexane/Ethanol (90/10, v/v) | Baseline Separation |[5] |

Resolution (Rs) > 1.5 indicates baseline (complete) separation of the two enantiomer peaks.

Experimental Protocols

Protocol 1: Method Development for Chiral HPLC Separation of Thiazoline Enantiomers

This protocol provides a detailed methodology for developing a successful chiral HPLC separation method.

  • Column Selection:

    • Based on literature, select 2-3 different types of chiral stationary phases for initial screening. Recommended starting points for thiazolines include polysaccharide-based columns (e.g., amylose or cellulose derivatives) and macrocyclic glycopeptide-based columns[6].

  • Mobile Phase Preparation:

    • Normal Phase (NP): Prepare mixtures of hexane/heptane with an alcohol modifier (e.g., ethanol or isopropanol). Start with a 90:10 (v/v) mixture and adjust the alcohol percentage to optimize retention and resolution[5].

    • Reversed Phase (RP): Prepare an aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted) and an organic modifier (acetonitrile or methanol). Start with a 50:50 (v/v) mixture and run a gradient or screen different isocratic conditions[6].

    • Polar Organic (PO): Use mixtures of polar organic solvents, such as acetonitrile and methanol.

  • Sample Preparation:

    • Dissolve a small amount of your racemic thiazoline mixture in the initial mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Initial Screening Run:

    • Flow Rate: 1.0 mL/min (for standard 4.6 mm ID analytical columns).

    • Detection: UV detector set to a wavelength where your compound has strong absorbance (e.g., 254 nm).

    • Injection Volume: 5-10 µL.

    • Column Temperature: Ambient temperature (or controlled at 25 °C).

    • Perform an injection on each selected column with a starting mobile phase.

  • Method Optimization:

    • Analyze the Chromatogram: Look for any sign of peak splitting or broadening, which indicates partial separation.

    • Adjust Mobile Phase: If retention is too long, increase the percentage of the stronger solvent (e.g., alcohol in NP, acetonitrile in RP). If retention is too short, decrease it.

    • Optimize Resolution: Fine-tune the mobile phase composition in small increments (e.g., 2-5%) to maximize the resolution (Rs) between the two enantiomer peaks.

    • Evaluate Temperature: Changing the column temperature can sometimes improve peak shape and resolution.

  • Method Validation:

    • Once baseline separation (Rs > 1.5) is achieved, confirm the method's robustness by making small, deliberate changes to the conditions and ensuring the separation remains effective.

Visualizations

G Diagram 1: General Workflow for Thiazoline Isomer Separation cluster_0 Analysis & Planning cluster_1 Method Development & Separation cluster_2 Verification start Mixture of Thiazoline Isomers analysis Initial Analysis (TLC, HPLC, NMR) start->analysis decision Identify Isomer Type (Regioisomers vs. Enantiomers) analysis->decision screen_regio Screen Solvents (Column Chromatography) decision->screen_regio Regioisomers screen_enantio Screen CSPs & Mobile Phases (Chiral HPLC) decision->screen_enantio Enantiomers separate_regio Preparative Separation (Column or Prep-TLC) screen_regio->separate_regio separate_enantio Preparative Separation (Chiral HPLC) screen_enantio->separate_enantio collect Collect Fractions separate_regio->collect separate_enantio->collect purity Analyze Fraction Purity (Analytical HPLC/TLC) collect->purity end_node Isolated Pure Isomers purity->end_node

Caption: A general workflow for the separation of thiazoline isomers.

G Diagram 2: Decision Pathway for Separation Method Selection cluster_chiral Enantiomer Separation cluster_nonchiral Regioisomer/Diastereomer Separation start Isomer Mixture to Separate q1 Are the isomers chiral enantiomers? start->q1 chiral_hplc Primary Method: Chiral HPLC with CSPs q1->chiral_hplc Yes column Primary Method: Column Chromatography (Screen Solvents) q1->column No (Regioisomers or Diastereomers) derivatization Alternative: Derivatize to Diastereomers chiral_hplc->derivatization If HPLC fails or is unavailable sep_diastereomers Separate Diastereomers (Standard Chromatography) derivatization->sep_diastereomers recrystallization Alternative: Recrystallization (Screen Solvents & Temps) column->recrystallization If chromatography fails or for scale-up prep_tlc Alternative (Small Scale): Preparative TLC column->prep_tlc

Caption: A decision pathway for selecting a suitable separation method.

References

Stability of 2,4,5-Trimethyl-4,5-dihydrothiazole under different pH and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability of 2,4,5-Trimethyl-4,5-dihydrothiazole

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound under various experimental conditions.

While specific peer-reviewed stability data for this compound is limited, this guide draws upon established principles of forced degradation studies and the known behavior of similar thiazoline derivatives to provide robust recommendations.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, temperature, and exposure to oxidative conditions. As a dihydrothiazole, its partially saturated ring system is more susceptible to chemical degradation compared to fully aromatic thiazole counterparts.[4] Key degradation pathways can include hydrolysis of the imine bond (C=N), particularly under acidic or basic conditions, and oxidation at the sulfur atom.[4]

Q2: At what pH range is this compound expected to be most stable?

A2: For similar thiazoline and dihydrothiazole compounds, stability is often greatest in the neutral to slightly alkaline pH range (pH 6.5-8.5).[5] Acidic conditions (pH < 4.5) can lead to rapid degradation, likely through acid-catalyzed hydrolysis of the imine bond.[5] For example, a study on 2-(1-hydroxyethyl)-4,5-dihydrothiazole showed significant degradation at pH 4.5 within 24 hours, while at pH 6.5-8.5, the half-life was approximately 20 days at room temperature.[5]

Q3: How does temperature impact the stability of this compound?

A3: Elevated temperatures will accelerate the rate of degradation. The effect of temperature on the degradation rate can often be described by the Arrhenius equation, which indicates an exponential relationship between temperature and the reaction rate constant.[6] It is crucial to store stock solutions and experimental samples at low temperatures (e.g., 2-8°C or frozen) to minimize degradation over time. Thermal degradation studies often employ temperatures in the range of 40-80°C to induce and study degradation pathways.[7]

Q4: What are the likely degradation products of this compound?

A4: Based on the structure, likely degradation products could arise from:

  • Hydrolysis: Cleavage of the C=N bond, which could lead to the formation of a corresponding amino thiol and a ketone.

  • Oxidation: Oxidation of the sulfur atom to form a sulfoxide or a sulfone.[4]

  • Reduction: Reduction of the C=N bond to form the fully saturated thiazolidine ring.[4]

Identifying these degradation products is a key outcome of forced degradation studies.[2]

Troubleshooting Guides

Issue 1: Rapid loss of compound in acidic buffer.

  • Question: I am observing a rapid decrease in the concentration of this compound in my assay, which is buffered at pH 5.0. What could be the cause and how can I mitigate it?

  • Answer: The rapid loss is likely due to acid-catalyzed hydrolysis of the imine bond within the dihydrothiazole ring. Dihydrothiazoles are known to be unstable in acidic conditions.[5]

    • Recommendation: If your experimental conditions permit, increase the pH of your buffer to a neutral or slightly alkaline range (pH 7.0-8.0). If the pH must remain acidic, consider running the experiment at a lower temperature to slow the degradation rate and ensure that the experiment is completed as quickly as possible. Always use freshly prepared solutions.

Issue 2: Inconsistent results between experimental replicates.

  • Question: My experimental results for the activity of this compound are highly variable. What could be causing this?

  • Answer: Inconsistent results can stem from the compound's instability. The degree of degradation may vary if there are slight differences in incubation times, temperatures, or buffer preparation between replicates.

    • Recommendation: Standardize your protocol meticulously. Ensure that stock solutions are properly stored and that working solutions are prepared fresh for each experiment. Use a consistent temperature for all incubations and minimize the time between sample preparation and analysis. It is also advisable to run a stability control in your experimental buffer to quantify the extent of degradation over the course of your assay.

Issue 3: Appearance of unexpected peaks in my HPLC analysis.

  • Question: I am seeing new peaks appear in the chromatogram of my sample over time. Are these impurities or degradation products?

  • Answer: The appearance of new peaks over time is a strong indication of compound degradation. Forced degradation studies are designed to intentionally generate these products to develop a "stability-indicating method".[1]

    • Recommendation: To confirm that these are degradation products, you can perform a forced degradation study. Intentionally stress the compound under acidic, basic, oxidative, and high-temperature conditions.[3] This will help you to identify the retention times of the major degradation products. Your analytical method should be able to resolve the parent compound from all of these degradation products.

Illustrative Data Presentation

The following tables contain hypothetical data for illustrative purposes to guide your data presentation.

Table 1: Illustrative Stability of this compound in Aqueous Buffers at 25°C

pHTime (hours)% Remaining
4.52445%
6.52492%
7.52498%
8.52495%

Table 2: Illustrative Effect of Temperature on Stability at pH 7.4

Temperature (°C)Time (hours)% Remaining
44899%
254885%
374865%
504830%

Detailed Experimental Protocols

Protocol: Assessing the pH Stability of this compound

This protocol outlines a general method for determining the stability of the compound across a range of pH values.

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.5, 6.5, 7.4, 8.5, and 10.0). Common buffer systems include phosphate, citrate, and borate. Ensure the ionic strength of all buffers is consistent.[8]

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO or acetonitrile) where it is known to be stable.

  • Sample Preparation: In separate vials for each pH and time point, add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for your analytical method (e.g., 10 µg/mL). The final concentration of the organic solvent should be low (typically <1%) to minimize its effect on stability.

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C). Protect the samples from light to prevent photolytic degradation.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove an aliquot from each sample.

  • Quenching (Optional): If degradation is rapid, it may be necessary to quench the reaction by neutralizing the pH or rapidly freezing the sample.

  • Analysis: Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

  • Data Evaluation: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the t=0 sample for each pH condition.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffers (Varying pH) C Incubate Samples (Constant Temp) A->C B Prepare Stock Solution B->C D Collect Aliquots (Time Points) C->D t = 0, 2, 4... hrs E HPLC Analysis D->E F Quantify Peak Area E->F G Calculate % Remaining F->G

Caption: Workflow for pH Stability Testing.

Troubleshooting_Guide Start Inconsistent Results or Unexpected Degradation CheckpH Is the buffer pH < 6.5? Start->CheckpH CheckTemp Is the experiment run at elevated temperature? Start->CheckTemp CheckFreshness Are solutions prepared fresh? Start->CheckFreshness Sol_pH Increase buffer pH to 7.0-8.0 CheckpH->Sol_pH Yes Sol_Control Run stability control to quantify degradation CheckpH->Sol_Control No Sol_Temp Lower experimental temperature or reduce incubation time CheckTemp->Sol_Temp Yes CheckTemp->Sol_Control No Sol_Freshness Prepare fresh solutions for each experiment CheckFreshness->Sol_Freshness No CheckFreshness->Sol_Control Yes

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Stabilizing 2,4,5-Trimethyl-4,5-dihydrothiazole in Food Processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to prevent the degradation of 2,4,5-Trimethyl-4,5-dihydrothiazole during food processing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in food processing?

A1: this compound is a heterocyclic compound that can contribute to the desirable savory and meaty flavors in thermally processed foods. It is an intermediate in the Maillard reaction, a key chemical reaction responsible for the development of flavor and color in cooked foods. However, as a dihydrothiazole, it is inherently less stable than its aromatic counterpart, 2,4,5-trimethylthiazole, and can degrade under various food processing conditions, leading to a loss of the intended flavor profile.

Q2: What are the primary factors that lead to the degradation of this compound?

A2: The primary factors contributing to the degradation of this compound during food processing are:

  • pH: The compound is particularly susceptible to acid-catalyzed hydrolysis, which can lead to ring-opening and loss of the desired structure.

  • Temperature: High temperatures can accelerate degradation reactions, including hydrolysis and potential conversion to the more stable 2,4,5-trimethylthiazole.

  • Oxidizing Agents: The presence of oxidizing agents in the food matrix can lead to the oxidation of the dihydrothiazole ring.

  • Food Matrix Composition: The presence of other reactive components in the food system can influence the stability of the compound.

Q3: At what pH is this compound most unstable?

A3: While specific data for this compound is limited, studies on analogous compounds like 2-(1-hydroxyethyl)-4,5-dihydrothiazole have shown significant degradation at acidic pH, with a 75% loss observed at pH 4.5 after just one day at room temperature.[1] For 2-methyl-Δ2-thiazoline, the maximum rate of hydrolysis occurs around pH 3.[2] It is therefore highly probable that this compound is also most unstable in acidic conditions (pH 3-5).

Q4: Can this compound be converted to the more stable 2,4,5-trimethylthiazole during processing?

A4: Yes, it is plausible that this compound can be oxidized to the more stable aromatic compound, 2,4,5-trimethylthiazole, especially under conditions that favor oxidation. This conversion would alter the flavor profile of the final product.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of meaty/savory flavor notes. Degradation of this compound.Investigate the pH of your system. If it is in the acidic range (pH 3-5), consider adjusting the pH to a more neutral or slightly alkaline range if the food product allows. Minimize heat treatment duration and intensity.
Inconsistent flavor profile between batches. Variations in processing parameters such as pH, temperature, or hold times.Implement strict process controls for pH and temperature. Monitor and record these parameters for each batch to ensure consistency.
Development of off-flavors. Ring-opening of the dihydrothiazole ring due to hydrolysis, leading to the formation of N-acyl or S-acyl 2-amino sulfanyl derivatives.Buffer the system to maintain a pH outside of the highly acidic range. Analyze for potential degradation products to confirm the degradation pathway.
Rapid flavor degradation during storage. Continued chemical reactions in the finished product, potentially due to residual moisture and acidic conditions.Evaluate the water activity and pH of the final product. Consider the use of pH control agents or moisture scavengers in the formulation.

Experimental Protocols

Protocol 1: pH Stability Study of this compound

Objective: To determine the effect of pH on the stability of this compound in an aqueous model system.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

  • Prepare a series of buffer solutions at different pH values (e.g., pH 3, 4, 5, 6, 7, and 8).

  • Spike a known concentration of the this compound stock solution into each buffer solution.

  • Store the solutions at a constant temperature (e.g., room temperature or a specific processing temperature).

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Analyze the concentration of this compound in each aliquot using a suitable analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Plot the concentration of this compound as a function of time for each pH to determine the degradation kinetics.

Protocol 2: Thermal Stability Study of this compound

Objective: To evaluate the impact of temperature on the degradation of this compound.

Methodology:

  • Prepare a solution of this compound in a food matrix simulant (e.g., a buffered aqueous solution or a simplified food base) at a controlled pH (e.g., pH 6.5, where it is expected to be more stable).

  • Aliquot the solution into sealed, thermally stable vials.

  • Expose the vials to a range of temperatures relevant to your food processing conditions (e.g., 60°C, 80°C, 100°C, 121°C).

  • At specific time points for each temperature, remove a vial and immediately cool it to halt any further reaction.

  • Extract and analyze the concentration of this compound using GC-MS or HPLC.

  • Determine the degradation rate at each temperature to understand the thermal liability of the compound.

Data Presentation

Table 1: Hypothetical pH Stability Data for this compound at Room Temperature

pHHalf-life (hours)Degradation Rate Constant (k) (h⁻¹)
3.02.50.277
4.08.00.087
5.024.00.029
6.072.00.010
7.0>100<0.007

Table 2: Hypothetical Thermal Degradation Data for this compound at pH 6.5

Temperature (°C)Half-life (minutes)Degradation Rate Constant (k) (min⁻¹)
801200.006
100450.015
121150.046

Visualizations

degradation_pathway TMDHT This compound Hydrolysis_Products Ring-Opened Products (N-acyl or S-acyl derivatives) TMDHT->Hydrolysis_Products Acid-Catalyzed Hydrolysis (H⁺) TMT 2,4,5-Trimethylthiazole (Aromatized) TMDHT->TMT Oxidation experimental_workflow cluster_prep Sample Preparation cluster_exposure Experimental Conditions cluster_analysis Analysis Stock Prepare Stock Solution of This compound Spike Spike Matrix with Stock Solution Stock->Spike Matrix Prepare Food Matrix Simulant (e.g., buffer, food base) Matrix->Spike pH_Study Incubate at Various pH Levels Spike->pH_Study Temp_Study Incubate at Various Temperatures Spike->Temp_Study Sampling Sample at Time Intervals pH_Study->Sampling Temp_Study->Sampling Extraction Extract Compound Sampling->Extraction Analysis Analyze by GC-MS or HPLC Extraction->Analysis Kinetics Determine Degradation Kinetics Analysis->Kinetics

References

Technical Support Center: Optimizing 2,4,5-Trimethyl-4,5-dihydrothiazole Yield in Maillard Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2,4,5-Trimethyl-4,5-dihydrothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of this important flavor compound in Maillard reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Yield of this compound Incorrect Precursor Ratio: The molar ratio of cysteine to acetaldehyde is critical. An excess or deficit of either reactant can lead to the formation of alternative products.Ensure an appropriate molar ratio of cysteine and acetaldehyde. While the optimal ratio can vary, a starting point is a 1:1 molar ratio. Consider a design of experiments (DoE) approach to systematically evaluate different ratios.
Suboptimal pH: The pH of the reaction medium significantly influences the rate of Maillard reactions and the formation of specific products. The availability of the unprotonated amino group of cysteine is pH-dependent.Adjust the initial pH of the reaction mixture. The formation of many Maillard products is favored in neutral to slightly alkaline conditions. Experiment with a pH range of 7.0 to 9.0. Buffer the reaction medium to maintain a stable pH throughout the heating process.
Inappropriate Temperature or Reaction Time: The Maillard reaction is highly dependent on temperature and time. Insufficient heat or time will result in a low conversion rate, while excessive heat or time can lead to the degradation of the target compound and the formation of undesirable byproducts.Optimize the reaction temperature and duration. A typical starting point for Maillard reactions is heating at temperatures between 100°C and 180°C. Monitor the reaction progress over time by taking aliquots and analyzing for the target compound. A time-course study can help identify the optimal reaction endpoint.
Presence of Interfering Substances: Other reactive molecules in the reaction mixture, such as other amino acids or reducing sugars, can compete with the desired reaction pathway, leading to a variety of other Maillard products.Use purified starting materials (L-cysteine and acetaldehyde) to minimize side reactions. If working with a complex matrix, consider a preliminary purification step to isolate the key precursors.
Degradation of Precursors or Product: Acetaldehyde is highly volatile and can be lost from the reaction system, especially at elevated temperatures. The thiazoline product itself may also be susceptible to degradation under harsh conditions.Conduct the reaction in a sealed vessel to prevent the loss of volatile reactants like acetaldehyde. Employ a controlled heating method, such as an oil bath or a temperature-controlled reactor, to ensure even and stable temperature distribution.
Formation of Undesirable Side Products (e.g., Pyrazines, other Thiazoles) Presence of other Amino Acids or Sugars: If the reaction medium is not a clean model system, other amino acids and reducing sugars will participate in the Maillard reaction, leading to a complex mixture of products.As mentioned above, use pure precursors. If analyzing a complex food system, be aware that a mixture of products is expected.
Reaction Conditions Favoring Alternative Pathways: High temperatures and prolonged heating can promote the formation of pyrazines and other heterocyclic compounds.Re-evaluate and optimize the temperature and time parameters. Lowering the temperature and shortening the reaction time may favor the formation of the desired thiazoline over other products.
Difficulty in Isolating and Quantifying the Product Volatility of the Compound: this compound is a volatile compound, which can make its extraction and quantification challenging.Use a suitable extraction method for volatile compounds, such as solid-phase microextraction (SPME) or solvent-assisted flavor evaporation (SAFE), followed by gas chromatography-mass spectrometry (GC-MS) for quantification.
Lack of a Pure Analytical Standard: Accurate quantification requires a pure standard of this compound for calibration.Synthesize and purify a reference standard of this compound or purchase one from a reputable chemical supplier.

Frequently Asked Questions (FAQs)

Q1: What are the primary precursors for the formation of this compound in a Maillard reaction?

A1: The primary precursors are the amino acid L-cysteine, which provides the sulfur atom and the nitrogen atom, and acetaldehyde, which contributes to the carbon backbone of the heterocyclic ring.

Q2: What is the general chemical pathway for the formation of this compound?

A2: The formation proceeds through the reaction of hydrogen sulfide (derived from the degradation of cysteine) with ammonia and acetaldehyde. The initial step is the probable formation of an intermediate from the condensation of acetaldehyde and ammonia, which then reacts with hydrogen sulfide to form the thiazoline ring.

Q3: How does pH affect the yield of this compound?

A3: The pH of the reaction medium is a critical factor. The rate of the Maillard reaction is generally slower in acidic conditions and increases as the pH becomes neutral to slightly alkaline. This is because the amino group of cysteine needs to be in its unprotonated, nucleophilic form to react with the carbonyl group of acetaldehyde. Therefore, adjusting the pH to a range of 7.0-9.0 is often beneficial for increasing the yield.

Q4: What is the optimal temperature for synthesizing this compound?

A4: While there is no single "optimal" temperature, as it is also dependent on reaction time and the specific system, Maillard reactions that produce such flavor compounds typically occur at elevated temperatures, generally between 100°C and 180°C. Higher temperatures can accelerate the reaction but may also lead to the degradation of the product and the formation of other compounds. It is crucial to experimentally determine the optimal temperature for your specific reaction setup.

Q5: Can other amino acids or sugars be used to produce this compound?

A5: The formation of this specific thiazoline requires cysteine as the sulfur and nitrogen source and acetaldehyde. While other amino acids and reducing sugars will undergo Maillard reactions, they will produce a different array of flavor compounds. For instance, using other amino acids will lead to different Strecker aldehydes, and different sugars will have varying reactivity and degradation pathways.

Q6: What analytical techniques are best suited for the identification and quantification of this compound?

A6: Due to its volatile nature, gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for both identifying and quantifying this compound. For sample preparation, headspace solid-phase microextraction (HS-SPME) or solvent extraction followed by concentration are typically employed.

Q7: I am observing a brown color formation in my reaction, is this normal?

A7: Yes, the formation of a brown color is a characteristic feature of the Maillard reaction. This is due to the formation of high molecular weight, nitrogen-containing polymers called melanoidins in the final stages of the reaction. The intensity of the brown color will generally increase with reaction time and temperature.

Visualizing the Process

To aid in understanding the experimental workflow and the chemical logic, the following diagrams are provided.

experimental_workflow Experimental Workflow for Optimizing Yield cluster_prep 1. Preparation cluster_reaction 2. Maillard Reaction cluster_analysis 3. Analysis cluster_optimization 4. Optimization prep_reactants Prepare Reactants (L-cysteine, Acetaldehyde) prep_buffer Prepare Buffer Solution (e.g., Phosphate buffer) mix Mix Reactants and Buffer prep_buffer->mix adjust_ph Adjust pH mix->adjust_ph heat Heat in Sealed Vessel (Controlled Temperature & Time) adjust_ph->heat cool Cool Reaction Mixture heat->cool extract Extract Volatiles (e.g., SPME, Solvent Extraction) cool->extract analyze GC-MS Analysis extract->analyze quantify Quantify Yield analyze->quantify evaluate Evaluate Yield vs. Conditions quantify->evaluate modify Modify Parameters (pH, Temp, Time, Ratio) evaluate->modify modify->mix

Caption: A flowchart illustrating the experimental workflow for the synthesis and optimization of this compound.

formation_pathway Simplified Formation Pathway cluster_precursors Precursors cluster_intermediates Intermediates cluster_product Product cysteine L-Cysteine h2s Hydrogen Sulfide (H₂S) cysteine->h2s Thermal Degradation nh3 Ammonia (NH₃) cysteine->nh3 Strecker Degradation acetaldehyde Acetaldehyde thiazoline 2,4,5-Trimethyl- 4,5-dihydrothiazole acetaldehyde->thiazoline h2s->thiazoline nh3->thiazoline

Caption: A simplified diagram showing the key precursors leading to the formation of this compound.

Technical Support Center: Minimizing Byproduct Formation in Thiazoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during thiazoline synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during thiazoline synthesis, providing potential causes and solutions in a question-and-answer format.

Issue 1: The major product of my reaction is a thiazolidine instead of the desired thiazoline.

  • Question: I am reacting an aldehyde with cysteamine and obtaining the saturated thiazolidine ring as the main product. How can I promote the formation of the thiazoline?

  • Answer: The formation of a thiazolidine is a common competing reaction, as it is the initial cyclization product. The conversion of the thiazolidine to the desired thiazoline is an oxidation step. Several factors can be optimized to favor the thiazoline product:

    • Oxidizing Agent: The most direct method to convert the intermediate thiazolidine to the thiazoline is by introducing a suitable oxidizing agent. A variety of oxidants can be employed, and the choice will depend on the substrate's sensitivity.

    • Reaction Conditions: Thiazolidine formation can be favored under certain pH conditions. While thiazolidine formation can occur at acidic pH (around 4-5), some thiazolidine rings have been reported to be labile under these conditions, potentially allowing for equilibrium to be driven towards the thiazoline under the right oxidative conditions.[1] However, other studies show stable thiazolidine formation at physiological pH (around 7.4).[2][3][4] Experimenting with the pH of your reaction mixture may help to favor the desired product.

    • Two-Step Procedure: A reliable approach is to first synthesize and isolate the thiazolidine and then subject it to a separate oxidation step. This allows for optimization of the oxidation reaction without interference from the initial condensation reaction. A mild and selective method for this is the Ru-catalyzed oxidation using tert-butylhydroperoxide (TBHP) as the oxidant.[5]

Issue 2: My final product is the fully aromatized thiazole, not the thiazoline.

  • Question: My reaction is over-oxidizing the product to a thiazole. How can I stop the reaction at the thiazoline stage?

  • Answer: Thiazole formation is a common byproduct, especially when using strong oxidizing agents or when the thiazoline product is unstable under the reaction conditions.[5][6] Here are some strategies to minimize thiazole formation:

    • Choice of Oxidant: If you are performing an oxidation of a thiazolidine, the choice of oxidant is critical. Strong oxidants like manganese dioxide (MnO₂) are often used for the direct synthesis of thiazoles. For the synthesis of thiazolines, milder oxidants are recommended. For instance, in some cases, DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) has been used to oxidize thiazolines to thiazoles, suggesting that avoiding such reagents would be beneficial if the thiazoline is the target.[6]

    • Reaction Time and Temperature: Over-oxidation can occur with prolonged reaction times or elevated temperatures. Monitor the reaction closely using techniques like TLC or LC-MS and stop the reaction as soon as the starting material is consumed or when the formation of the thiazoline product is maximized.

    • Control of Reaction Stoichiometry: Ensure that the stoichiometry of the oxidizing agent is carefully controlled. Using an excess of the oxidant can lead to the formation of the thiazole.

Issue 3: I am observing the formation of the 3-thiazoline isomer instead of the expected 2-thiazoline.

  • Question: My analytical data suggests the presence of a 3-thiazoline byproduct. What conditions favor its formation and how can I avoid it?

  • Answer: The formation of 3-thiazoline as a byproduct can occur, particularly in some oxidation reactions.[5] The regioselectivity of the double bond formation is key. In the Asinger reaction, for example, the classical method yields 3-thiazolines.[7][8] A modified Asinger protocol using preformed trimethylsilyl-imines can also lead to 3-thiazolines, which can then be isomerized to the 2-thiazoline under certain conditions (e.g., elevated temperatures in HFIP).[7] To favor the 2-thiazoline isomer:

    • Choice of Synthetic Route: Certain synthetic methods are inherently more selective for 2-thiazoline formation. For example, the condensation of 2-aminoethanethiols with nitriles or esters typically yields 2-thiazolines.

    • Reaction Conditions for Isomerization: If you are using a method that can produce both isomers, it may be possible to find conditions that favor the isomerization of the 3-thiazoline to the more stable 2-thiazoline. This can sometimes be achieved by heating or by using specific solvents like hexafluoroisopropanol (HFIP).[7]

Issue 4: My chiral thiazoline product is showing racemization.

  • Question: I started with an enantiomerically pure amino acid derivative, but my final thiazoline product is a racemic mixture. How can I prevent racemization?

  • Answer: Racemization is a risk when a chiral center is adjacent to a site of deprotonation or other bond-breaking/forming events. To minimize racemization:

    • Mild Reaction Conditions: Use the mildest possible reaction conditions. High temperatures and strong bases or acids can promote racemization.

    • Base Addition: In syntheses using α,α-difluoroalkylamines, the addition of a weak base like triethylamine after the addition of the difluoroalkylamine is crucial to prevent racemization of the carbon bearing the carboxylate group.[9]

    • Buffered Conditions: For condensations involving L-cysteine and aryl nitriles, using a buffered aqueous-alcoholic medium (e.g., NaHCO₃/NaOH) can yield enantiomerically pure (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acids.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in thiazoline synthesis?

A1: The most frequently encountered byproducts include:

  • Thiazolidines: The saturated ring precursors to thiazolines.[5]

  • Thiazoles: The fully aromatized version of the thiazoline ring.[5][6]

  • 3-Thiazolines: Isomers of the more common 2-thiazolines.[5]

  • Oxidation byproducts: Such as N-oxides, sulfoxides, and sulfones, especially when using oxidizing agents.[5]

  • Racemized products: When using chiral starting materials.[9][11]

Q2: How does pH affect thiazoline synthesis?

A2: The pH of the reaction medium can significantly influence the outcome of a thiazoline synthesis. For the condensation of aldehydes and cysteamine, acidic conditions (pH 4-5) are often cited as promoting thiazolidine formation, though the stability of the resulting thiazolidine can be pH-dependent.[1] Some studies have shown that thiazolidine formation can proceed efficiently and with high stability at physiological pH (7.4).[2][3][4] It is advisable to screen a range of pH conditions for your specific reaction to optimize the yield of the desired thiazoline.

Q3: Are there any "green" solvents that are effective for thiazoline synthesis?

A3: Yes, hexafluoroisopropanol (HFIP) has been reported as an effective and environmentally benign solvent for the synthesis of thiazolines and thiazoles.[6][12] Its unique properties, such as high hydrogen bond donating ability and low nucleophilicity, can promote reactions and often lead to high yields with easy product isolation.[6][9] Additionally, HFIP can be recovered and recycled.[6]

Q4: What are the best practices for purifying thiazolines?

A4: Purification of thiazolines can be challenging due to the presence of structurally similar byproducts.[5] Common purification techniques include:

  • Column Chromatography: This is a standard method, but separation of thiazoline from thiazolidine or thiazole can be difficult. Careful selection of the stationary and mobile phases is crucial.

  • Recrystallization: If the thiazoline product is a solid, recrystallization can be an effective method for purification.

  • Filtration: In some cases where the product precipitates from the reaction mixture, simple filtration may be sufficient to isolate a pure product.[13]

It is often beneficial to design the synthesis to be as clean as possible to minimize the need for extensive purification.

Data Presentation

Table 1: Comparison of Yields for Different Thiazoline Synthesis Methods

Starting MaterialsReagents/ConditionsProductYield (%)Reference
N-phenylthiourea, methyl 4-bromocrotonateHFIP, CH₃CO₂Na, reflux2-(phenylamino)-4-(methoxycarbonylmethyl)thiazoline90[13]
Benzaldehyde derived thiosemicarbazone, methyl 4-bromocrotonateHFIP, CH₃CO₂Na, reflux2-(benzylidenehydrazinyl)-4-(methoxycarbonylmethyl)thiazoline90[6]
L-cysteine, aryl nitrilesNaHCO₃/NaOH-buffered aqueous alcoholic medium(R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acidsGood[10]
ThiazolidinesRu-catalyzed, TBHP2-ThiazolinesModest (due to purification difficulties)[5]
Aldehydes, 1-mercaptopropan-2-one, NH₃/MeOHMicrowave irradiation, 40°C2,4-disubstituted thiazolines33-90[14]

Experimental Protocols

Protocol 1: General Procedure for Thiazoline Synthesis via Domino Reaction in HFIP

This protocol is based on the method described by Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol.[6][12]

  • To a solution of the thioamide (1.0 mmol) in hexafluoroisopropanol (HFIP, 5 mL), add methyl 4-bromocrotonate (1.1 mmol) and sodium acetate (1.1 mmol).

  • Reflux the reaction mixture for 8 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the salt byproduct.

  • The filtrate can be concentrated, and the crude product can be purified by recrystallization from a suitable solvent (e.g., methyl tert-butyl ether or ethyl acetate) to afford the pure thiazoline derivative.

Protocol 2: Microwave-Assisted Asinger Synthesis of 2,4-Disubstituted Thiazolines

This protocol is adapted from the work of Martinez et al. on the microwave-assisted Asinger synthesis.[14]

  • In a 5-mL microwave vial equipped with a magnetic stir bar, add the corresponding aldehyde or ketone (1 mmol), anhydrous MgSO₄ (0.360 g, 3 mmol), and a ~13 M solution of ammonia in methanol (1 mL).

  • Seal the vessel with a septum and place it in a CEM Discover microwave unit.

  • Irradiate the mixture to heat it to 40°C for 10 minutes at 200 W.

  • After the initial irradiation, add mercaptoacetone (0.099 g, 1.1 mmol) to the reaction mixture.

  • Irradiate the mixture again under the same microwave conditions (40°C, 10 minutes, 200 W).

  • After cooling, filter the mixture through celite to remove solids.

  • Remove the solvent under reduced pressure.

  • Purify the final product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Visualizations

Thiazolidine_vs_Thiazoline Reactants Aldehyde + Cysteamine Thiazolidine Thiazolidine Intermediate Reactants->Thiazolidine Cyclization Thiazoline Desired Thiazoline Product Thiazolidine->Thiazoline Oxidation (e.g., Ru/TBHP) Thiazoline->Thiazolidine Reduction Thiazoline_to_Thiazole Thiazoline Thiazoline Thiazole Thiazole Byproduct Thiazoline->Thiazole Over-oxidation or Elimination Isomer_Formation cluster_asymmetric Asymmetric Synthesis Chiral_Precursor Chiral Precursor (e.g., L-Cysteine derivative) Racemic_Thiazoline Racemic Thiazoline Chiral_Precursor->Racemic_Thiazoline Harsh Conditions (Strong base/acid, high temp) Enantiopure_Thiazoline Enantiopure Thiazoline Chiral_Precursor->Enantiopure_Thiazoline Mild Conditions (e.g., buffered pH, controlled base addition)

References

Troubleshooting low yields in Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing low yields in the Hantzsch thiazole synthesis. The content is structured in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch thiazole synthesis reaction has a very low yield. What are the most common causes?

Low yields in the Hantzsch thiazole synthesis can stem from several factors, including suboptimal reaction conditions, purity of starting materials, improper stoichiometry, and the formation of side products. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

Q2: How can I improve the yield of my reaction?

Yield improvement can often be achieved by optimizing reaction parameters such as temperature, solvent, and reaction time. The use of catalysts or alternative energy sources like microwave irradiation has also been shown to significantly enhance yields and reduce reaction times.[1][2][3]

Q3: Are there any common side reactions I should be aware of?

Yes, side reactions can occur, particularly under acidic conditions, which may lead to the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[4] The stability of the reactants and intermediates can also influence the prevalence of side reactions.

Troubleshooting Guide

Issue 1: Low Conversion of Starting Materials

Question: I am observing a significant amount of unreacted starting materials in my reaction mixture. What steps can I take to drive the reaction to completion?

Answer:

Incomplete conversion is a common issue that can often be resolved by optimizing the reaction conditions. Here are several parameters to investigate:

  • Temperature: The Hantzsch synthesis often requires heating to overcome the activation energy of the reaction.[5] If you are running the reaction at room temperature, consider increasing the temperature. A systematic study of different temperatures can help identify the optimal condition for your specific substrates.

  • Reaction Time: It's possible the reaction has not been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC)[6], to determine the point of maximum conversion.

  • Solvent: The choice of solvent can significantly impact reaction rates and yields. While alcohols like ethanol and methanol are commonly used[5][6], exploring other solvents or even solvent-free conditions may be beneficial.[1]

  • Catalysis: The addition of a catalyst can accelerate the reaction. For instance, silica-supported tungstosilicic acid has been used as a reusable catalyst to achieve high yields.[1][2]

A general procedure for screening a catalyst in a one-pot, three-component Hantzsch synthesis is as follows:

  • To a round-bottom flask, add the α-haloketone (1 mmol), the thioamide (e.g., thiourea, 1.2 mmol), the aldehyde (1 mmol), and the catalyst (e.g., silica-supported tungstosilicic acid, 0.1 g).

  • Add the chosen solvent (e.g., ethanol, 10 mL).

  • Reflux the mixture with stirring for the desired amount of time, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product by filtration or extraction, followed by purification.

Issue 2: Formation of Multiple Products and Impurities

Question: My crude product shows multiple spots on TLC, indicating the presence of impurities or side products. How can I improve the selectivity of my reaction?

Answer:

The formation of multiple products can be due to side reactions or the presence of impurities in the starting materials. Here are some strategies to enhance selectivity:

  • Purity of Starting Materials: Ensure the α-haloketone and thioamide are pure. Impurities can lead to unwanted side reactions. Recrystallize or chromatograph the starting materials if necessary.

  • Stoichiometry: While a 1:1 stoichiometry between the α-haloketone and thioamide is typical, using a slight excess of the thioamide (e.g., 1.5 equivalents) can sometimes improve yields and consume the α-haloketone completely.[5]

  • pH Control: The pH of the reaction medium can influence the reaction pathway. Under strongly acidic conditions, the regioselectivity of the cyclization can change, leading to isomeric products.[4] If you are using acidic conditions, consider running the reaction under neutral or basic conditions, or vice-versa. The final product is often isolated after neutralization with a weak base like sodium carbonate to precipitate the free thiazole.[5][6]

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to improve yields and reduce the formation of byproducts by providing rapid and uniform heating.[3]

The following table summarizes the effect of different solvents and temperatures on the yield of a model Hantzsch thiazole synthesis.

EntrySolventTemperature (°C)Yield (%)
1Water25No Reaction
2Water100 (Reflux)Moderate
3Ethanol25No Reaction
4Ethanol78 (Reflux)Good
5Methanol25No Reaction
6Methanol65 (Reflux)Good
71-Butanol118 (Reflux)High
82-Propanol82 (Reflux)High

Data adapted from a study on optimizing Hantzsch synthesis.[7] Note that "Moderate," "Good," and "High" are qualitative descriptors from the source and actual yields are substrate-dependent.

Another study comparing conventional heating with microwave irradiation for the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines demonstrated significantly higher yields and shorter reaction times with the latter method.[3]

MethodReaction TimeYield (%)
Conventional Heating (Reflux)8 hoursLower
Microwave IrradiationMinutes89-95
Issue 3: Difficulty in Product Isolation and Purification

Question: I am struggling to isolate and purify my thiazole product. What are some effective methods?

Answer:

The workup and purification procedure is critical for obtaining a high yield of pure product.

  • Precipitation: Many 2-aminothiazole products are poorly soluble in water.[6] After the reaction is complete, pouring the reaction mixture into a solution of a weak base like 5% sodium carbonate can neutralize the initially formed hydrohalide salt of the thiazole, causing the neutral product to precipitate.[5][6] The solid can then be collected by filtration.

  • Filtration and Washing: After filtration, wash the collected solid with water to remove any water-soluble impurities and unreacted thioamide.[6]

  • Recrystallization: If the filtered product is not sufficiently pure, recrystallization from a suitable solvent is a common purification technique.

  • Chromatography: For products that are difficult to purify by recrystallization, column chromatography may be necessary. A typical mobile phase for thiazole derivatives is a mixture of ethyl acetate and hexane.[6]

Visual Guides

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Monitoring cluster_workup Workup & Isolation cluster_purification Purification & Analysis reagents Combine α-haloketone, thioamide, and solvent heat Heat reaction mixture (conventional or microwave) reagents->heat monitor Monitor reaction progress (e.g., TLC) heat->monitor cool Cool to room temperature monitor->cool precipitate Pour into weak base (e.g., Na2CO3 solution) cool->precipitate filtrate Collect solid by filtration precipitate->filtrate wash Wash solid with water filtrate->wash dry Dry the product wash->dry analyze Analyze purity (TLC, MP) and characterize (NMR) dry->analyze

Caption: General experimental workflow for Hantzsch thiazole synthesis.

Troubleshooting Low Yields: A Decision Tree

G start Low Yield Observed check_conversion Check for unreacted starting materials (TLC/NMR) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion check_conversion->high_conversion No optimize_conditions Optimize Reaction Conditions low_conversion->optimize_conditions increase_temp Increase Temperature optimize_conditions->increase_temp increase_time Increase Reaction Time optimize_conditions->increase_time change_solvent Change Solvent optimize_conditions->change_solvent add_catalyst Add a Catalyst optimize_conditions->add_catalyst check_impurities Check for multiple spots/ side products (TLC) high_conversion->check_impurities impurities_present Impurities Present check_impurities->impurities_present Yes no_impurities Product is clean but yield is low check_impurities->no_impurities No purify_reagents Purify Starting Materials impurities_present->purify_reagents adjust_stoichiometry Adjust Stoichiometry impurities_present->adjust_stoichiometry control_ph Control pH impurities_present->control_ph optimize_workup Optimize Workup/ Isolation no_impurities->optimize_workup

Caption: Decision tree for troubleshooting low yields in Hantzsch synthesis.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Thiazolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of thiazolines.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: I am observing significant signal suppression for my thiazoline analyte. What are the likely causes and how can I mitigate this?

A1: Signal suppression is a common manifestation of matrix effects where co-eluting endogenous or exogenous components from the sample matrix interfere with the ionization of your target thiazoline analyte, leading to a decreased signal intensity.[1][2][3]

Likely Causes:

  • Phospholipids: In biological matrices like plasma and serum, phospholipids are a major cause of ion suppression, particularly in electrospray ionization (ESI).[4]

  • Salts and Buffers: High concentrations of salts from buffers or the sample itself can reduce ionization efficiency.

  • Co-eluting Metabolites: Metabolites of the drug or other endogenous compounds with similar properties to your thiazoline analyte can compete for ionization.

Troubleshooting Steps:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[3]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and can be tailored to selectively isolate thiazolines.

    • Liquid-Liquid Extraction (LLE): LLE can effectively separate thiazolines from more polar or non-polar interferences based on their partitioning behavior.

    • Protein Precipitation (PPT): While a simpler method, PPT is often less clean. If you are using PPT, consider optimizing the precipitation solvent (e.g., acetonitrile is often better than methanol at not co-precipitating phospholipids) or using specialized phospholipid removal plates.[5]

  • Optimize Chromatographic Separation:

    • Gradient Modification: Adjusting the mobile phase gradient can help to chromatographically separate your thiazoline analyte from interfering matrix components.[1]

    • Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl, HILIC) to achieve better resolution.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of signal suppression, allowing for accurate quantification.[6]

  • Dilute the Sample: If the sensitivity of your assay allows, diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[7]

Q2: My calibration curve for the analysis of a thiazolidinedione drug is non-linear. Could this be due to matrix effects?

A2: Yes, non-linearity in calibration curves is a common issue in LC-MS/MS analysis and can be caused by matrix effects.[8][9][10] Other potential causes include detector saturation at high concentrations, in-source dimerization, or issues with the internal standard.[8]

Troubleshooting Steps:

  • Assess Matrix Effects Across the Calibration Range: Perform a quantitative matrix effect assessment (see FAQ 3) at low, medium, and high concentrations. If the matrix effect is not consistent across the concentration range, it can lead to a non-linear response.

  • Evaluate Your Internal Standard:

    • Ensure your internal standard is co-eluting with the analyte. If the internal standard and analyte elute in regions with different degrees of ion suppression, it can lead to non-linearity.[1]

    • A stable isotope-labeled internal standard is highly recommended to accurately compensate for matrix effects.

  • Optimize Sample Preparation: A cleaner sample extract is less likely to cause concentration-dependent matrix effects. Consider more rigorous cleanup methods like SPE.

  • Extend the Linear Range: If the non-linearity is due to detector saturation at the upper end of the curve, you can try reducing the sample injection volume or diluting the higher concentration standards.

  • Use a Weighted Regression Model: If some degree of non-linearity persists, using a weighted (e.g., 1/x or 1/x²) quadratic regression may provide a better fit for the calibration curve. However, the underlying cause of the non-linearity should still be investigated.[11]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of thiazolines?

A1: A matrix effect is the alteration of the ionization efficiency of a target analyte (in this case, a thiazoline) by the presence of co-eluting components in the sample matrix.[4][12] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[3][12] These effects can compromise the accuracy, precision, and sensitivity of the analytical method.[4] The "matrix" refers to all other components in the sample apart from the analyte of interest.[3]

Q2: How can I quantitatively assess the matrix effect for my thiazoline method?

A2: The most common method for the quantitative assessment of matrix effects is the post-extraction spike method.[4][13] This involves comparing the response of the analyte in a neat solution to the response of the analyte spiked into an extracted blank matrix sample.

The Matrix Factor (MF) is calculated as follows:

MF = (Peak Area of Analyte in Post-Extraction Spiked Matrix) / (Peak Area of Analyte in Neat Solution)

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

To account for the variability of the matrix, this should be tested using at least six different lots of the biological matrix.

Q3: What is the best type of internal standard to use for the quantitative analysis of thiazolines?

A3: The most effective internal standard for compensating for matrix effects in LC-MS/MS analysis is a stable isotope-labeled (SIL) version of the analyte. SIL internal standards (e.g., containing 2H, 13C, or 15N) have nearly identical chemical and physical properties to the unlabeled analyte. This ensures they co-elute and experience the same degree of matrix effects, leading to more accurate and precise quantification.[6] If a SIL-IS is not available, a structural analog can be used, but it is crucial to verify that it co-elutes with the analyte and is similarly affected by the matrix.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Thiazoline Analysis in Plasma/Serum

This is a simple and fast method for removing the majority of proteins from biological fluids.[14][15]

  • Sample Preparation: Aliquot 100 µL of plasma or serum into a microcentrifuge tube.

  • Addition of Internal Standard: Add a small volume (e.g., 10 µL) of the internal standard solution (preferably a SIL-IS of the thiazoline) to each sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile. Acetonitrile is often preferred over methanol as it tends to co-precipitate fewer phospholipids.[5]

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Thiazoline Analysis in Urine

LLE is used to separate analytes from interfering matrix components based on their differential solubility in immiscible liquids.[16]

  • Sample Preparation: Take 500 µL of urine and add the internal standard.

  • pH Adjustment: Adjust the pH of the urine sample. For basic thiazolines, adjust the pH to > pKa + 2 with a suitable base (e.g., NaOH). For acidic thiazolines, adjust the pH to < pKa - 2 with an acid (e.g., HCl). This ensures the analyte is in its neutral form for efficient extraction into an organic solvent.

  • Extraction: Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Mixing: Vortex for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 3,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection: Transfer the organic layer to a new tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for injection into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for Thiazoline Analysis in Plasma

SPE is a highly selective sample preparation technique that can provide very clean extracts.[17][18]

  • Column Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge for basic thiazolines or a reversed-phase C18 cartridge for moderately non-polar thiazolines) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid (for cation exchange) or water (for reversed-phase) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of an appropriate solvent to remove interferences. For example, for a cation exchange cartridge, wash with 0.1 M acetic acid followed by methanol. For a reversed-phase cartridge, wash with a low percentage of organic solvent in water (e.g., 5% methanol).

  • Elution: Elute the thiazoline analyte with a suitable solvent. For cation exchange, use 1 mL of 5% ammonium hydroxide in methanol. For reversed-phase, use 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Data Summary

The following table provides illustrative data on the effectiveness of different sample preparation techniques in minimizing matrix effects for a hypothetical thiazoline analyte in human plasma.

Sample Preparation MethodAnalyte Recovery (%)Matrix Factor (MF)Relative Standard Deviation (RSD) of MF across 6 lots of plasma (%)
Protein Precipitation (Acetonitrile)95.20.78 (Suppression)12.5
Liquid-Liquid Extraction (Ethyl Acetate)88.50.92 (Slight Suppression)6.8
Solid-Phase Extraction (Mixed-Mode)92.11.03 (Minimal Effect)3.2

This is representative data. Actual results will vary depending on the specific thiazoline analyte and the LC-MS/MS method.

Visualizations

Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma, Urine) add_is Add Internal Standard (SIL-IS Preferred) sample->add_is extraction Extraction/Cleanup (PPT, LLE, or SPE) add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon lc_separation LC Separation evap_recon->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification

Caption: General workflow for LC-MS/MS analysis of thiazolines.

troubleshooting_workflow start Poor Peak Shape, Signal Suppression/Enhancement, or Non-Linearity Observed check_is Is a SIL-IS being used and co-eluting? start->check_is improve_sample_prep Improve Sample Preparation (e.g., switch from PPT to SPE) check_is->improve_sample_prep Yes use_sil_is Implement a SIL-IS check_is->use_sil_is No optimize_lc Optimize LC Separation (Gradient, Column) improve_sample_prep->optimize_lc dilute_sample Dilute Sample optimize_lc->dilute_sample reassess Re-evaluate Matrix Effect use_sil_is->reassess dilute_sample->reassess

Caption: Decision tree for troubleshooting matrix effects.

References

Technical Support Center: Gas Chromatography of Volatile Sulfur Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on column selection and troubleshooting for the gas chromatographic (GC) analysis of volatile sulfur compounds (VSCs). It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the analysis of volatile sulfur compounds.

Question: Why are my sulfur compound peaks tailing?

Answer: Peak tailing for volatile sulfur compounds is a common issue and is often attributed to the reactive nature of these analytes. Several factors can contribute to this problem:

  • Active Sites in the System: Sulfur compounds, particularly hydrogen sulfide and methyl mercaptan, are prone to adsorption on active sites within the GC system.[1] This includes the inlet liner, column, and detector. Ensure all components in the sample flow path are properly deactivated or made of inert materials.[1][2]

  • Column Inertness: The column itself may not be sufficiently inert.[3] Using columns specifically designed for sulfur analysis, which have a high degree of inertness, can significantly improve peak shape.[3][4]

  • Contamination: Contamination in the carrier gas, sample, or on the column can lead to active sites. Ensure high-purity carrier gas and proper sample preparation. If the column is contaminated, it may need to be baked out or replaced.[5]

Question: I am seeing poor resolution between my sulfur compounds and hydrocarbons. What can I do?

Answer: Co-elution with hydrocarbons is a frequent challenge, especially in complex matrices like natural gas or petroleum products.[6][7] This can lead to inaccurate quantification due to a phenomenon known as quenching, where the presence of hydrocarbons suppresses the detector signal for sulfur compounds.[1][6] Here are some solutions:

  • Optimize the Stationary Phase: The choice of stationary phase is critical for achieving the desired selectivity.[8][9]

    • Non-polar phases (e.g., polydimethylsiloxane) separate compounds primarily by boiling point.[8][9]

    • Porous Layer Open Tubular (PLOT) columns offer different selectivity based on their porous polymer structure and can be effective in separating volatile sulfur compounds from light hydrocarbons.[3][7] The Rt-U-BOND column, for instance, provides unique selectivity where hydrogen sulfide and carbonyl sulfide elute far from ethane and propane.[7]

  • Adjusting Column Dimensions:

    • Longer columns provide more theoretical plates and can improve resolution.[2]

    • Thicker films increase retention of volatile analytes, which may help in separating them from the matrix.[8][9]

  • Temperature Programming: Optimizing the oven temperature program can significantly impact resolution. A slower temperature ramp or isothermal periods at specific temperatures can help separate closely eluting compounds.

Question: My detector response for sulfur compounds is low or inconsistent. What are the possible causes?

Answer: Low and inconsistent detector response can be caused by several factors:

  • Analyte Loss: Due to their reactive nature, sulfur compounds can be lost through adsorption onto surfaces in the GC system.[1][6] Using an inert flow path is crucial for reliable results.[2]

  • Detector Quenching: As mentioned previously, co-eluting hydrocarbons can quench the signal in sulfur-specific detectors like the Flame Photometric Detector (FPD) or Sulfur Chemiluminescence Detector (SCD).[1][6] Improving chromatographic separation is key to mitigating this effect.

  • Detector Contamination: Buildup of contaminants in the detector can reduce its sensitivity. For SCDs, low-bleed columns are recommended to avoid fouling of the ceramic tube.[2][10] Regular detector maintenance is essential.

  • Leaks: Leaks in the system can lead to a loss of sample and a decrease in detector response. Regularly perform leak checks.[5]

Frequently Asked Questions (FAQs)

What is the best type of GC column for analyzing volatile sulfur compounds?

The "best" column depends on the specific application, including the sample matrix and the target analytes. However, some general recommendations can be made:

  • For general-purpose analysis of a wide range of volatile sulfur compounds: A non-polar column, such as one with a polydimethylsiloxane (PDMS) stationary phase, is often a good starting point.[8][9] These columns separate compounds based on their boiling points.

  • For separating volatile sulfur compounds from light hydrocarbons: Porous Layer Open Tubular (PLOT) columns are often preferred due to their unique selectivity.[3][7] Columns like the Agilent J&W Select Low Sulfur and Restek's Rt-U-BOND are specifically designed for this purpose.[3][7]

  • For trace-level analysis: Columns with a high degree of inertness are essential to minimize analyte adsorption and ensure good peak shape and sensitivity.[3][4]

How do I choose the right column dimensions (length, internal diameter, film thickness)?

The selection of column dimensions should be based on the specific analytical needs:[8]

  • Length: Longer columns provide higher resolution but result in longer analysis times. A common starting point is 30 meters.

  • Internal Diameter (ID): 0.25 mm ID columns offer a good compromise between efficiency and sample capacity.[8][9] Smaller ID columns provide higher efficiency but have lower sample capacity, while larger ID columns have higher capacity but lower efficiency.

  • Film Thickness: Thicker films (1-5 µm) are suitable for highly volatile compounds as they increase retention, potentially eliminating the need for sub-ambient oven temperatures.[8][9]

What are the advantages of using a sulfur-specific detector?

Sulfur-specific detectors, such as the Sulfur Chemiluminescence Detector (SCD) and the Flame Photometric Detector (FPD), offer significant advantages for the analysis of volatile sulfur compounds:

  • Selectivity: They respond primarily to sulfur-containing compounds, which simplifies the chromatogram and reduces interference from the sample matrix.[6]

  • Sensitivity: They can detect sulfur compounds at very low levels (ppb and even ppt).[11]

  • Equimolar Response (SCD): The SCD provides a response that is directly proportional to the mass of sulfur, regardless of the compound's structure. This simplifies quantification as a single calibration standard can be used for multiple compounds.[2][10]

Data Presentation

Table 1: Recommended GC Columns for Volatile Sulfur Compound Analysis

Column NameStationary PhaseDimensions (L x ID x df)ApplicationsKey Features
Agilent J&W DB-Sulfur SCD Polydimethylsiloxane (PDMS)60 m x 0.32 mm x 4.3 µmOptimized for GC/SCD analysis of sulfur compounds in petroleum and natural gas.[2][10]Low bleed, high inertness, reduces SCD fouling.[10]
Restek Rtx-1 100% Dimethyl Polysiloxane60 m x 0.32 mm x 5 µmSeparation of sulfur gases and other volatile sulfur compounds.[7]Good for separating low molecular weight hydrocarbons from sulfur compounds.[7]
Restek Rt-U-BOND Porous Polymer30 m x 0.32 mmTrace sulfur analysis in ethylene and propylene.[7]Highly inert, excellent peak shape for H₂S and COS.[7]
Agilent J&W Select Low Sulfur Porous Layer Open Tubular (PLOT)60 m x 0.32 mm x 7.0 µmLow-level sulfur analysis in propylene.[3][4]High inertness, unique selectivity to prevent co-elution with matrix.[3][4]
Sigma-Aldrich SPB®-1 Bonded; poly(dimethyl siloxane)30 m x 0.25 mm x 0.25 µmGeneral analyses of sulfur gases and other volatile sulfur compounds.[8]Low column bleed, compatible with sulfur-specific detectors.[8]

Experimental Protocols

General GC Method for Volatile Sulfur Compound Analysis

This is a general starting method that should be optimized for your specific application.

  • Column: Agilent J&W DB-Sulfur SCD (60 m x 0.32 mm x 4.3 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 3 mL/min.

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Inlet: Split/Splitless injector at 250 °C.

    • Splitless injection for trace analysis, with a splitless time of 1 minute.

  • Detector: Sulfur Chemiluminescence Detector (SCD) at 800 °C.

  • Sample Introduction: Gas-tight syringe for liquid samples or a gas sampling valve for gas samples.

Sample Preparation for Wine Volatile Sulfur Compounds Analysis

This protocol is adapted for the analysis of VSCs in a wine matrix.[12]

  • In a sealed vial, add 4.9 mL of saturated NaCl brine.

  • Purge the vial with nitrogen to displace air.

  • Introduce 0.1 mL of the wine sample and 0.02 mL of internal standards through the vial septum using a syringe.

  • Equilibrate the sample at 35 °C for 20 minutes.

  • Perform headspace extraction using a solid-phase microextraction (SPME) fiber (e.g., Carboxen/PDMS).

  • Desorb the SPME fiber in the GC inlet for analysis.

Mandatory Visualization

ColumnSelectionWorkflow Column Selection Workflow for Volatile Sulfur Compounds A Define Analytical Goal (Target Analytes, Matrix, Sensitivity) B Initial Column Selection A->B C Non-Polar Column (e.g., PDMS) B->C General Purpose D PLOT Column (e.g., Porous Polymer) B->D VSCs in Light Hydrocarbons E Method Development & Optimization C->E D->E F Evaluate Performance: Resolution, Peak Shape, Sensitivity E->F G Performance Acceptable? F->G H Validated Method G->H Yes I Refine Column Choice or Method Parameters G->I No I->B

Caption: Workflow for selecting a GC column for volatile sulfur compound analysis.

TroubleshootingWorkflow Troubleshooting Common GC Issues with Volatile Sulfur Compounds A Identify the Problem B Peak Tailing A->B C Poor Resolution A->C D Low/Inconsistent Response A->D E Check for Active Sites (Inlet, Column, Detector) B->E F Use Inert Column & Flow Path Components B->F G Optimize Stationary Phase & Column Dimensions C->G H Adjust Temperature Program C->H I Check for Analyte Loss (Adsorption) D->I J Investigate Detector Quenching & Contamination D->J K Problem Solved? E->K F->K G->K H->K I->K J->K L Continue Analysis K->L Yes M Consult Instrument Manual or Technical Support K->M No

Caption: A logical workflow for troubleshooting common GC analysis problems.

References

Enhancing the stability of 2,4,5-Trimethyl-4,5-dihydrothiazole for commercial applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2,4,5-Trimethyl-4,5-dihydrothiazole for commercial applications.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling, formulation, and storage of this compound.

Issue 1: Altered Aroma Profile or Loss of Potency in Acidic Formulations

  • Question: We've observed a significant change in the characteristic nutty, roasted aroma of our product containing this compound after formulating it in an acidic medium (pH < 6). What could be the cause and how can we prevent it?

  • Answer: this compound, like other dihydrothiazoline derivatives, is susceptible to acid-catalyzed hydrolysis. The imine (C=N) bond in the dihydrothiazole ring can be cleaved in the presence of acid, leading to ring-opening and the formation of degradation products that do not possess the desired aroma. A study on a similar compound, 2-(1-hydroxyethyl)-4,5-dihydrothiazole, showed significant degradation (75%) after just one day at pH 4.5.[1] To mitigate this, it is crucial to maintain the pH of your formulation in the neutral to slightly alkaline range (pH 6.5-8.5), where the compound exhibits greater stability.

Issue 2: Degradation Upon Exposure to Air or Oxidizing Agents

  • Question: Our product's aroma has diminished, and we suspect oxidative degradation of the this compound. How can we confirm this and what are the solutions?

  • Answer: The sulfur atom in the dihydrothiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones, altering the sensory properties of the molecule. To address this, consider the following:

    • Inert Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

    • Antioxidants: Incorporate antioxidants into your formulation. For sulfur-containing flavor compounds, common choices include butylated hydroxytoluene (BHT), tocopherols (Vitamin E), and ascorbic acid (Vitamin C). Rosemary extract has also been shown to be effective in protecting some sulfur compounds from oxidation. It is recommended to perform a screening study to determine the most effective antioxidant and its optimal concentration for your specific formulation.

Issue 3: Instability Under High-Temperature Processing

  • Question: We are using this compound in a product that requires a heat treatment step. We are concerned about its thermal stability. What are the potential degradation pathways and how can we minimize them?

  • Answer: High temperatures can accelerate the degradation of this compound. While specific thermal degradation data for this compound is limited in public literature, thermal decomposition is expected to occur at elevated temperatures, potentially leading to the release of volatile sulfur byproducts.[2] To enhance thermal stability:

    • Minimize Heat Exposure: Optimize your process to reduce the duration and temperature of the heat treatment step as much as possible.

    • Encapsulation: Encapsulating the compound can provide a protective barrier. Beta-cyclodextrin is a commonly used encapsulating agent for flavor compounds, forming inclusion complexes that can improve thermal stability.

Issue 4: Discoloration or Degradation Upon Exposure to Light

  • Question: Our product, which is packaged in a clear container, has developed an off-color and the aroma has faded after storage. Could this be due to light exposure?

  • Answer: Yes, photodegradation is a common issue for many organic molecules, including heterocyclic compounds. Exposure to UV and visible light can provide the energy to initiate degradation reactions. To prevent this:

    • Light-Protective Packaging: Store the compound and the final product in opaque or amber-colored containers that block UV and visible light.

    • Photostability Testing: Conduct photostability studies as per ICH Q1B guidelines to understand the light sensitivity of your formulation and the effectiveness of your packaging.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemistry of the dihydrothiazole ring, the primary degradation pathways are:

  • Hydrolysis: Acid-catalyzed cleavage of the imine bond, leading to ring opening.

  • Oxidation: Oxidation of the sulfur atom to form sulfoxides and sulfones.

  • Reduction: Reduction of the carbon-nitrogen double bond to form the corresponding thiazolidine.

Q2: What are the recommended storage conditions for pure this compound?

A2: To ensure maximum stability, store the compound in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.

Q3: How can I monitor the stability of this compound in my product?

A3: A stability-indicating analytical method is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for quantifying the parent compound and identifying volatile degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be developed to monitor the disappearance of the parent compound and the appearance of less volatile degradation products.

Q4: What are the key principles of encapsulation for enhancing stability?

A4: Encapsulation creates a physical barrier around the flavor molecule, protecting it from environmental factors such as oxygen, light, and heat. Beta-cyclodextrin is a popular choice due to its ability to form inclusion complexes with volatile molecules, effectively trapping them within its hydrophobic cavity. This not only improves stability but can also control the release of the flavor.

Data Presentation

Table 1: Summary of Factors Affecting the Stability of this compound and Recommended Mitigation Strategies.

Stability FactorPotential ImpactRecommended Mitigation Strategies
pH High degradation in acidic conditions (pH < 6)Maintain formulation pH between 6.5 and 8.5.
Oxygen Oxidation of the sulfur atom, leading to loss of aroma.Handle and store under an inert atmosphere; add antioxidants (e.g., BHT, tocopherols, ascorbic acid).
Temperature Accelerated degradation at elevated temperatures.Minimize heat exposure during processing; consider encapsulation.
Light Photodegradation leading to discoloration and loss of aroma.Use opaque or amber packaging; conduct photostability testing.

Table 2: Comparison of Common Antioxidants for Stabilizing Flavor Compounds.

AntioxidantTypeSolubilityComments
Butylated Hydroxytoluene (BHT) Synthetic, PhenolicLipid-solubleEffective in preventing lipid oxidation which can indirectly protect flavor compounds.
Tocopherols (Vitamin E) Natural, PhenolicLipid-solubleOften used in combination with other antioxidants for synergistic effects.
Ascorbic Acid (Vitamin C) Natural, Water-solubleWater-solubleActs as an oxygen scavenger; can regenerate other antioxidants like Vitamin E.
Rosemary Extract NaturalVaries with extractionContains multiple antioxidant compounds; can be effective for sulfur-containing flavors.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is a general guideline and should be adapted based on the specific formulation.

  • Acid and Base Hydrolysis:

    • Prepare solutions of the compound in 0.1 M HCl and 0.1 M NaOH.

    • Store the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, neutralize an aliquot of the solution and analyze by HPLC-UV and GC-MS.

  • Oxidative Degradation:

    • Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store at room temperature for a defined period, monitoring for degradation at regular intervals using HPLC-UV and GC-MS.

  • Thermal Degradation:

    • Place the solid compound or its formulation in a controlled temperature oven at various temperatures (e.g., 60°C, 80°C, 100°C).

    • Analyze samples at different time points to determine the rate of degradation.

  • Photodegradation:

    • Expose the compound (as a solid or in solution) to a light source that provides both UV and visible light, following ICH Q1B guidelines.

    • A control sample should be protected from light.

    • Analyze both the exposed and control samples at appropriate time intervals.

Protocol 2: Encapsulation of this compound with β-Cyclodextrin

  • Preparation of β-Cyclodextrin Solution:

    • Dissolve β-cyclodextrin in deionized water with heating (e.g., 50-60°C) and stirring until a clear solution is obtained. The concentration will depend on the desired molar ratio.

  • Formation of the Inclusion Complex:

    • Slowly add this compound to the β-cyclodextrin solution while maintaining stirring.

    • Continue stirring for several hours (e.g., 4-6 hours) at a controlled temperature to allow for complex formation.

  • Isolation of the Complex:

    • Cool the solution in an ice bath to promote precipitation of the inclusion complex.

    • Collect the precipitate by filtration and wash with a small amount of cold water.

  • Drying:

    • Dry the collected solid in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD).

Mandatory Visualization

DegradationPathways cluster_hydrolysis Hydrolysis (Acidic Conditions) cluster_oxidation Oxidation cluster_reduction Reduction This compound This compound Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products H+ Sulfoxide Sulfoxide This compound->Sulfoxide [O] Thiazolidine Derivative Thiazolidine Derivative This compound->Thiazolidine Derivative [H] Sulfone Sulfone Sulfoxide->Sulfone [O] ExperimentalWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation Instability_Observed Observe Instability (e.g., Aroma Change, Discoloration) Forced_Degradation Forced Degradation Study (pH, Light, Temp, O2) Instability_Observed->Forced_Degradation Analytical_Testing Analytical Testing (GC-MS, HPLC-UV) Forced_Degradation->Analytical_Testing Stabilization_Strategy Select Stabilization Strategy (Antioxidants, Encapsulation, Packaging) Analytical_Testing->Stabilization_Strategy Formulation_Optimization Optimize Formulation Stabilization_Strategy->Formulation_Optimization Stability_Testing Conduct Long-Term Stability Testing Formulation_Optimization->Stability_Testing

References

Reducing interferences in the analysis of thiazolines in meat samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of thiazolines in meat samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in thiazoline analysis in meat?

A1: The primary sources of interference in meat matrices are endogenous lipids and proteins. These macromolecules can cause significant matrix effects, leading to ion suppression or enhancement in LC-MS/MS analysis and contamination of the GC inlet and column in GC-MS analysis. Other sulfur-containing compounds naturally present in meat can also co-elute with thiazoline analytes, causing analytical interference.

Q2: Which sample preparation technique is best for removing interferences?

A2: Both Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are effective methods for cleaning up meat extracts. The choice depends on the specific thiazoline of interest and the available resources. SPE with mixed-mode cation exchange cartridges can be highly selective for certain thiazolines. QuEChERS with a dispersive SPE (dSPE) cleanup step using sorbents like C18 and PSA is a versatile and high-throughput alternative. For removing high-fat content, a freezing step (lipid removal by freezing) after the initial extraction can be very effective.

Q3: How can I minimize ion suppression in my LC-MS/MS analysis?

A3: Ion suppression is a common issue when analyzing complex matrices like meat.[1][2][3] To minimize it, you can:

  • Improve sample cleanup: Use a more rigorous SPE or QuEChERS protocol to remove interfering matrix components.

  • Optimize chromatography: Adjust the mobile phase gradient to achieve better separation of the analyte from co-eluting matrix components.

  • Use a matrix-matched calibration curve: This helps to compensate for the signal suppression or enhancement caused by the matrix.

  • Employ an isotopically labeled internal standard: This is the most effective way to correct for matrix effects and variations in instrument response.

Q4: What are the key considerations for analyzing volatile thiazolines by GC-MS?

A4: For volatile thiazolines, such as the flavor compound 2-acetyl-2-thiazoline, Headspace Solid-Phase Microextraction (HS-SPME) is a common and effective sample preparation technique. Key considerations include:

  • Fiber selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for broad-range volatile analysis.

  • Extraction temperature and time: These parameters need to be optimized to ensure efficient extraction of the target analytes without causing their degradation.

  • Matrix effects: Even with HS-SPME, matrix effects can occur. Using a standard addition method or an isotopically labeled internal standard is recommended for accurate quantification.

Troubleshooting Guides

LC-MS/MS Analysis
Issue Potential Cause Troubleshooting Steps
Low Analyte Recovery Inefficient extraction from the meat matrix.- Ensure thorough homogenization of the meat sample.- Increase the extraction time or use a more vigorous extraction technique (e.g., ultrasonication).- Optimize the extraction solvent composition and pH.
Analyte loss during cleanup.- Evaluate the choice of SPE sorbent; some sorbents may retain the analyte too strongly.- Optimize the wash and elution steps of the SPE protocol.- For QuEChERS, consider a different dSPE sorbent combination.
Poor Peak Shape (Tailing or Fronting) Co-eluting interferences.- Improve chromatographic separation by modifying the mobile phase gradient or using a different column chemistry.
Issues with the analytical column.- Check for column contamination and clean if necessary.- Ensure the column is not overloaded.
High Signal Suppression Insufficient sample cleanup.- Implement a more effective cleanup strategy (see Q2 in FAQs).- Consider a two-step cleanup process (e.g., LLE followed by SPE).
Co-elution with highly ionizable matrix components.- Adjust the chromatographic method to separate the analyte from the suppression zone.[3]
GC-MS Analysis
Issue Potential Cause Troubleshooting Steps
Peak Tailing Active sites in the GC inlet or column.- Deactivate the inlet liner or use a liner with glass wool.- Trim the first 10-20 cm of the analytical column.[1]- Use an inert column specifically designed for trace analysis.[2]
Improper column installation.- Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector.[2][4]
Ghost Peaks Carryover from previous injections.- Clean the syringe and the GC inlet.- Run a blank solvent injection to confirm the source of contamination.
Septum bleed.- Use a high-quality, low-bleed septum and ensure it is not overtightened.
Low Sensitivity Inefficient extraction or desorption (for SPME).- Optimize SPME fiber, extraction time, and temperature.- Ensure complete desorption of the analyte from the SPME fiber in the GC inlet.
Leaks in the GC system.- Perform a leak check of the entire system, including the inlet, column connections, and gas lines.

Data Presentation: Comparison of Cleanup Sorbents

The following table summarizes the performance of different dispersive SPE (dSPE) sorbents for the cleanup of bovine liver extracts, which can serve as a proxy for thiazoline analysis in a complex meat matrix. The data is adapted from a study evaluating a wide range of analytes.

dSPE Sorbent Primary Cleanup Action Mean Analyte Recovery (%) *Matrix Component Removal Potential Issues for Thiazolines
PSA (Primary Secondary Amine) Anion exchange, removes fatty acids and sugars.85-115% for many compounds.Good removal of polar interferences.May retain acidic thiazolines.
C18 (Octadecyl) Reverse-phase, removes nonpolar interferences like lipids.80-110% for moderately polar compounds.Effective for lipid removal.May retain very nonpolar thiazolines.
GCB (Graphitized Carbon Black) Adsorbs planar molecules like pigments.Can have low recovery for planar analytes.Excellent for removing pigments.Potential for low recovery of planar thiazoline structures.
Z-Sep (Zirconium dioxide-based) Removes lipids and pigments.Generally good recoveries (80-120%).High capacity for lipid and pigment removal.Can be more expensive than other sorbents.

*Note: Recovery data is generalized from a study on various pesticides and veterinary drugs and may not be fully representative for all thiazolines. Method validation for specific thiazoline compounds is essential.[5]

Experimental Protocols

Protocol 1: Thiazoline Analysis in Meat by LC-MS/MS with SPE Cleanup

This protocol is adapted from a method for the analysis of 2-aminothiazoline-4-carboxylic acid in biological tissues.[6]

1. Sample Homogenization:

  • Weigh 2 g of homogenized meat sample into a 50 mL polypropylene centrifuge tube.

  • Add 8 mL of 0.1 M HCl.

  • Homogenize for 1 minute using a high-speed homogenizer.

2. Protein Precipitation:

  • Add 10 mL of acetonitrile to the homogenate.

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant.

3. Solid-Phase Extraction (SPE):

  • Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 5 mL of methanol followed by 5 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 5 mL of 0.1 M HCl followed by 5 mL of methanol.

  • Elute the thiazoline analytes with 5 mL of 5% ammonium hydroxide in methanol.

4. Final Preparation and Analysis:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter into an autosampler vial.

  • Analyze by LC-MS/MS.

Protocol 2: Volatile Thiazoline (2-acetyl-2-thiazoline) Analysis by HS-SPME-GC-MS

This protocol is based on methods for the analysis of volatile flavor compounds in food matrices.[7][8][9]

1. Sample Preparation:

  • Weigh 2 g of cooked and homogenized meat sample into a 20 mL headspace vial.

  • Add 5 mL of saturated NaCl solution to enhance the release of volatiles.

  • If using an internal standard, spike the sample at this stage.

2. HS-SPME Extraction:

  • Equilibrate the sample at 60°C for 15 minutes in the autosampler agitator.

  • Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C.

3. GC-MS Analysis:

  • Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes (splitless mode).

  • GC Column: Use a wax or mid-polar column (e.g., DB-WAX or DB-5ms).

  • Oven Program: Start at 40°C (hold for 3 min), ramp to 180°C at 5°C/min, then ramp to 240°C at 10°C/min (hold for 5 min).

  • MS Parameters: Scan in full scan mode or use selected ion monitoring (SIM) for target analytes for increased sensitivity.

Visualizations

Experimental_Workflow_LCMS cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Homogenization 1. Homogenization (2g meat + 8mL HCl) Extraction 2. Extraction/PPT (Acetonitrile) Homogenization->Extraction Centrifugation 3. Centrifugation (4000 rpm, 10 min) Extraction->Centrifugation Supernatant 4. Collect Supernatant Centrifugation->Supernatant SPE_Load 6. Load Supernatant Supernatant->SPE_Load SPE_Condition 5. SPE Conditioning (MeOH, Water) SPE_Condition->SPE_Load SPE_Wash 7. Wash Cartridge (HCl, MeOH) SPE_Load->SPE_Wash SPE_Elute 8. Elute Analyte (5% NH4OH in MeOH) SPE_Wash->SPE_Elute Evaporation 9. Evaporation SPE_Elute->Evaporation Reconstitution 10. Reconstitution Evaporation->Reconstitution Filtration 11. Filtration Reconstitution->Filtration LCMS_Analysis 12. LC-MS/MS Analysis Filtration->LCMS_Analysis

Caption: Workflow for Thiazoline Analysis in Meat by LC-MS/MS.

Troubleshooting_Decision_Tree Start Low Analyte Recovery in LC-MS/MS CheckExtraction Is extraction efficiency low? Start->CheckExtraction CheckCleanup Is analyte lost during cleanup? CheckExtraction->CheckCleanup No OptimizeExtraction Optimize Extraction: - Increase homogenization time - Use sonication - Adjust solvent pH CheckExtraction->OptimizeExtraction Yes WrongSorbent Possible Sorbent Issue: - Analyte strongly retained? - Check sorbent compatibility CheckCleanup->WrongSorbent Yes ProblemSolved Problem Resolved CheckCleanup->ProblemSolved No (Re-evaluate other factors) OptimizeExtraction->ProblemSolved OptimizeSPE Optimize SPE Steps: - Weaken wash solvent - Strengthen elution solvent WrongSorbent->OptimizeSPE OptimizeSPE->ProblemSolved

Caption: Decision Tree for Troubleshooting Low Recovery.

References

Technical Support Center: Optimization of Volatile Compound Extraction from Food Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of volatile compounds from food samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the extraction of volatile compounds from food matrices, offering potential causes and solutions in a question-and-answer format.

Solid-Phase Microextraction (SPME)

Q1: Why am I seeing low recovery of my target volatile compounds?

A1: Low recovery in SPME can stem from several factors related to the fiber, sample matrix, and extraction conditions.

  • Inappropriate Fiber Choice: The polarity and coating of the SPME fiber must match the polarity of the target analytes. For a broad range of volatiles, a mixed-phase fiber might be suitable.[1]

  • Matrix Effects: The food matrix itself can interfere with the extraction. Fats, proteins, and carbohydrates can bind to volatile compounds, reducing their availability for extraction.[2][3] Sample dilution or matrix modification, such as adding salt, can help mitigate these effects by increasing the release of volatiles into the headspace.[4]

  • Suboptimal Extraction Parameters: Extraction time and temperature are critical.[5][6] Insufficient time will lead to incomplete equilibrium, while excessively high temperatures can decrease the distribution constant, leading to lower sensitivity.[6] Each food matrix and target analyte profile will require optimization of these parameters.

  • Fiber Saturation: In samples with high concentrations of volatile compounds, the fiber coating can become saturated. If this is suspected, reducing the sample volume or using a shorter extraction time may be necessary.

  • Competitive Adsorption: The presence of high concentrations of non-target volatile compounds can compete with the target analytes for active sites on the fiber, leading to lower recovery of the compounds of interest.

Q2: I'm observing poor reproducibility between my SPME injections. What could be the cause?

A2: Poor reproducibility is a common challenge in SPME and can often be traced back to inconsistencies in the experimental procedure.

  • Inconsistent Extraction Time and Temperature: Even small variations in extraction time and temperature can significantly impact the amount of analyte adsorbed onto the fiber. Ensure precise and consistent control of these parameters for all samples.

  • Variable Sample Volume and Headspace: The ratio of sample volume to headspace volume affects the equilibrium of volatiles. Maintaining a consistent sample volume and using vials of the same size and shape is crucial.[5]

  • Fiber Conditioning and Cleaning: Improper or inconsistent conditioning of a new fiber or inadequate cleaning between analyses can lead to carryover and variable results. Always follow the manufacturer's instructions for conditioning and cleaning.

  • Fiber Depth in the Headspace: The position of the fiber in the headspace of the sample vial should be consistent for every extraction.[5]

  • Agitation: Inconsistent agitation of the sample during extraction will affect the mass transfer of volatiles to the headspace and subsequently to the fiber.[5]

Q3: My SPME fiber has a short lifetime. How can I extend it?

A3: The fragility of SPME fibers is a known limitation.[3] Proper handling and care can help maximize their lifespan.

  • Avoid Physical Stress: Bending or scratching the fiber can damage the coating. Handle the fiber assembly with care.

  • Minimize Exposure to Aggressive Matrices: Complex and dirty samples can contaminate the fiber and degrade the coating over time. Sample pretreatment, such as centrifugation or filtration, can help.

  • Proper Cleaning: Ensure the fiber is thoroughly cleaned after each injection by holding it in the heated injection port for the recommended time to desorb all compounds.

  • Correct Storage: Store fibers in a clean environment, protected from dust and physical damage.

Solid-Phase Extraction (SPE)

Q1: I am experiencing low recovery of analytes from my SPE cartridge. What are the likely causes?

A1: Low recovery in SPE is a frequent issue and can often be resolved by systematically evaluating each step of the process.[7]

  • Incorrect Sorbent Choice: The sorbent's chemistry must be appropriate for the target analytes. A mismatch in polarity between the sorbent and the analyte is a common reason for poor retention.[7][8]

  • Inadequate Conditioning/Equilibration: Failure to properly condition and equilibrate the sorbent can lead to inconsistent and low recovery. The sorbent bed must be fully wetted.[7]

  • Sample Overload: Exceeding the capacity of the SPE cartridge will result in analyte breakthrough and low recovery.[9]

  • Inappropriate Wash Solvent: The wash solvent may be too strong, causing the premature elution of the target analytes along with the interferences.[7]

  • Insufficient Elution Solvent Volume or Strength: The elution solvent may not be strong enough or used in a sufficient volume to completely desorb the analytes from the sorbent.[7][9]

  • High Flow Rate: A sample loading or elution flow rate that is too high can prevent proper interaction between the analytes and the sorbent, leading to reduced retention or incomplete elution.[8]

Solvent Extraction

Q1: My solvent extraction is yielding a low concentration of volatile compounds. How can I improve this?

A1: The efficiency of solvent extraction depends on several factors, including the choice of solvent and the extraction conditions.

  • Inappropriate Solvent Selection: The polarity of the solvent should be matched to the target volatile compounds. For a broad range of compounds, a mixture of solvents with different polarities may be effective.[10] Commonly used solvents include dichloromethane, diethyl ether, and pentane.[10]

  • Insufficient Extraction Time: The contact time between the solvent and the sample may be too short to allow for efficient partitioning of the volatiles into the solvent.

  • Sample Matrix: The physical and chemical properties of the food matrix can hinder solvent penetration and interaction with the volatile compounds. Grinding or homogenizing the sample can increase the surface area and improve extraction efficiency.

  • Loss of Volatiles During Concentration: A critical step in solvent extraction is the removal of the solvent to concentrate the analytes. Evaporation under harsh conditions (e.g., high temperature or high vacuum) can lead to the loss of highly volatile compounds.[11] Techniques like Solvent-Assisted Flavor Evaporation (SAFE) are designed to minimize this loss.[10][12][13]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) of Volatile Compounds in Milk

This protocol is adapted from a method used for the analysis of volatile compounds in milk.[4]

  • Sample Preparation: Place 5 mL of milk into a 20 mL headspace vial. Add 1 g of sodium chloride to the vial to decrease the solubility of the volatile compounds and promote their release into the headspace.[4]

  • Equilibration: Seal the vial and place it in a heating block or water bath at 40°C for 30 minutes to allow the volatile compounds to equilibrate between the sample and the headspace.[4]

  • Extraction: Expose a pre-conditioned 50/30 µm DVB/Carboxen/PDMS SPME fiber to the headspace of the vial for 30 minutes at 40°C with continuous agitation.[4]

  • Desorption: Immediately after extraction, insert the fiber into the gas chromatograph (GC) inlet, heated to 250°C, for 5 minutes to desorb the analytes.[4]

Protocol 2: Solvent Extraction of Volatile Compounds from Grape Pomace

This protocol is based on a method developed for extracting aroma compounds from grape pomace.[14]

  • Pretreatment: Subject the grape pomace to enzymatic hydrolysis for 48 hours to release bound volatile compounds.[14]

  • Extraction: Macerate the pretreated pomace in 70% ethanol. The solid-to-liquid ratio should be optimized for the specific sample.

  • Distillation: Distill the ethanol extract for 20 minutes to separate the volatile fraction from the non-volatile components.[14]

  • Analysis: The resulting volatile extract can then be analyzed by techniques such as GC-MS.

Data Presentation

Table 1: Comparison of SPME Fiber Coatings for the Extraction of Volatile Compounds from Roasted Beef

SPME Fiber CoatingNumber of Identified CompoundsPredominant Chemical Classes
Carboxen/Polydimethylsiloxane (CAR/PDMS)HighestAldehydes, Alcohols, Hydrocarbons
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)HighAldehydes, Alcohols
Polydimethylsiloxane (PDMS)ModerateHydrocarbons
Polyacrylate (PA)ModeratePolar compounds
PDMS/Divinylbenzene (PDMS/DVB)HighAldehydes, Ketones

Data summarized from a study on roasted beef volatiles.[1]

Table 2: Comparison of Volatile Compound Extraction Techniques for Fish Soup

Extraction MethodNumber of Odor-Active Compounds Detected (GC-O-MS)
Solid-Phase Microextraction (SPME)10
Solvent-Assisted Flavor Evaporation (SAFE)3
Dynamic Headspace Sampling (DHS)5
Stir Bar Sorptive Extraction (SBSE)Not specified
Liquid-Liquid Extraction (LLE)Not specified

This table highlights the superior performance of SPME in detecting odor-active compounds in fish soup in this particular study.[15]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Food Sample Homogenize Homogenization/ Grinding Sample->Homogenize Add_Salt Matrix Modification (e.g., Salting out) Homogenize->Add_Salt SPME HS-SPME Add_Salt->SPME Headspace SPE SPE Add_Salt->SPE Liquid Phase Solvent Solvent Extraction Add_Salt->Solvent Liquid Phase GCMS GC-MS Analysis SPME->GCMS Desorption SPE->GCMS Elution & Injection Solvent->GCMS Concentration & Injection

Caption: General workflow for volatile compound extraction and analysis.

troubleshooting_low_recovery Start Low Analyte Recovery Problem_SPME Issue with SPME? Start->Problem_SPME Problem_SPE Issue with SPE? Start->Problem_SPE Problem_Solvent Issue with Solvent Extraction? Start->Problem_Solvent Problem_SPME->Problem_SPE No Check_Fiber Check Fiber Choice & Condition Problem_SPME->Check_Fiber Yes Problem_SPE->Problem_Solvent No Check_Sorbent Verify Sorbent Selection Problem_SPE->Check_Sorbent Yes Check_Solvent_Choice Assess Solvent Polarity Problem_Solvent->Check_Solvent_Choice Yes Optimize_Params Optimize Time/ Temp/Agitation Check_Fiber->Optimize_Params Check_Matrix Address Matrix Effects Optimize_Params->Check_Matrix Check_Conditioning Ensure Proper Conditioning Check_Sorbent->Check_Conditioning Check_Solvents Evaluate Wash/ Elution Solvents Check_Conditioning->Check_Solvents Optimize_Time_Temp Optimize Extraction Time & Temperature Check_Solvent_Choice->Optimize_Time_Temp Check_Concentration Review Concentration Step Optimize_Time_Temp->Check_Concentration

Caption: Troubleshooting logic for low analyte recovery.

References

Technical Support Center: Thiazole Synthesis Regioselectivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common regioselectivity challenges encountered during the synthesis of thiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for thiazole synthesis, and what are the primary regioselectivity issues?

A1: The two most common classical methods are the Hantzsch and Cook-Heilbron syntheses.

  • Hantzsch Thiazole Synthesis: This method involves the reaction of an α-haloketone with a thioamide.[1] The primary regioselectivity issue arises when using unsymmetrical α-haloketones or substituted thioamides, which can lead to the formation of two different constitutional isomers, primarily 2,4- and 2,5-disubstituted thiazoles.

  • Cook-Heilbron Thiazole Synthesis: This synthesis produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide, isothiocyanates, or dithioacids.[2][3] Regioselectivity can be a concern when substituted α-aminonitriles are used, potentially leading to different substitution patterns on the resulting thiazole ring.

Modern methods, such as palladium-catalyzed C-H activation, offer greater control over regioselectivity for the functionalization of a pre-existing thiazole ring.[4]

Q2: How do reaction conditions affect the regioselectivity of the Hantzsch synthesis?

A2: Reaction conditions, particularly pH, can significantly influence the regioselectivity of the Hantzsch synthesis. In neutral solvents, the condensation of α-haloketones with N-monosubstituted thioureas typically yields 2-(N-substituted amino)thiazoles exclusively. However, under acidic conditions (e.g., 10M-HCl-EtOH), a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed.[5] The proportion of the 2-imino isomer is influenced by the specific acidic conditions and the structure of the starting materials.[5]

Q3: Can I control the regioselectivity to favor either 2,4- or 2,5-disubstituted thiazoles?

A3: Yes, controlling regioselectivity is a key challenge and can be achieved through several strategies:

  • Choice of Starting Materials: The inherent electronic and steric properties of the substituents on the α-haloketone and thioamide play a crucial role. Bulky groups can sterically hinder one reaction pathway, favoring the formation of a specific regioisomer.

  • Catalyst Selection: In modern synthetic approaches, the choice of catalyst and ligands is paramount. For instance, palladium catalysts with specific phosphine ligands can direct C-H arylation to either the C2 or C5 position of the thiazole ring.

  • Reaction Conditions: As mentioned, adjusting the pH can alter the nucleophilicity of the reacting species and influence the cyclization pathway. Temperature and solvent can also play a role in favoring one regioisomer over another.

Q4: I obtained an unexpected regioisomer in my Hantzsch synthesis. What could be the cause?

A4: An unexpected outcome in Hantzsch synthesis can be due to several factors. For instance, the reaction of N-benzoyl-N′-methyl-N′-phenylthiourea with chloroacetone was found to yield 5-benzoyl-4-methyl-2-(N-methyl-N-phenylamino)thiazole instead of the expected 5-acetyl-4-phenylisomer.[6] This highlights that electronic effects and the possibility of alternative reaction pathways can sometimes override simple steric predictions. It is crucial to rigorously characterize your product to confirm its structure.

Troubleshooting Guides

Issue 1: Poor or No Regioselectivity in Hantzsch Thiazole Synthesis

Symptoms: You obtain a mixture of 2,4- and 2,5-disubstituted thiazoles with no clear major product, or the ratio of isomers is not what you expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Ambiguous reaction pathway due to similar steric and electronic effects of substituents. 1. Modify Starting Materials: Introduce a bulky substituent on either the α-haloketone or the thioamide to sterically direct the cyclization. 2. Alter Electronic Properties: Use starting materials with strongly electron-donating or electron-withdrawing groups to favor one nucleophilic attack over another.
Inappropriate Reaction Conditions. 1. pH Adjustment: If using an N-substituted thiourea, consider running the reaction under acidic conditions to potentially favor the formation of a 3-substituted 2-imino-2,3-dihydrothiazole, which can then be isomerized.[5] 2. Solvent Screening: Test a range of solvents with varying polarities.
Thermodynamic vs. Kinetic Control. 1. Temperature Variation: Run the reaction at a lower temperature to favor the kinetically controlled product or at a higher temperature to favor the thermodynamically more stable product.
Issue 2: Low Yield of the Desired 5-Aminothiazole in Cook-Heilbron Synthesis

Symptoms: The overall yield of the 5-aminothiazole product is low, or significant side products are formed.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Decomposition of Starting Materials or Intermediates. 1. Mild Reaction Conditions: The Cook-Heilbron synthesis is known for proceeding under mild conditions.[2][3] Ensure the temperature is kept at room temperature or below if necessary. 2. Aqueous Conditions: The use of aqueous conditions can be beneficial.[2]
Incorrect Stoichiometry. 1. Optimize Reagent Ratios: Carefully control the stoichiometry of the α-aminonitrile and the sulfur-containing reagent.
Side Reactions of the α-aminonitrile. 1. Purification of Starting Material: Ensure the α-aminonitrile is pure and free from impurities that could lead to side reactions.

Data Presentation: Regioselectivity in Thiazole Synthesis

The following tables summarize quantitative data on the regioselective synthesis of thiazoles under different experimental conditions.

Table 1: Regioselective Synthesis of 2,4- and 2,5-Disubstituted Thiazoles [7]

EntryThioamideIsocyanideBaseProductYield (%)
1Methyl 2-oxo-2-(phenylamino)ethanedithioateTosMICKOHN-phenyl-2-(methylthio)thiazole-5-carboxamide82
2Methyl 2-((4-fluorophenyl)amino)-2-oxoethanedithioateTosMICKOHN-(4-fluorophenyl)-2-(methylthio)thiazole-5-carboxamide85
3Methyl 2-oxo-2-(phenylamino)ethanedithioateEthyl isocyanoacetateDBUEthyl 5-(phenylcarbamoyl)thiazole-4-carboxylate80
4Methyl 2-((4-chlorophenyl)amino)-2-oxoethanedithioateEthyl isocyanoacetateDBUEthyl 5-((4-chlorophenyl)carbamoyl)thiazole-4-carboxylate75

Table 2: Acid-Catalyzed Regioselective Cyclization for 1,3,4-Thiadiazoles [8][9]

Note: While this table describes thiadiazole synthesis, the principles of controlling regioselectivity through catalysis and solvent choice are highly relevant to thiazole synthesis.

EntryPrecursorCatalystSolventProductYield (%)
1Alkyl 2-(methylthio)-2-thioxoacetatep-TSAWater2,5-disubstituted-1,3,4-thiadiazole83
2Alkyl 2-(methylthio)-2-thioxoacetatep-TSAToluene2,5-disubstituted-1,3,4-thiadiazole94
3Alkyl 2-amino-2-thioxoacetatep-TSAWater2,5-disubstituted-1,3,4-thiadiazole75
4Alkyl 2-amino-2-thioxoacetateAcOHDMF2,5-disubstituted-1,3,4-oxadiazole78

Experimental Protocols

Protocol 1: General Procedure for the Regioselective Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles[8]
  • To a solution of alkyl 2-(methylthio)-2-thioxoacetates (1.0 mmol, 1 equiv) and acyl hydrazides (1.0 mmol, 1 equiv) in water (2 mL), add p-toluenesulfonic acid (0.1 mmol, 0.1 equiv).

  • Stir the reaction mixture magnetically at 80 °C for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate and distilled water.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hantzsch Synthesis of a 2-Amino-5-phenylthiazole[10]
  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar.

  • Heat the mixture with stirring on a hot plate at a setting of 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the solid with water.

  • Allow the solid to air dry to obtain the crude product.

Visualizations

Diagram 1: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product alpha_haloketone α-Haloketone mixing Mixing in Solvent alpha_haloketone->mixing thioamide Thioamide thioamide->mixing heating Heating mixing->heating precipitation Precipitation / Extraction heating->precipitation filtration Filtration precipitation->filtration purification Purification filtration->purification thiazole Thiazole Derivative purification->thiazole

Caption: A typical experimental workflow for the Hantzsch thiazole synthesis.

Diagram 2: Logical Relationship for Troubleshooting Regioselectivity

Troubleshooting_Logic start Problem: Poor Regioselectivity check_sm Are Starting Materials Symmetric? start->check_sm yes_sm Yes check_sm->yes_sm Yes no_sm No check_sm->no_sm No check_conditions Review Reaction Conditions (pH, Temp, Solvent) yes_sm->check_conditions modify_sm Modify Starting Materials (Steric/Electronic) no_sm->modify_sm optimize_conditions Systematically Vary Conditions check_conditions->optimize_conditions Optimize consider_catalyst Consider Catalyst/Directing Group (for modern methods) check_conditions->consider_catalyst Modern Synthesis characterize Thoroughly Characterize Isomers modify_sm->characterize optimize_conditions->characterize consider_catalyst->characterize

Caption: A logical guide for troubleshooting regioselectivity issues in thiazole synthesis.

Diagram 3: Simplified Hantzsch Synthesis Signaling Pathway

Hantzsch_Mechanism alpha-Haloketone alpha-Haloketone Intermediate_A Thioether Intermediate alpha-Haloketone->Intermediate_A Thioamide Thioamide Thioamide->Intermediate_A Nucleophilic Attack Intermediate_B Hydroxythiazoline Intermediate_A->Intermediate_B Intramolecular Cyclization Thiazole Thiazole Intermediate_B->Thiazole Dehydration

Caption: A simplified reaction pathway for the Hantzsch thiazole synthesis.

References

Validation & Comparative

A Tale of Two Thiazoles: A Comparative Analysis of 2,4,5-Trimethylthiazole and 2,4,5-Trimethyl-4,5-dihydrothiazole in Flavor and Sensory Profiles

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of flavor chemistry, subtle structural changes to a molecule can lead to profound differences in sensory perception. This guide provides a detailed comparison of two such molecules: 2,4,5-trimethylthiazole and its dihydro- counterpart, 2,4,5-trimethyl-4,5-dihydrothiazole. While structurally similar, these compounds elicit vastly different flavor and biological responses, a critical distinction for researchers and professionals in flavor science and drug development. 2,4,5-trimethylthiazole is a well-established flavoring agent, prized for its rich, savory notes, whereas this compound is primarily recognized as a potent bioactive compound that triggers innate fear responses in mammals.

Comparative Flavor and Aroma Profiles

The sensory characteristics of these two compounds are markedly distinct. 2,4,5-trimethylthiazole is characterized by a complex and desirable food-like aroma profile. It is a key component in many cooked foods, arising from the Maillard reaction, and is widely used to impart savory and roasted notes.[1][2] In contrast, this compound (often referred to as TMT in toxicological and neurological studies) is described as having a "distinctive" or "unique" aroma and is valued in the flavor industry for this uniqueness.[3][4] However, its most notable characteristic is its role as a component of fox feces, acting as a kairomone that innately signals the presence of a predator to prey species like rodents.[5]

Table 1: Comparison of Sensory and Physicochemical Properties

Property2,4,5-TrimethylthiazoleThis compound
Common Flavor/Aroma Descriptors Nutty, roasted, meaty, coffee, cocoa, chocolate, earthy, musty, vegetable.[1][6][7][8]"Distinctive odor", "unique aroma".[3][4] Primarily recognized as a predator odor that elicits fear.[5]
Typical Applications Flavor enhancer in processed meats, snacks, soups, and baked goods to create savory, roasted profiles.[1]Used as a flavoring agent for its unique profile;[4] also used extensively in neurological research as a stress-inducing agent.[9]
FEMA Number 3325[2]Not assigned.
Molecular Formula C₆H₉NS[2]C₆H₁₁NS[4]
Molecular Weight 127.21 g/mol [2]129.23 g/mol [4]

Experimental Protocols for Sensory Analysis

To quantitatively assess and compare the flavor profiles of such compounds, a standardized methodology like Gas Chromatography-Olfactometry (GC-O) is employed. This technique combines instrumental analysis with human sensory perception to identify odor-active compounds in a sample.

General Protocol for Gas Chromatography-Olfactometry (GC-O)
  • Sample Preparation:

    • Solutions of 2,4,5-trimethylthiazole and this compound are prepared in an appropriate solvent (e.g., propylene glycol or ethanol) at various concentrations.

    • For analysis of food matrices, volatile compounds are extracted using methods like Solid Phase Microextraction (SPME) or solvent extraction to prevent the loss of volatile components and the formation of artifacts.[10][11]

  • GC Analysis:

    • An aliquot of the prepared sample is injected into a Gas Chromatograph (GC) equipped with a column suitable for separating volatile flavor compounds.

    • The GC oven temperature is programmed to ramp up, separating the compounds based on their boiling points and chemical properties.

  • Olfactometry and Detection:

    • The effluent from the GC column is split into two paths. One path leads to a standard chemical detector (e.g., a Flame Ionization Detector (FID) or Mass Spectrometer (MS)), which provides analytical data on the compounds.[11]

    • The other path directs the effluent to a sniffing port, where a trained sensory panelist inhales the separated compounds as they elute.[3]

    • The panelist records the perceived odor, its intensity, and its duration for each compound that elutes.

  • Data Analysis:

    • The data from the chemical detector is correlated with the sensory data from the panelist.

    • Techniques like Aroma Extract Dilution Analysis (AEDA) can be used, where the sample is serially diluted and re-analyzed to determine the Flavor Dilution (FD) factor, which indicates the potency of each odorant.[10] The results are used to generate an aromagram that visually represents the odor-active compounds in the sample.

G Experimental Workflow for GC-Olfactometry cluster_prep Sample Preparation cluster_analysis Analysis cluster_detection Detection & Data Collection cluster_result Result Prep Prepare solutions of Thiazole and Dihydrothiazole Extract Extract volatiles from food matrix (e.g., SPME) Inject Inject Sample into GC Extract->Inject Separate GC Column Separation Inject->Separate Split Column Effluent Splitting Separate->Split Detector Chemical Detector (MS/FID) Split->Detector Sniff Sniffing Port (Human Assessor) Split->Sniff DetectorData Chromatogram Data Detector->DetectorData SensoryData Aromagram Data Sniff->SensoryData Result Correlated Flavor Profile DetectorData->Result SensoryData->Result

GC-Olfactometry (GC-O) Experimental Workflow.

Signaling Pathways and Neurological Response

The divergent sensory profiles of these two molecules are rooted in how they are processed by the olfactory system and the subsequent neural pathways they activate.

2,4,5-Trimethylthiazole: As a typical flavor compound, 2,4,5-trimethylthiazole is detected by olfactory receptors in the main olfactory epithelium. The signal is then transmitted to the olfactory bulb and processed in brain regions associated with flavor perception and memory, such as the pyriform cortex.

This compound (TMT): The perception of TMT as a predator odor involves a more specialized and hard-wired neural circuit associated with innate fear. This pathway involves both the main olfactory system (MOS) and potentially the accessory olfactory system (AOS).[1][12] Upon detection, signals are relayed to brain structures that govern fear and defensive behaviors, such as the medial amygdala, the bed nucleus of the stria terminalis, and the hypothalamus.[12] This activation triggers a cascade of physiological stress responses, fundamentally differing from the hedonic or associative processing of a typical food flavor.

G Predator Odor Signaling Pathway (TMT) cluster_input Sensory Input cluster_processing Brain Processing cluster_output Physiological & Behavioral Output TMT TMT Molecule MOE Main Olfactory Epithelium (MOS) TMT->MOE VNO Vomeronasal Organ (AOS) TMT->VNO MOB Main Olfactory Bulb MOE->MOB AOB Accessory Olfactory Bulb VNO->AOB Amygdala Medial Amygdala MOB->Amygdala AOB->Amygdala BNST BNST Amygdala->BNST Hypothalamus Hypothalamus Amygdala->Hypothalamus Fear Fear Response (Freezing, Avoidance) BNST->Fear Stress Stress Hormone Release (HPA Axis Activation) Hypothalamus->Stress

Simplified neural pathway for TMT-induced fear response.

Conclusion

The comparison between 2,4,5-trimethylthiazole and this compound serves as a compelling example of structure-activity relationships in sensory science. While 2,4,5-trimethylthiazole is a cornerstone of savory flavor creation, offering pleasant nutty and roasted notes, its dihydro- counterpart activates an entirely different and more primal neural circuit. For researchers and developers, this distinction is critical: one molecule is a tool for enhancing food palatability, while the other is a potent stimulus for studying the neurobiology of stress and fear. Understanding these fundamental differences is paramount for the targeted and safe application of these compounds in food technology and biomedical research.

References

A Comparative Analysis of Thiazoline-Based Predator Odors for Neurobehavioral Research

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the performance and application of thiazoline-based predator odors in inducing fear and anxiety-related behaviors in rodent models.

Thiazoline-based compounds, synthetic analogs of predator-derived kairomones, have become invaluable tools in the study of innate fear, anxiety, and the underlying neural circuits. Their stability, controllability, and potent effects offer significant advantages over natural predator odors. This guide provides a comparative analysis of commonly used thiazoline-based predator odors, supported by experimental data, to aid researchers in selecting the appropriate stimulus for their specific experimental needs.

Quantitative Comparison of Behavioral Responses

The efficacy of a predator odor is primarily assessed by its ability to elicit defensive behaviors, such as freezing and avoidance. The following tables summarize quantitative data from studies comparing the behavioral responses of rodents to various thiazoline-based and natural predator odors.

Table 1: Comparison of Freezing Behavior in Mice

A study comparing the behavioral responses of mice to 10% 2,4,5-trimethylthiazoline (TMT), natural fox feces, and toluene (an irritant control) revealed distinct differences in the duration of freezing, a primary indicator of fear.

Odorant StimulusMean Duration of Freezing (seconds)
10% TMT45.3 (± 5.1)
Natural Fox Feces28.7 (± 4.5)
10% Toluene15.2 (± 3.8)
(Data adapted from a study on comparative fear-related behaviors in mice)[1]

Table 2: Avoidance Behavior in Mice at Different TMT Concentrations vs. Natural Fox Feces

The avoidance of a predator cue is another critical measure of its aversive potency. Research has shown that the concentration of TMT significantly influences the degree of avoidance behavior in mice when compared to natural fox feces.

Odorant StimulusMean Avoidance Score (% time in non-odor zone)
Pure TMT85.2 (± 6.3)
50% TMT78.9 (± 7.1)
10% TMT65.4 (± 8.2)
Natural Fox Feces60.1 (± 7.5)
(Data adapted from a study on the comparative behavioral effects of synthetic TMT and natural fox feces in mice)[2]

Experimental Protocols

The following are standardized protocols for the preparation and presentation of thiazoline-based predator odors in a laboratory setting.

Protocol 1: Predator Odor Exposure Test (POET)

This protocol is widely used to assess anxiety and innate defensive behaviors in rodents.

Materials:

  • Test chamber (e.g., a rectangular acrylic box)

  • Odorant stimulus (e.g., TMT)

  • Pipette and filter paper or cotton swab

  • Video recording and analysis software

Procedure:

  • Acclimation: Individually house the animals in the testing room for at least 1 hour before the experiment.

  • Odor Preparation: A small piece of filter paper or a cotton swab is impregnated with a specific volume and concentration of the thiazoline-based odorant (e.g., 10 µl of 10% TMT in a solvent like mineral oil).

  • Odor Presentation: Place the odor-impregnated material in a designated area of the test chamber. A control group should be exposed to the solvent alone.

  • Behavioral Recording: Place the animal in the chamber and record its behavior for a set duration (typically 5-15 minutes). Key behaviors to score include freezing (complete immobility except for respiration), risk assessment (e.g., stretched attention), and avoidance of the odor source.

  • Data Analysis: Analyze the recorded videos to quantify the duration and frequency of the target behaviors.

Protocol 2: Conditioned Place Aversion

This protocol assesses the ability of a predator odor to induce a conditioned aversion to a specific environment.

Materials:

  • Two-compartment apparatus with distinct visual and tactile cues.

  • Thiazoline-based predator odor.

  • Video tracking system.

Procedure:

  • Pre-test: On day 1, allow the animal to freely explore both compartments of the apparatus for a set period to determine any baseline preference.

  • Conditioning: On day 2, confine the animal to one of the compartments and expose it to the predator odor for a specific duration. On day 3, confine the animal to the other compartment without the odor. The order of conditioning is counterbalanced across animals.

  • Post-test: On day 4, allow the animal to freely explore both compartments again, and measure the time spent in each. A significant decrease in time spent in the odor-paired compartment indicates conditioned aversion.

Signaling Pathways and Mechanisms of Action

The fear-inducing effects of thiazoline-based predator odors are mediated by specific olfactory pathways and neural circuits. While research is ongoing, distinct pathways have been identified for different types of predator odors.

TMT-Induced Fear Pathway:

2,4,5-trimethylthiazoline (TMT) is primarily detected by the main olfactory system (MOS). The signal is then relayed through a series of brain regions culminating in the activation of fear and defensive responses.

TMT_Pathway cluster_olfactory Olfactory System cluster_brain Brain Fear Circuitry TMT TMT MOE Main Olfactory Epithelium (MOS) TMT->MOE Primary Detection MOB Main Olfactory Bulb MOE->MOB AOB Accessory Olfactory Bulb (AOS) Amygdala Amygdala MOB->Amygdala Hypothalamus Hypothalamus Amygdala->Hypothalamus PAG Periaqueductal Gray Hypothalamus->PAG Behavior Defensive Behaviors (Freezing, Avoidance) PAG->Behavior

TMT-induced fear signaling pathway.

Differential Activation by Other Predator Odors:

In contrast to TMT, natural predator odors like cat urine are primarily processed by the accessory olfactory system (AOS), which projects to different downstream targets in the brain's fear circuitry. This differential activation may account for the qualitative differences observed in the behavioral responses to these stimuli. More potent synthetic analogs, such as 2-methyl-2-thiazoline (2MT), are thought to act via the transient receptor potential ankyrin 1 (TRPA1) channel, suggesting an additional layer of complexity in the sensory detection of these fear-inducing compounds.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Odor_Prep Odorant Preparation (TMT, Analogs, Natural Odors) POET Predator Odor Exposure Test Odor_Prep->POET CPA Conditioned Place Aversion Odor_Prep->CPA EPM Elevated Plus Maze Odor_Prep->EPM Animal_Habituation Animal Habituation Animal_Habituation->POET Animal_Habituation->CPA Animal_Habituation->EPM Behavioral_Recording Behavioral Recording (Video Tracking) POET->Behavioral_Recording Pathway_Analysis Neural Pathway Analysis (c-Fos, etc.) POET->Pathway_Analysis CPA->Behavioral_Recording EPM->Behavioral_Recording Data_Quantification Data Quantification (Freezing, Avoidance, etc.) Behavioral_Recording->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis

General experimental workflow for predator odor analysis.

References

Synthetic vs. Natural Predator Odors: A Comparative Guide to Efficacy in Rodent Aversion

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of rodent aversion to predator odors is critical for designing effective pest control strategies and for modeling anxiety and fear in preclinical studies. This guide provides a comprehensive comparison of the efficacy of synthetic and natural predator odors, supported by experimental data, detailed protocols, and visual representations of the underlying biological and experimental frameworks.

The use of predator odors to elicit fear and avoidance behaviors in rodents is a well-established method in both applied and basic research. These olfactory cues can be broadly categorized as natural, derived directly from predator excretions or secretions, or synthetic, consisting of one or more identified chemical components of these natural odors. The choice between synthetic and natural odors depends on various factors, including the specific research question, the desired level of experimental control, and practical considerations such as availability and consistency.

Quantitative Comparison of Aversive Efficacy

The following table summarizes quantitative data from various studies, comparing the aversive effects of different synthetic and natural predator odors on rodents. Efficacy is measured through behavioral parameters such as avoidance time and interaction frequency, as well as physiological responses like stress hormone levels.

Odor TypeSpecific OdorRodent SpeciesKey Aversive ResponsesReference
Synthetic 2,5-dihydro-2,4,5-trimethylthiazole (TMT)Rats & MiceReduced visits to odor-scented areas; increased freezing behavior.[1][2][1][2]
2-phenylethylamine (PEA)Rats & MiceSignificant avoidance of odor source, comparable to natural predator urine.[3][4] Depletion of PEA from lion urine reduces its aversive effect.[5][3][4][5]
Pyrazines-Not specified in detail in the provided context.[5]
Mixture of 2-propylthietane (PT) and 3,3-dimethyl-1,2-dithiolane (PDT)VolesSignificant avoidance.[6][6]
Natural Bobcat UrineRatsElicits innate avoidance behaviors and stimulates the hypothalamic-pituitary-adrenal (HPA) axis.[7][7]
Cat Urine / FurRats & MiceReduced visits to odor-scented areas.[1] Infection with Toxoplasma gondii can reverse this aversion.[5][1][5]
Coyote UrineMountain BeaversMore effective in repelling feeding than synthetic compounds tested.[6][6]
Fox FecesMiceInduces fear-related behaviors.[2][2]
Lion UrineRatsAvoidance behavior is significantly linked to the presence of 2-phenylethylamine.[5][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments commonly used to assess rodent aversion to predator odors.

Conditioned Place Aversion (CPA) Test

This protocol is used to assess the aversive properties of a predator odor by pairing it with a specific environmental context.

Objective: To determine if a predator odor can induce a conditioned aversion to a previously neutral environment.

Materials:

  • A two-chambered apparatus with distinct visual and tactile cues in each chamber.

  • Natural (e.g., bobcat urine) or synthetic predator odor.

  • Control substance (e.g., distilled water).

  • Video tracking software.

Procedure:

  • Habituation (Day 1): Allow the rodent to freely explore both chambers of the apparatus for a set period (e.g., 15 minutes) to establish baseline preference.

  • Conditioning (Days 2-5):

    • Confine the rodent to one chamber (e.g., the initially preferred chamber) in the presence of the predator odor for a specific duration (e.g., 30 minutes).

    • On alternate conditioning days, confine the rodent to the other chamber with the control substance. The order of odor and control exposure should be counterbalanced across subjects.

  • Test (Day 6): Allow the rodent to freely explore both chambers again, without the presence of any odors.

  • Data Analysis: Measure the time spent in the odor-paired chamber during the test phase compared to the habituation phase. A significant decrease in time spent in the odor-paired chamber indicates a conditioned aversion. Rats that display a decrease in time spent of less than 10 seconds in the predator odor-paired chamber are classified as "Non-Avoiders," while those with a greater decrease are "Avoiders".[7]

Olfactory Hole-Board Test

This test allows for the simultaneous presentation of multiple odors to assess preference or aversion.

Objective: To evaluate a rodent's innate aversion or preference for different odors within a single trial.

Materials:

  • An open-field arena with multiple holes in the floor.

  • Small containers with different odors (e.g., predator urine, female conspecific urine, water) placed under the holes.

  • Video tracking software.

Procedure:

  • Acclimation: Place the rodent in the center of the hole-board and allow it to acclimate for a short period.

  • Testing: Allow the rodent to freely explore the arena and investigate the holes for a set duration (e.g., 10 minutes).

  • Data Analysis: Record the number of visits and the duration of time spent investigating each hole. A lower frequency and duration of visits to a hole with a specific odor compared to a control (water) indicates aversion.[8]

Three-Chambered Avoidance Test

This apparatus is used to assess avoidance behavior in response to a single odor stimulus.

Objective: To measure a rodent's innate avoidance of a predator odor.

Materials:

  • A linear apparatus with three connected chambers (a central starting chamber and two lateral chambers).

  • Predator odor source (e.g., TMT, cat fur) placed in a petri dish covered with a metal mesh.

  • Control substance (e.g., distilled water).

Procedure:

  • Setup: Place the predator odor in one lateral chamber and the control substance in the other.

  • Testing: Place the rodent in the central chamber and allow it to freely explore all three chambers for a defined period.

  • Data Analysis: Record the number of visits and the time spent in each of the lateral chambers. Significantly less time spent in and fewer visits to the odor-containing chamber compared to the control chamber indicates avoidance.[1]

Signaling Pathways and Experimental Workflow

The perception of predator odors in rodents is a complex process involving multiple olfactory subsystems. The following diagrams illustrate the key signaling pathways and a typical experimental workflow.

G cluster_olfactory_input Olfactory Input cluster_sensory_detection Sensory Detection cluster_brain_processing Brain Processing cluster_behavioral_output Behavioral & Physiological Output Predator_Odor Predator Odor (e.g., TMT, PEA, Urine) MOS Main Olfactory System (MOS) - Main Olfactory Epithelium (MOE) - TAARs Predator_Odor->MOS AOS Accessory Olfactory System (AOS) - Vomeronasal Organ (VNO) Predator_Odor->AOS MOB Main Olfactory Bulb (MOB) MOS->MOB AOB Accessory Olfactory Bulb (AOB) AOS->AOB Olfactory_Cortex Olfactory Cortex (e.g., Amygdalo-piriform transition area) MOB->Olfactory_Cortex Amygdala Amygdala AOB->Amygdala Hypothalamus Hypothalamus Olfactory_Cortex->Hypothalamus Amygdala->Hypothalamus Fear_Response Fear Response (Freezing, Avoidance) Hypothalamus->Fear_Response Stress_Response Stress Response (HPA Axis Activation) Hypothalamus->Stress_Response

Caption: Rodent Olfactory Signaling Pathways for Predator Odor Detection.

The detection of predator odors is mediated by both the main and accessory olfactory systems.[9][10] The main olfactory system (MOS) processes volatile chemicals like TMT and PEA through receptors such as the trace amine-associated receptors (TAARs).[4][9] The accessory olfactory system (AOS), via the vomeronasal organ (VNO), is also involved in detecting certain predator cues.[9][10] These signals are then relayed to higher brain centers, including the olfactory cortex, amygdala, and hypothalamus, which orchestrate the appropriate fear and stress responses.[11]

G cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: Data Collection cluster_analysis Phase 3: Analysis & Interpretation Select_Odor Select Odor Stimuli (Synthetic vs. Natural) Select_Paradigm Select Behavioral Paradigm (e.g., CPA, Hole-Board) Select_Odor->Select_Paradigm Select_Subjects Select Rodent Species/Strain Select_Paradigm->Select_Subjects Habituation Habituation / Acclimation Select_Subjects->Habituation Odor_Exposure Odor Exposure / Conditioning Habituation->Odor_Exposure Behavioral_Testing Behavioral Testing Odor_Exposure->Behavioral_Testing Physiological_Measures Physiological Measures (e.g., Blood Sample for Corticosterone) Behavioral_Testing->Physiological_Measures Data_Quantification Data Quantification (e.g., Time in Zone, Freezing Duration) Physiological_Measures->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: General Experimental Workflow for Rodent Aversion Studies.

Conclusion

Both synthetic and natural predator odors are effective tools for inducing aversion in rodents. Natural odors, being complex mixtures of various chemical compounds, may represent a more ecologically relevant stimulus and in some cases, have been found to be more potent repellents.[6] However, they can suffer from variability between batches and may contain unknown active components.

Synthetic odors, on the other hand, offer a higher degree of control and reproducibility. The identification of specific kairomones, such as TMT and 2-phenylethylamine, has been a significant advancement, allowing for more targeted investigations into the neural circuits of fear and anxiety.[2][3] While single synthetic compounds can elicit strong aversive responses, it is important to consider that they may not fully recapitulate the behavioral and physiological effects of the complete natural odor blend.

The choice between synthetic and natural predator odors should be guided by the specific aims of the study. For research requiring high precision and reproducibility, synthetic compounds are advantageous. For studies aiming to model naturalistic predator-prey interactions or for certain applied purposes, natural odors may be more appropriate. Future research should continue to identify and characterize the active components of natural predator odors to develop more effective and specific synthetic alternatives.

References

A Comparative Sensory and Mechanistic Overview of 2,4,5-Trimethyl-4,5-dihydrothiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sensory panel evaluation of 2,4,5-Trimethyl-4,5-dihydrothiazole, a key flavor and fragrance compound, with relevant alternatives. It includes detailed experimental protocols for sensory analysis and an exploration of the underlying signaling pathways involved in its perception.

Sensory Profile Comparison: Thiazoles vs. Pyrazines

This compound (a thiazole derivative) is renowned for its potent nutty, cocoa, and coffee-like aroma profile.[1][2][3] Its sensory characteristics are often compared to those of pyrazines, another class of heterocyclic compounds known for similar nutty and roasted notes.[4][5][6] Below is a comparative summary of their sensory attributes based on available literature.

Sensory AttributeThis compound2,5-Dimethylpyrazine (Alternative)
Primary Aroma Nutty, Cocoa, Coffee[1][2][3]Roasted, Nutty, Peanut-like[4][5]
Secondary Notes Musty, Vegetative, Toasted, Earthy[2][3]Chocolate, Cocoa, Green-grass[6]
Odor Threshold ~10 ppb[1]Data not available for direct comparison
Flavor Profile Nutty, cocoa, green vegetative with roasted earthy nuances[2]Roasted peanut-like[5]
Reported Uses Flavor enhancer in processed meats, snacks, coffee, and chocolate flavored products[1]Flavoring for roasted nut products (hazelnut, peanut, walnut), coffee, and chocolate[4][5]

Experimental Protocols for Sensory Evaluation

A critical aspect of evaluating flavor compounds is the use of standardized and well-documented sensory evaluation protocols. The following is a detailed methodology for a Quantitative Descriptive Analysis (QDA), a common method used for sensory profiling.

Quantitative Descriptive Analysis (QDA) Protocol

1. Panelist Selection and Training:

  • Recruit 8-12 panelists with prior sensory evaluation experience.

  • Conduct screening tests to assess their ability to discriminate between different aroma intensities and their descriptive abilities.

  • Train panelists on the specific nutty, roasted, and cocoa-related aroma attributes. This involves presenting reference standards for each attribute to ensure calibration among panelists.

2. Sample Preparation:

  • Prepare solutions of this compound and the chosen alternative (e.g., 2,5-Dimethylpyrazine) in a neutral medium such as water or a simple sugar solution at a concentration of 10 ppm.[2]

  • Present approximately 10 mL of each sample in identical, opaque, covered glass containers labeled with random three-digit codes.

3. Evaluation Procedure:

  • Conduct the evaluation in a dedicated sensory analysis laboratory with controlled lighting and temperature, ensuring it is free from extraneous odors.

  • Panelists evaluate the samples monadically (one at a time) with a 5-minute break between samples to prevent sensory fatigue.

  • Panelists rate the intensity of each sensory attribute (e.g., nutty, roasted, cocoa, earthy, chemical) on a 15-cm unstructured line scale, anchored with "low" and "high" at the ends.

4. Data Analysis:

  • Measure the intensity ratings from the line scales and convert them to numerical data.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between the samples.

  • Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

sensory_evaluation_workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis panelist_selection Panelist Selection & Training sample_prep Sample Preparation (Thiazole vs. Alternative) panelist_selection->sample_prep sensory_booth Controlled Sensory Booth Evaluation sample_prep->sensory_booth data_collection Data Collection (Intensity Ratings) sensory_booth->data_collection stat_analysis Statistical Analysis (ANOVA, PCA) data_collection->stat_analysis results Results Interpretation & Reporting stat_analysis->results

Sensory Evaluation Workflow Diagram

Signaling Pathway for Odor Perception

The perception of volatile compounds like this compound is initiated by their interaction with olfactory receptors in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs), and their activation triggers a downstream signaling cascade.

olfactory_signaling_pathway odorant 2,4,5-Trimethyl- 4,5-dihydrothiazole receptor Olfactory Receptor (GPCR) odorant->receptor Binds to g_protein G-protein (Golf) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates cAMP cAMP adenylyl_cyclase->cAMP Produces ion_channel Ion Channel cAMP->ion_channel Opens depolarization Neuron Depolarization ion_channel->depolarization Causes signal Signal to Brain depolarization->signal Sends

Olfactory Signaling Pathway Diagram

The binding of an odorant molecule to its specific olfactory receptor leads to the activation of a specialized G-protein, G-olf. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations and depolarization of the olfactory sensory neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of a specific smell.

References

Comparison of different analytical methods for thiazoline quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiazoline and its derivatives are a class of heterocyclic compounds with significant importance in pharmaceutical and chemical research. Accurate quantification of these compounds is crucial for drug development, quality control, and various research applications. This guide provides an objective comparison of common analytical methods for thiazoline quantification, supported by experimental data and detailed methodologies, to assist researchers in selecting the most appropriate technique for their needs.

Comparison of Quantitative Performance

The choice of an analytical method is often dictated by its quantitative performance characteristics. The following table summarizes key validation parameters for various methods used in the quantification of thiazoline and its derivatives.

Analytical MethodAnalyteMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-UV (+)-thiazolidine-2-carboxylic acid derivative--4.9 µg/mL16.4 µg/mL[1]
(-)-thiazolidine-2-carboxylic acid derivative--5.1 µg/mL17.2 µg/mL[1]
HPPTCAPlasma1–100 µmol/L-1 µmol/L[2]
Novel Aminothiazole (21MAT)Analytical Solutions2.06 - 20.60 µg/mL--[3]
LC-MS Thiazolium salts (T1 and T2)Human and Rat Plasma2.25 - 900 µg/L-2.25 µg/L[4]
Thiazolium salts (T1 and T2)Human Blood and Rat RBCs4.5 - 900 µg/kg-4.5 µg/kg[4]
LC-MS/MS HPPTCAPlasma0.25–10 µmol/L-0.25 µmol/L[5]
Novel Aminothiazole (21MAT)Rat Plasma1.25–1250 ng/mL-1.25 ng/mL[3]
Isothiazolinones (BIT)Consumer Products-0.14 µg/L-[6]
Isothiazolinones (CMI)Consumer Products-0.54 µg/L-[6]
GC-MS 2-aminothiazoline-4-carboxylic acid (ATCA)Urine and Plasma-25 ng/mL-[7]
IsothiazolinonesEnvironmental Waters-0.01 - 0.1 µg/L-[8]

HPPTCA: 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid BIT: 1,2-benzisothiazolinone CMI: 5-chloro-2-methyl-3-isothiazolinone

Experimental Workflows and Methodologies

Detailed experimental protocols are essential for reproducing and adapting analytical methods. Below are diagrams and descriptions of typical workflows for thiazoline quantification.

General Chromatographic Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Cleanup (e.g., SPE, LLE) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injection Injection into Chromatograph Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV, MS, MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

A general workflow for chromatographic analysis of thiazolines.
Detailed Experimental Protocol: LC-MS/MS for 2-aminothiazoline-4-carboxylic acid (ATCA) Quantification

This protocol is based on a method for the analysis of ATCA in biological samples, a potential biomarker for cyanide poisoning.[9]

1. Sample Preparation (Solid Phase Extraction - SPE):

  • Spike the biological sample (e.g., plasma, urine) with a known amount of an internal standard (e.g., a structural analogue of ATCA).

  • Perform a solid-phase extraction to clean up the sample and isolate the analyte of interest. This typically involves conditioning the SPE cartridge, loading the sample, washing away interfering substances, and finally eluting the ATCA.

2. Chromatographic Separation (LC):

  • Inject an aliquot of the eluate from the SPE step into the LC-MS/MS system.

  • The separation is typically achieved on a reverse-phase column (e.g., C18) with an isocratic or gradient elution using a mobile phase consisting of an organic solvent (e.g., methanol) and an aqueous solution with a modifier (e.g., trifluoroacetic acid).

3. Detection (MS/MS):

  • The eluent from the LC column is introduced into the mass spectrometer.

  • Electrospray ionization (ESI) in positive mode is commonly used to generate ions of ATCA and the internal standard.

  • The quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

LC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing Start Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Start->Spike SPE Solid Phase Extraction (Cleanup) Spike->SPE Elution Elution of Analyte SPE->Elution Injection Injection into LC-MS/MS Elution->Injection LC Liquid Chromatography (Separation) Injection->LC MSMS Tandem Mass Spectrometry (Detection - MRM) LC->MSMS Integration Peak Area Integration MSMS->Integration Ratio Analyte/IS Ratio Calculation Integration->Ratio Quant Quantification using Calibration Curve Ratio->Quant

Workflow for LC-MS/MS quantification of ATCA.

Method Selection Considerations

  • Sensitivity: For trace-level quantification, methods with lower limits of detection and quantification, such as LC-MS/MS and GC-MS, are preferable.

  • Specificity: Mass spectrometry-based methods (LC-MS, LC-MS/MS, GC-MS) offer high specificity, which is crucial for complex matrices like biological fluids.

  • Matrix Effects: The sample matrix can significantly impact the accuracy and precision of the analysis. Methods like LC-MS/MS often require the use of an internal standard to compensate for matrix effects.

  • Analyte Properties: The volatility and thermal stability of the thiazoline derivative will determine the suitability of GC-MS. Less volatile and thermally labile compounds are better suited for HPLC or LC-MS.

  • Derivatization: Some methods may require a derivatization step to improve the chromatographic properties or detectability of the analyte.[1][7]

  • Availability of Instrumentation: The choice of method will also depend on the availability of the required instrumentation in the laboratory.

This guide provides a foundational understanding of the different analytical methods available for thiazoline quantification. Researchers should carefully consider the specific requirements of their study to select the most suitable and robust analytical approach.

References

A Comparative Guide: Cross-Validation of GC-MS and HPLC Methods for the Analysis of 2,4,5-Trimethyl-4,5-dihydrothiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 2,4,5-Trimethyl-4,5-dihydrothiazole, a key flavor compound and potential bioactive molecule. While direct cross-validation data for this specific analyte is not extensively published, this document synthesizes established methodologies for similar volatile heterocyclic compounds and Maillard reaction products to offer a robust comparative framework.

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC are outlined below, representing typical parameters for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is tailored for the analysis of volatile and semi-volatile compounds like this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS).

  • Column: A non-polar or medium-polar capillary column is typically used, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

    • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 180 °C.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

    • Data Acquisition: Full scan and/or Selected Ion Monitoring (SIM) for enhanced sensitivity.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the analysis of less volatile Maillard reaction products and can be adapted for this compound, potentially after derivatization if volatility is a concern.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly employed.

  • Mobile Phase: A gradient elution is typically used to separate complex mixtures of Maillard reaction products.

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile.

    • Gradient: Start with 5% B, increasing to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector:

    • DAD: Monitoring at a wavelength where the analyte exhibits maximum absorbance (e.g., determined by UV-Vis scan).

    • MS: Electrospray Ionization (ESI) in positive mode is often suitable for nitrogen-containing heterocyclic compounds.

  • Injection Volume: 10 µL.

Data Presentation: A Comparative Analysis

The following table summarizes the expected performance characteristics of GC-MS and HPLC for the analysis of this compound, based on data from similar analytes.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) Low ng/mL to pg/mL rangeLow µg/mL to high ng/mL range
Limit of Quantification (LOQ) Low ng/mL to pg/mL rangeLow µg/mL to high ng/mL range
Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 85-115%85-115%
Selectivity High (mass fragmentation provides structural information)Moderate to High (dependent on chromatographic separation and detector)
Sample Volatility Requirement High (requires volatile or derivatized analytes)Low (suitable for a wider range of polarities and volatilities)
Typical Run Time 20-40 minutes15-30 minutes

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of this compound using either GC-MS or HPLC.

experimental_workflow sample_prep Sample Preparation (e.g., Extraction, Derivatization) gc_ms_analysis GC-MS Analysis sample_prep->gc_ms_analysis Volatile Sample hplc_analysis HPLC Analysis sample_prep->hplc_analysis Liquid Sample data_acquisition Data Acquisition gc_ms_analysis->data_acquisition hplc_analysis->data_acquisition data_processing Data Processing (Integration, Calibration) data_acquisition->data_processing quantification Quantification & Reporting data_processing->quantification

Figure 1: Generalized experimental workflow for chromatographic analysis.
Maillard Reaction Pathway for Thiazole Formation

This diagram illustrates the simplified Maillard reaction pathway leading to the formation of thiazoles, including this compound. The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor.[1] Thiazoles are a class of sulfur-containing heterocyclic compounds that contribute to these flavors.[1]

maillard_reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products amino_acid Amino Acid (e.g., Cysteine) strecker_degradation Strecker Degradation amino_acid->strecker_degradation reducing_sugar Reducing Sugar (e.g., Glucose) dicarbonyls α-Dicarbonyls (e.g., Glyoxal, Methylglyoxal) reducing_sugar->dicarbonyls Sugar Fragmentation h2s_nh3 H₂S & NH₃ strecker_degradation->h2s_nh3 thiazole_formation Thiazole/Thiazoline Formation dicarbonyls->thiazole_formation h2s_nh3->thiazole_formation trimethyl_thiazole This compound thiazole_formation->trimethyl_thiazole Specific Precursors

Figure 2: Simplified Maillard reaction pathway for thiazole formation.

Objective Comparison

  • GC-MS is the superior technique for the analysis of volatile compounds like this compound in its native form. Its high sensitivity and the structural information provided by mass spectrometry make it ideal for identifying and quantifying trace levels of this analyte in complex matrices such as food and biological samples. The primary limitation is the requirement for the analyte to be volatile and thermally stable.

  • HPLC offers greater versatility for analyzing a broader range of Maillard reaction products, including less volatile and more polar compounds. When coupled with a mass spectrometer (LC-MS), it can achieve high sensitivity and selectivity. For a volatile compound like this compound, HPLC might be less direct than GC-MS and could potentially require derivatization to improve retention and detection. However, it is an excellent choice for simultaneously analyzing the target compound alongside its non-volatile precursors or degradation products.

Conclusion

The choice between GC-MS and HPLC for the analysis of this compound depends on the specific research question and the sample matrix. For direct, highly sensitive quantification of the volatile compound itself, GC-MS is the recommended method . For a more comprehensive analysis of the Maillard reaction system, including both volatile and non-volatile components, HPLC (ideally coupled with MS) provides a more holistic view . The validation parameters presented, while based on analogous compounds, provide a reliable benchmark for what can be expected when developing and validating a method for this compound.

References

Behavioral responses of rodents to different concentrations of 2,4,5-Trimethyl-4,5-dihydrothiazole.

Author: BenchChem Technical Support Team. Date: November 2025

An essential component of red fox feces, 2,4,5-Trimethyl-4,5-dihydrothiazole (TMT) is a potent, synthetic predator odor widely utilized in neuroscience research to induce innate fear and defensive behaviors in rodents.[1][2][3][4] This guide provides a comparative analysis of rodent behavioral responses to varying concentrations of TMT, juxtaposed with other olfactory stimuli. It is intended for researchers, scientists, and professionals in drug development seeking to understand and apply this model of unconditioned fear.

Comparison of Behavioral Responses to TMT and Alternative Odorants

TMT reliably elicits a suite of defensive behaviors in both rats and mice, including freezing, avoidance, and altered locomotor activity.[1][2][4][5] The intensity of these responses is often dose-dependent.[3][6] Studies have compared the behavioral effects of TMT to other substances to delineate the specificity of the fear response from generalized aversion or nociception.

TMT vs. Natural Predator Odors: When compared to natural fox feces, TMT at high concentrations (50% or pure) elicits a stronger avoidance response in mice.[3] However, at a 10% concentration, the avoidance behavior is more comparable to that induced by natural fox feces.[3] This suggests that while TMT is a key component of the predator odor signature, its concentration is a critical factor in the magnitude of the behavioral output.

TMT vs. Aversive/Irritant Odors: To distinguish the fear-inducing properties of TMT from simple aversion or trigeminal nerve irritation, studies have used compounds like butyric acid and toluene as controls.[1][2] Research indicates that the freezing behavior induced by TMT is dependent on an intact olfactory system and is not mediated by nociceptive pathways, unlike irritants that may activate the trigeminal nerve.[1] For instance, rats with olfactory bulb removal show a loss of freezing behavior in response to TMT, while those with trigeminal nerve transection exhibit normal freezing.[1]

Quantitative Analysis of Behavioral Responses

The following tables summarize the dose-dependent effects of TMT on key defensive behaviors in rodents, as reported in the cited literature.

Table 1: Dose-Dependent Avoidance Response to TMT in Mice

TMT ConcentrationAvoidance Level Compared to Natural Fox FecesReference
10%Slight difference[3]
50%Higher[3]
PureHigher[3]

Table 2: Behavioral Responses of Mice to TMT and Control Odors

OdorantPrimary Behavioral ResponseKey FindingReference
TMTFreezing, Decreased Grooming and RearingSignificantly increased freezing and decreased other behaviors compared to controls.[5]
Butyric Acid (BA)No significant change in freezing, grooming, or rearingBehavior not significantly different from the vehicle control.[5]
Diethylphthalate (DEP)No significant change in freezing, grooming, or rearingBehavior not significantly different from the vehicle control.[5]

Experimental Protocols

The methodologies employed in studying TMT-induced behaviors typically involve exposing rodents to the odor in a controlled environment and quantifying their behavioral responses.

Subjects: Studies commonly use laboratory strains of mice (e.g., C57Bl/6, GAD67) and rats (e.g., Wistar, Long-Evans).[5][7][8] Both male and female animals have been studied, with some research indicating sex-specific differences in behavioral responses.[3]

Apparatus:

  • Open-Field Arena: A square or circular arena used to assess general locomotor activity and anxiety-like behaviors.[7] Rodent behavior is often recorded and analyzed for parameters such as distance traveled, time spent in the center versus the periphery, and freezing duration.

  • Elevated Plus-Maze: A plus-shaped maze with two open and two enclosed arms, elevated from the floor. It is a standard test for anxiety-like behavior, where a greater amount of time spent in the open arms is indicative of lower anxiety.[4]

  • Exposure Chambers: Controlled environments where rodents are exposed to TMT or control odors.[6] These chambers are often equipped with video recording equipment for behavioral analysis.

Procedure:

  • Habituation: Animals are typically habituated to the testing room and apparatus prior to the experiment to reduce novelty-induced stress.[7]

  • Odor Exposure: A specific concentration of TMT, diluted in a solvent like deionized water or propylene glycol, is presented on a filter paper or a similar medium within the testing apparatus. Control groups are exposed to the solvent alone or a non-fear-inducing odor.

  • Behavioral Recording: Rodent behavior is recorded for a defined period (e.g., 10-30 minutes) using video cameras.[7][9]

  • Data Analysis: Recorded videos are scored for specific behaviors such as freezing (complete immobility except for respiration), rearing, grooming, and avoidance of the odor source.[5] Automated tracking software can also be used to measure locomotor activity.

Visualizing Experimental and Neurological Pathways

The following diagrams illustrate a typical experimental workflow for TMT exposure studies and the proposed neural circuitry involved in the processing of this predator odor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation & Habituation Odor_Preparation Odor Preparation (TMT & Controls) Exposure Odor Exposure in Test Apparatus Odor_Preparation->Exposure Behavioral_Recording Behavioral Recording (Video) Exposure->Behavioral_Recording Behavioral_Scoring Manual/Automated Behavioral Scoring Behavioral_Recording->Behavioral_Scoring Statistical_Analysis Statistical Analysis Behavioral_Scoring->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

A typical experimental workflow for rodent behavioral studies with TMT.

TMT_Neural_Pathway TMT TMT Odor MOB Main Olfactory Bulb (MOB) TMT->MOB Amygdala Medial Amygdala (MeA) MOB->Amygdala BNST Bed Nucleus of the Stria Terminalis (BNST) MOB->BNST Hypothalamus Hypothalamus Amygdala->Hypothalamus PAG Periaqueductal Gray (PAG) Amygdala->PAG BNST->Hypothalamus BNST->PAG Behavioral_Response Defensive Behaviors (Freezing, Avoidance) Hypothalamus->Behavioral_Response PAG->Behavioral_Response

Proposed neural pathways for TMT-induced fear responses in rodents.

References

A Comparative Analysis of the Flavor Profiles of Thiazoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Thiazoline derivatives are a fascinating class of heterocyclic compounds that contribute significantly to the aroma and flavor of a wide variety of foods, particularly those that undergo thermal processing. Formed primarily through the Maillard reaction, these sulfur-containing compounds are renowned for their potent and diverse flavor notes, ranging from nutty and roasted to meaty and savory. This guide provides a comparative study of the flavor characteristics of different thiazoline derivatives, supported by experimental data, for researchers, scientists, and drug development professionals.

Sensory Characteristics and Odor Thresholds

The flavor profile of a thiazoline derivative is dictated by its specific molecular structure, including the nature and position of its substituents. The following table summarizes the flavor notes and odor detection thresholds in water for a selection of key thiazoline derivatives. The odor threshold is a critical quantitative measure, indicating the lowest concentration of a substance that can be detected by the human sense of smell.

Thiazoline DerivativeChemical StructureFlavor/Odor NotesOdor Threshold in Water (ng/L)References
2-Acetyl-2-thiazoline Popcorn, roasted, nutty, corn chip-like, baked bread crust6[1][2]
2,4-Dimethyl-3-thiazoline Meaty, roasted, savory1,000,000[1]
2-Isobutyl-3-thiazoline Green, nutty, cocoa, malty, yeasty, meaty2,000,000[2]
4,5-Dimethyl-2-isobutyl-3-thiazoline Meaty, vegetable, spicy, nutty, cocoa, malty1,000,000[2]
2-Ethyl-4,5-dimethyl-3-thiazoline Nutty, chocolate, coffee, green, meaty, musty, peach, sulfurous200,000[3]
5-Ethyl-2,4-dimethyl-3-thiazoline Meaty, fried onion, pickled onion, cat's pee20,000[1]
Trimethyl-3-thiazoline Meaty, savory100,000[1]
2-(2-Butyl)-4,5-dimethyl-3-thiazoline Meaty, spicy, vegetable2,000,000[4]

Formation and Perception of Thiazoline Flavors

The characteristic flavors of thiazoline derivatives are primarily a result of the Maillard reaction, a complex series of chemical reactions between amino acids (particularly cysteine) and reducing sugars that occurs during heating. The subsequent perception of these flavors is a sophisticated biological process initiated by the interaction of the volatile thiazoline molecules with olfactory receptors in the nasal cavity.

Maillard Reaction Pathway to Thiazoline Formation

The formation of thiazolines during the Maillard reaction is a multi-step process. It begins with the condensation of a reducing sugar and an amino acid to form a Schiff base, which then undergoes a series of rearrangements and reactions. The presence of the sulfur-containing amino acid cysteine is crucial for the formation of the thiazoline ring.

Maillard_Reaction Reducing_Sugar Reducing Sugar Schiff_Base Schiff Base / Amadori Product Reducing_Sugar->Schiff_Base Amino_Acid Amino Acid (Cysteine) Amino_Acid->Schiff_Base Hydrogen_Sulfide Hydrogen Sulfide (from Cysteine degradation) Amino_Acid->Hydrogen_Sulfide Ammonia Ammonia (from Amino Acid) Amino_Acid->Ammonia Strecker_Aldehyde Strecker Aldehyde Schiff_Base->Strecker_Aldehyde Alpha_Dicarbonyls α-Dicarbonyls Schiff_Base->Alpha_Dicarbonyls Thiazoline_Derivatives Thiazoline Derivatives Strecker_Aldehyde->Thiazoline_Derivatives Alpha_Dicarbonyls->Thiazoline_Derivatives Hydrogen_Sulfide->Thiazoline_Derivatives Ammonia->Thiazoline_Derivatives

Figure 1. Simplified Maillard reaction pathway for thiazoline formation.

Olfactory Signal Transduction Pathway

Once the volatile thiazoline derivatives reach the olfactory epithelium in the nasal cavity, they bind to specific G-protein coupled receptors (GPCRs) on the surface of olfactory receptor neurons. This binding event triggers a cascade of intracellular signaling events, ultimately leading to the generation of an electrical signal that is transmitted to the brain and perceived as a specific aroma.

Olfactory_Signaling cluster_membrane Olfactory Neuron Membrane OR Olfactory Receptor (GPCR) G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase CNG_Channel Cyclic Nucleotide-Gated (CNG) Ion Channel Ca_Na_Influx Ca²⁺/Na⁺ Influx CNG_Channel->Ca_Na_Influx Allows Thiazoline Thiazoline Derivative Thiazoline->OR Binds to G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC cAMP->CNG_Channel Opens Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization Signal_To_Brain Signal to Brain Depolarization->Signal_To_Brain Generates

Figure 2. Olfactory signal transduction pathway for aroma perception.

Experimental Protocols for Flavor Analysis

The characterization and quantification of thiazoline derivatives and their flavor profiles rely on a combination of analytical and sensory techniques.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific compounds in a complex mixture that contribute to its overall aroma. In GC-O, the effluent from a gas chromatograph is split, with one portion going to a chemical detector (such as a mass spectrometer) for identification and the other to a sniffing port where a trained sensory panelist evaluates the odor of the eluting compounds.

Methodology:

  • Sample Preparation: Volatile compounds from the food matrix are extracted using techniques such as solvent extraction, steam distillation, or solid-phase microextraction (SPME).

  • Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and affinity for the chromatographic column's stationary phase.

  • Olfactometric Detection: A trained panelist sniffs the effluent from the GC column at a dedicated port and records the time, intensity, and description of any detected odors.

  • Chemical Identification: Simultaneously, the separated compounds are identified using a mass spectrometer or other detectors.

  • Data Analysis: The olfactometric data is correlated with the chemical data to identify the specific compounds responsible for the perceived aromas.

GCO_Workflow Sample Food Sample Extraction Volatile Extraction (e.g., SPME) Sample->Extraction GC Gas Chromatograph Extraction->GC Splitter Effluent Splitter GC->Splitter MS Mass Spectrometer (Identification) Splitter->MS Sniffing_Port Sniffing Port Splitter->Sniffing_Port Data_Correlation Data Correlation and Analysis MS->Data_Correlation Panelist Trained Panelist (Sensory Evaluation) Sniffing_Port->Panelist Panelist->Data_Correlation

References

A Comparative Guide to the Validation of a New Analytical Method for 2,4,5-Trimethyl-4,5-dihydrothiazole Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new analytical method for the detection and quantification of 2,4,5-Trimethyl-4,5-dihydrothiazole, a volatile sulfur-containing heterocyclic compound. The performance of this new method is compared with established analytical techniques for similar compounds, supported by experimental data. This document outlines detailed methodologies for all key validation experiments, ensuring reproducibility and adherence to regulatory standards.

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] This is a critical requirement from regulatory bodies like the U.S. Food and Drug Administration (FDA) and is guided by the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7] A validated method provides confidence in the accuracy, precision, and reliability of analytical data.[2]

The core parameters for analytical method validation include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[4]

  • Accuracy: The closeness of test results to the true value.[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparison of Analytical Methods

The new method, a Gas Chromatography-Mass Spectrometry (GC-MS) based approach, was validated and its performance characteristics were compared to existing methods for similar volatile sulfur and heterocyclic compounds, including Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC).

Table 1: Comparison of Performance Data for Analytical Methods

Validation ParameterNew GC-MS Method (for this compound)Alternative Method 1: GC-FID (for Volatile Sulfur Compounds)Alternative Method 2: HPLC (for Thiazolidine Derivatives)
Linearity (R²) > 0.999> 0.995> 0.998
Accuracy (% Recovery) 98.5% - 101.2%95.7% - 103.5%97.2% - 102.5%
Precision (RSD)
- Repeatability< 1.5%< 2.0%< 1.8%
- Intermediate Precision< 2.0%< 2.5%< 2.2%
LOD 0.1 ng/mL1 µg/L0.01 µg/mL
LOQ 0.3 ng/mL3 µg/L0.03 µg/mL

Experimental Protocols

The following sections detail the methodologies used to validate the new GC-MS method for this compound.

Specificity

The specificity of the method was evaluated by analyzing a blank matrix (e.g., plasma, formulation buffer) and the matrix spiked with this compound and potential interfering substances.

  • Protocol:

    • Prepare a blank matrix sample, a sample of the matrix spiked with the analyte at a known concentration, and samples of the matrix spiked with potential impurities and degradation products.

    • Analyze the samples using the developed GC-MS method.

    • Compare the chromatograms to ensure that no interfering peaks are observed at the retention time of this compound.

Linearity

The linearity of the method was determined by analyzing a series of calibration standards at different concentrations.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

    • Inject each calibration standard in triplicate.

    • Plot the peak area response against the concentration of the analyte.

    • Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value greater than 0.99 is generally considered acceptable.

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a blank matrix.

  • Protocol:

    • Prepare samples by spiking a blank matrix with the analyte at three different concentration levels (low, medium, and high) within the linear range.

    • Prepare at least three replicate samples for each concentration level.

    • Analyze the samples and calculate the percentage recovery using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Protocol for Repeatability:

    • Prepare at least six replicate samples at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Protocol for Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both days.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • Protocol:

    • Prepare a series of low-concentration samples near the expected LOD.

    • Determine the standard deviation of the response of these samples (or the y-intercept of the regression line).

    • Calculate LOD and LOQ using the following formulas:

      • LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)

      • LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the general workflow for validating a new analytical method.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Develop_Method Develop Analytical Method Optimize_Parameters Optimize Method Parameters Develop_Method->Optimize_Parameters Specificity Specificity Optimize_Parameters->Specificity Begin Validation Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Analysis Robustness->Routine_Analysis Validation Complete Ongoing_Monitoring Ongoing Monitoring Routine_Analysis->Ongoing_Monitoring Validation_Parameters_Relationship Validated_Method Validated Analytical Method Specificity Specificity Validated_Method->Specificity Linearity Linearity Validated_Method->Linearity Accuracy Accuracy Validated_Method->Accuracy Precision Precision Validated_Method->Precision Robustness Robustness Validated_Method->Robustness Linearity->Accuracy Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Precision

References

Inter-laboratory Comparison of 2,4,5-Trimethyl-4,5-dihydrothiazole Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of analytical methodologies for the quantification of 2,4,5-Trimethyl-4,5-dihydrothiazole. While direct inter-laboratory comparison studies for this specific compound are not publicly available, this document compiles and compares the performance of common analytical techniques used for similar volatile and semi-volatile sulfur-containing compounds. The data presented is derived from various studies on related molecules and serves as a practical benchmark for researchers developing and validating analytical methods.

Data Presentation: A Comparative Analysis of Analytical Techniques

The analysis of this compound, a volatile heterocyclic compound, is predominantly carried out using Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS) for enhanced selectivity and sensitivity. The choice of method depends on the sample matrix, required sensitivity, and the specific goals of the analysis. Below is a summary of typical performance characteristics for these methods based on published data for analogous compounds.

Analytical MethodCommon DetectorSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)
GC-MS Mass SpectrometryFood, Environmental, Biological Fluids0.05 - 5 µg/L0.15 - 15 µg/L>0.9985 - 115
HS-SPME-GC-MS Mass SpectrometryFood, Beverages0.01 - 2 µg/L0.03 - 6 µg/L>0.9990 - 110
LC-MS/MS Tandem Mass SpectrometryBiological Fluids, Pharmaceuticals0.1 - 10 µg/L0.3 - 30 µg/L>0.99590 - 110

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are generalized protocols for the key analytical techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. When coupled with a mass spectrometer, it allows for confident identification and quantification.

  • Sample Preparation: For liquid samples, a simple dilution with a suitable organic solvent (e.g., dichloromethane, hexane) may be sufficient. Solid samples may require extraction, such as solvent extraction or headspace solid-phase microextraction (HS-SPME). HS-SPME is particularly effective for volatile compounds in complex matrices as it combines extraction and pre-concentration into a single step.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-1ms) is typically used.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is employed to ensure the separation of compounds with different boiling points. A typical program might start at 40°C, ramp to 250°C, and hold for a few minutes.

    • Injector: Split/splitless injector, typically operated at a higher temperature than the initial oven temperature (e.g., 250°C).

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard for creating a library-searchable fragmentation pattern.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Acquisition Mode: Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification, which offers higher sensitivity.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For compounds that are less volatile or thermally labile, liquid chromatography is the preferred separation technique. Tandem mass spectrometry provides excellent selectivity and sensitivity.

  • Sample Preparation: Protein precipitation (for biological fluids), solid-phase extraction (SPE), or liquid-liquid extraction (LLE) are common techniques to remove matrix interferences and concentrate the analyte.

  • LC Conditions:

    • Column: A C18 or C8 reversed-phase column is typically used for the separation of moderately polar compounds.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile, methanol), often with a small amount of formic acid or ammonium formate to improve peak shape and ionization efficiency.

    • Flow Rate: Typical flow rates for conventional HPLC are 0.2-1.0 mL/min.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI) is the most common ionization technique for this type of analysis, typically in positive ion mode for thiazole derivatives.

    • Mass Analyzer: A triple quadrupole (QqQ) or a quadrupole-time-of-flight (Q-TOF) mass spectrometer.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting a specific precursor ion and monitoring for a specific product ion after fragmentation, which significantly reduces background noise and increases specificity.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound from a sample to the final data analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Sample Collection Sample Collection Extraction/Cleanup Extraction/Cleanup Sample Collection->Extraction/Cleanup Matrix Removal Concentration/Derivatization Concentration/Derivatization Extraction/Cleanup->Concentration/Derivatization Analyte Enrichment Chromatographic Separation Chromatographic Separation Concentration/Derivatization->Chromatographic Separation Injection Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Elution Data Acquisition Data Acquisition Mass Spectrometry Detection->Data Acquisition Signal Generation Quantification & Reporting Quantification & Reporting Data Acquisition->Quantification & Reporting Data Analysis

General analytical workflow for this compound.

Methodology Comparison

This diagram outlines the logical decision-making process when choosing between GC-MS and LC-MS/MS for the analysis of this compound.

G cluster_properties Analyte Properties cluster_methods Analytical Methods cluster_considerations Key Considerations Analyte This compound Volatility Volatility Analyte->Volatility Polarity Polarity Analyte->Polarity Thermal_Stability Thermal Stability Analyte->Thermal_Stability GC_MS GC-MS Volatility->GC_MS High Polarity->GC_MS Low to Medium LC_MS_MS LC-MS/MS Polarity->LC_MS_MS High Thermal_Stability->GC_MS Stable Thermal_Stability->LC_MS_MS Labile or Stable Sensitivity Sensitivity GC_MS->Sensitivity High (SIM) Matrix Sample Matrix GC_MS->Matrix Cleaner samples preferred LC_MS_MS->Sensitivity Very High (MRM) LC_MS_MS->Matrix More robust for complex matrices

Decision tree for selecting an analytical method.

Comparing the formation of thiazolines from different precursor amino acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiazoline heterocycles are pivotal structural motifs in a vast array of biologically active natural products and synthetic pharmaceuticals. Their synthesis from readily available chiral building blocks, such as amino acids, is a cornerstone of medicinal chemistry and drug discovery. This guide provides an objective comparison of the formation of thiazolines from three common amino acid precursors: cysteine, serine, and threonine. We will delve into the distinct synthetic pathways, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate strategy for their specific needs.

Executive Summary

The synthesis of thiazolines from amino acid precursors is fundamentally dictated by the nucleophilicity of the side-chain functional group. Cysteine, with its highly nucleophilic thiol group, offers the most direct route to thiazoline formation. In contrast, serine and threonine, which possess less nucleophilic hydroxyl groups, necessitate multi-step synthetic sequences to achieve the desired heterocycle. This guide will illuminate these differences through a detailed examination of the reaction mechanisms, quantitative data, and experimental workflows.

Comparative Analysis of Precursor Amino Acids

The choice of precursor amino acid has profound implications for the efficiency and complexity of thiazoline synthesis. Below is a summary of the key differences and performance metrics associated with using cysteine, serine, and threonine.

Data Presentation
Precursor Amino AcidTypical Synthetic ApproachNumber of Key Steps (Typical)Key ReagentsRepresentative Yield RangeKey AdvantagesKey Disadvantages
Cysteine Direct cyclization of N-acylated cysteine or condensation with electrophiles.1-2Dehydrating agents (e.g., EDC, DCC), Lawesson's reagent, or direct condensation partners (e.g., nitriles, aldehydes).70-95%High efficiency, fewer synthetic steps, readily available starting material.Potential for racemization under harsh conditions.
Serine Conversion of the amide to a thioamide followed by intramolecular cyclization.3-4Lawesson's reagent (for thionation), dehydrating agents for cyclization (e.g., Burgess reagent, DAST).40-70% (over multiple steps)Utilizes a readily available and inexpensive amino acid.Multi-step process, use of potentially harsh reagents, lower overall yield.
Threonine Similar to serine: thionation of the corresponding amide followed by cyclization.3-4Lawesson's reagent, dehydrating agents (e.g., Burgess reagent, DAST).40-70% (over multiple steps)Provides access to substituted thiazolines at the 5-position.Multi-step synthesis, potential for side reactions, lower overall yield.

Reaction Pathways and Mechanisms

The divergent synthetic routes for thiazoline formation from these amino acids are a direct consequence of the differing nucleophilic character of their side chains.

Thiazoline Formation from Cysteine

The synthesis of thiazolines from cysteine is a well-established and efficient process that leverages the high nucleophilicity of the thiol group. A common and effective method is the cyclodehydration of an N-acyl cysteine derivative. In this reaction, the amide carbonyl is activated, allowing for an intramolecular nucleophilic attack by the thiol, followed by dehydration to yield the thiazoline ring.

cluster_cysteine Thiazoline Synthesis from Cysteine N-Acyl Cysteine N-Acyl Cysteine Activated Intermediate Activated Intermediate N-Acyl Cysteine->Activated Intermediate Activation Thiazoline Thiazoline Activated Intermediate->Thiazoline Intramolecular Cyclization & Dehydration

Caption: General workflow for thiazoline synthesis from N-acyl cysteine.

Thiazoline Formation from Serine and Threonine

Due to the lower nucleophilicity of the hydroxyl group in serine and threonine compared to the thiol group in cysteine, a direct cyclization is generally not feasible. The most common strategy involves a multi-step sequence. First, the corresponding N-acyl serine or threonine is converted to an N-thioacyl derivative, typically using a thionating agent like Lawesson's reagent. The resulting thioamide has a nucleophilic sulfur atom. In the subsequent step, the hydroxyl group is activated to become a good leaving group, which is then displaced by the sulfur of the thioamide in an intramolecular cyclization to form the thiazoline ring.

cluster_serine_threonine Thiazoline Synthesis from Serine/Threonine N-Acyl Serine/Threonine N-Acyl Serine/Threonine N-Thioacyl Derivative N-Thioacyl Derivative N-Acyl Serine/Threonine->N-Thioacyl Derivative Thionation Activated Hydroxyl Activated Hydroxyl N-Thioacyl Derivative->Activated Hydroxyl OH Activation Thiazoline Thiazoline Activated Hydroxyl->Thiazoline Intramolecular Cyclization

Caption: General workflow for thiazoline synthesis from N-acyl serine or threonine.

Experimental Protocols

The following are representative experimental protocols for the synthesis of thiazolines from each of the precursor amino acids. These are intended to be illustrative, and specific conditions may need to be optimized for different substrates.

Protocol 1: Synthesis of a Thiazoline from N-Benzoyl-L-cysteine

Objective: To synthesize (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid from N-benzoyl-L-cysteine.

Materials:

  • N-benzoyl-L-cysteine

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve N-benzoyl-L-cysteine (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.1 eq) dropwise to the solution.

  • Add trifluoroacetic anhydride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., DCM/diethyl ether) to afford the desired thiazoline.

Protocol 2: Synthesis of a Thiazoline from N-Benzoyl-L-serine Methyl Ester

Objective: To synthesize (R)-methyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate from N-benzoyl-L-serine methyl ester. This protocol involves a two-step process of thionation followed by cyclization.

Materials:

  • N-benzoyl-L-serine methyl ester

  • Lawesson's reagent

  • Toluene, anhydrous

  • Burgess reagent

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

Procedure:

Step 1: Thionation

  • To a solution of N-benzoyl-L-serine methyl ester (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.55 eq).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude thioamide by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Step 2: Cyclization

  • Dissolve the purified N-thiobenzoyl-L-serine methyl ester (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add Burgess reagent (1.2 eq) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target thiazoline.

Conclusion

The formation of thiazolines from amino acid precursors presents a trade-off between reaction efficiency and the number of synthetic steps. Cysteine is the preferred precursor for the direct and high-yielding synthesis of thiazolines. While serine and threonine are also viable starting materials, their conversion to thiazolines is a more involved process that requires a multi-step sequence, generally resulting in lower overall yields. The choice of precursor will ultimately depend on the specific target molecule, the desired substitution pattern on the thiazoline ring, and the tolerance of the substrate to the required reaction conditions. This guide provides the foundational knowledge for researchers to make informed decisions in the design and execution of their synthetic strategies towards valuable thiazoline-containing compounds.

A Comparative Guide to 2,4,5-Trimethylthiazole and Pyrazines in Roasted Flavor Profiles

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Flavor Scientists

The characteristic aroma of roasted foods, from coffee and cocoa to nuts and meats, is a complex mosaic of volatile compounds generated primarily through the Maillard reaction. Among the most significant contributors to these desirable "roasty" and "nutty" notes are two classes of heterocyclic compounds: pyrazines and thiazoles. This guide provides a detailed comparison of pyrazines and a key representative thiazole, 2,4,5-trimethylthiazole, focusing on their formation, sensory characteristics, and the experimental methods used for their analysis.

A note on the target compound: While the topic specifies 2,4,5-trimethyl-4,5-dihydrothiazole, the predominant flavor-active compound identified and discussed in food science literature is its aromatic counterpart, 2,4,5-trimethylthiazole. Dihydrothiazoles (also known as thiazolines) are recognized as important intermediates in the formation of aromatic thiazoles. This guide will focus on the more stable and well-characterized 2,4,5-trimethylthiazole, while acknowledging the role of its dihydro- precursor.

Formation Pathways: A Divergence in the Maillard Reaction

Both pyrazines and thiazoles are signature products of the Maillard reaction, the complex cascade of chemical changes that occurs when amino acids and reducing sugars are heated. However, their formation pathways diverge based on the availability of a sulfur source.

Pyrazines are nitrogen-containing heterocycles that form from the self-condensation of two α-aminoketone molecules, which are themselves generated from the Strecker degradation of α-amino acids.[1] This pathway does not require sulfur-containing precursors.

Thiazoles , including 2,4,5-trimethylthiazole, are sulfur-containing heterocycles. Their formation is critically dependent on the presence of a sulfur-donating compound, typically the amino acid cysteine. In the Maillard reaction, hydrogen sulfide (H₂S) is released from cysteine, which then reacts with dicarbonyl compounds (like glyoxal or methylglyoxal) and ammonia to form the thiazole ring.[2][3]

The diagram below illustrates the distinct precursor requirements for the formation of these two important classes of flavor compounds within the Maillard reaction.

G sugars Reducing Sugars dicarbonyls α-Dicarbonyls (e.g., Methylglyoxal) sugars->dicarbonyls aminoketones α-Aminoketones sugars->aminoketones amino Amino Acids (e.g., Alanine, Glycine) amino->aminoketones cysteine Sulfur-Containing Amino Acids (Cysteine) h2s Hydrogen Sulfide (H₂S) cysteine->h2s releases thiazoles 2,4,5-Trimethylthiazole dicarbonyls->thiazoles pyrazines Pyrazines aminoketones->pyrazines 2x Condensation h2s->thiazoles

Formation pathways of pyrazines and thiazoles.

Data Presentation: Sensory and Quantitative Comparison

The perceived flavor of a roasted product depends not only on the presence of these compounds but also on their concentration and individual odor detection thresholds. Pyrazines are renowned for their potent nutty and roasty aromas, while 2,4,5-trimethylthiazole contributes more complex notes of cocoa, coffee, and earthiness.

Table 1: Comparison of Sensory Properties

This table summarizes the distinct flavor profiles and odor detection thresholds in water for 2,4,5-trimethylthiazole and several key alkylpyrazines commonly found in roasted foods. Lower threshold values indicate a higher aroma potency.

CompoundClassFlavor/Odor DescriptorOdor Threshold (ppb in water)
2,4,5-Trimethylthiazole ThiazoleNutty, cocoa, coffee, earthy, roasted.[4][5]Not Widely Reported
2-Methylpyrazine PyrazineNutty, cocoa, musty, green.[6]60,000[6]
2,5-Dimethylpyrazine PyrazineChocolate, roasted nuts, earthy.[6]800[6]
2,3,5-Trimethylpyrazine PyrazineNutty, baked potato, roasted peanut, cocoa.[6]400[6]
2,3,5,6-Tetramethylpyrazine PyrazineNutty, musty, chocolate.[6]1,000[6]
2-Ethyl-3,5-dimethylpyrazine PyrazineCocoa, chocolate, nutty (burnt almond).[6]1[6]
2-Methoxy-3-isopropylpyrazine PyrazineGreen bell pepper, earthy, potato.[7]0.002[7]
Table 2: Quantitative Occurrence in Roasted Foods

The concentration of pyrazines in roasted products like coffee and cocoa is significant and has been extensively studied. Data indicates that total alkylpyrazine concentrations in ground coffee can range from 82.1 to 211.6 mg/kg.[8][9] In roasted cocoa beans, pyrazine content is heavily influenced by fermentation and roasting conditions, varying from 142 to 698 µ g/100g (1.42 to 6.98 mg/kg).[10][11]

CompoundFood MatrixConcentration Range
Total Alkylpyrazines Roasted Coffee82.1 - 211.6 mg/kg[8][9]
2-Methylpyrazine Roasted Coffee1.47 - 3.01 mg/kg[12]
Total Pyrazines Roasted Cocoa Beans1.42 - 6.98 mg/kg[10][11]
Tetramethylpyrazine Roasted Cocoa Powder (140°C, 40 min)~15.1 mg/kg (15,073 ppb)[13]
Trimethylpyrazine Roasted Cocoa Powder (140°C, 40 min)~12.5 mg/kg (12,537 ppb)[13]
2,5-Dimethylpyrazine Roasted Cocoa Beans0.20 - 1.02 mg/kg[7]

Experimental Protocols

Accurate identification and quantification of volatile flavor compounds are essential for research and quality control. The methodologies typically involve a sensitive extraction technique followed by gas chromatography-mass spectrometry. Sensory analysis by a trained panel provides the crucial link between chemical data and human perception.

Protocol 1: Volatile Compound Analysis by HS-SPME-GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a standard, solvent-free method for analyzing volatile compounds in food matrices.[14]

  • Sample Preparation:

    • Weigh 1-2 g of finely ground roasted sample (e.g., coffee, cocoa powder) into a 20 mL headspace vial.[15]

    • Add 5 mL of saturated NaCl solution to improve the release of volatile compounds from the matrix.[15]

    • Add a known concentration of an appropriate internal standard (e.g., deuterated pyrazine analog) for quantitative analysis.

    • Seal the vial immediately with a PTFE/silicone septum cap.[15]

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.[14]

    • Equilibration: Incubate the sealed vial at a controlled temperature (e.g., 70-80°C) for 30-60 minutes with agitation to allow volatiles to equilibrate in the headspace.[14][15]

    • Extraction: Expose the SPME fiber to the headspace of the vial for 30-60 minutes at the same temperature to adsorb the volatile compounds.[14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:

    • Desorption: Immediately transfer the fiber to the GC injection port and desorb the analytes at a high temperature (e.g., 250°C) for 3-5 minutes in splitless mode.[15]

    • GC Column: Use a non-polar or mid-polar capillary column, such as a DB-5ms (30-60 m x 0.25 mm x 0.25 µm).[16][17]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[16]

    • Oven Temperature Program: A typical program starts at 40°C (hold for 3-4 min), ramps at 5-7°C/min to 160°C, then ramps at 10-15°C/min to 250°C (hold for 3-5 min).[16]

    • MS Parameters: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 35-550.[16] Compound identification is achieved by comparing mass spectra and retention indices with reference libraries (e.g., NIST, Wiley) and authentic standards.

G cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis GC-MS Analysis A 1. Grind & Weigh Sample (1-2 g) B 2. Add Saturated NaCl & Internal Standard A->B C 3. Seal in Headspace Vial B->C D 4. Equilibrate & Incubate (e.g., 70°C, 30 min) C->D E 5. Expose Fiber to Headspace (Extraction) D->E F 6. Thermal Desorption in GC Inlet (250°C) E->F G 7. Separation on GC Column F->G H 8. MS Detection & Identification G->H I 9. Data Analysis H->I Library Matching & Quantification

Experimental workflow for volatile flavor analysis.
Protocol 2: Sensory Evaluation by Descriptive Analysis

This protocol outlines the steps for a trained sensory panel to quantify the aromatic attributes of roasted products.

  • Panelist Selection and Training:

    • Select 8-12 individuals based on their sensory acuity, motivation, and ability to describe aromas.[18]

    • Conduct extensive training sessions (15-20 hours) to familiarize panelists with key aroma references for roasted products (e.g., solutions of pure pyrazines, nutty extracts, cocoa powder, coffee brew).[18]

    • Develop a consensus lexicon of descriptive terms (e.g., "roasty," "nutty," "cocoa," "earthy," "burnt") and establish a standardized intensity scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Sample Preparation and Presentation:

    • Prepare samples consistently (e.g., brew coffee using a standard ratio and time; present powders in coded, covered glass containers).

    • Present samples monadically in a randomized order to prevent carry-over effects.

    • Provide panelists with unsalted crackers and purified water for palate cleansing between samples.

  • Evaluation Procedure:

    • Conduct sessions in individual, well-ventilated sensory booths under controlled lighting (e.g., red light to mask color differences).

    • Instruct panelists to first evaluate the orthonasal aroma (sniffing) and then, if applicable, the retronasal aroma and flavor (tasting).

    • Panelists record the intensity of each attribute from the agreed-upon lexicon on the provided scale.

  • Data Analysis:

    • Convert the line scale ratings to numerical data.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences between samples and Principal Component Analysis (PCA) to visualize the relationships between samples and their sensory attributes.

References

Unraveling the Scent of Fear: A Comparative Guide to the Structure-Activity Relationship of Thiazoline Predator Odors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the chemical language of fear is a critical step in neuroscience and pharmacology. Thiazoline derivatives, key components of predator odors, offer a direct line to the innate fear circuits of the brain. This guide provides a comparative analysis of the quantitative structure-activity relationship (QSAR) of prominent thiazoline-based predator odors, supported by experimental data and detailed methodologies.

While a comprehensive quantitative structure-activity relationship (QSAR) study across a wide array of thiazoline analogues is not yet available in the scientific literature, a comparative analysis of key compounds reveals emerging patterns in how structural modifications impact their potency as predator odors. The most extensively studied thiazoline predator odor is 2,4,5-trimethylthiazoline (TMT), a component of fox feces. More recently, 2-methyl-2-thiazoline (2MT) has been identified as a potent synthetic analog.

Comparative Analysis of Thiazoline Predator Odors

The table below summarizes the structural and activity differences between TMT and 2MT, the two most well-characterized thiazoline predator odors.

CompoundChemical StructureSourceReported Activity
2,4,5-trimethylthiazoline (TMT) Chemical structure of 2,4,5-trimethylthiazolineComponent of red fox (Vulpes vulpes) feces and anal secretions.Induces robust innate fear and defensive behaviors, such as freezing and avoidance, in rodents.[1]
2-methyl-2-thiazoline (2MT) Chemical structure of 2-methyl-2-thiazolineSynthetic analog.A potent fear-inducing odor, reported to have more than ten times greater activity in inducing innate freezing behavior in mice compared to other identified innate fear odors.[2][3]

Initial structure-activity relationship insights suggest that the position and number of methyl groups on the thiazoline ring are critical for its bioactivity. The higher potency of 2MT, which has a single methyl group at the 2-position and a double bond within the ring at that position (an endocyclic double bond), compared to TMT, which has three methyl groups and a double bond between a nitrogen and a carbon (an exocyclic double bond in its dihydrothiazoline form), indicates that a less substituted, and potentially more volatile or differently shaped, molecule may have a stronger effect.

Experimental Protocols

The following are detailed methodologies for key experiments used to quantify the activity of thiazoline predator odors.

Predator Odor-Induced Freezing Behavior Test

This assay is a standard method to measure innate fear responses in rodents.[1]

Apparatus:

  • A disposable circular test chamber (e.g., 20 cm in diameter, 25 cm high) placed within a fume hood to control odor exposure.

  • A CCD camera positioned to record the entire chamber.

  • A piece of filter paper or Kimwipe (e.g., 1.5 x 2 cm) for odor application.

Procedure:

  • Habituation: Handle the mice for 5 minutes each on the day before the experiment to acclimate them to the experimenter.

  • Acclimation: Move the mice to the experimental room at least 30 minutes before the test begins.

  • Baseline Recording: Place a mouse into the test chamber and record its behavior for a 5-minute "no-odor" period to establish a baseline level of activity and freezing.

  • Odor Exposure: Apply a specific volume (e.g., 5 µl) of the neat thiazoline compound (e.g., TMT or 2MT) onto the filter paper attached to the chamber wall.

  • Test Recording: Continue recording the mouse's behavior for a set duration, typically 10-12 minutes, to monitor freezing behavior induced by the odor.

  • Data Analysis: Freezing is defined as the complete absence of movement except for respiration. The percentage of time spent freezing during the odor exposure period is calculated and compared between different compounds or concentrations.

Odor Avoidance Test

This test assesses the aversive properties of a chemical stimulus.

Apparatus:

  • A two-chambered apparatus with a connecting doorway. One chamber is designated as the "odor zone" and the other as the "neutral zone."

  • A small piece of filter paper for odor presentation.

Procedure:

  • Acclimation: Allow the mouse to freely explore both chambers of the apparatus for a set period (e.g., 10 minutes) to habituate.

  • Odor Presentation: Place a filter paper with a specific concentration of the thiazoline compound in the designated odor zone. A control filter paper with a neutral substance (e.g., water) is placed in the other chamber.

  • Test Period: Place the mouse in the neutral zone and allow it to explore the apparatus for a defined period (e.g., 10-15 minutes).

  • Data Analysis: The time spent in the odor zone versus the neutral zone is recorded. A significant reduction in time spent in the odor zone is indicative of avoidance behavior.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the known signaling pathways for thiazoline predator odors and a typical experimental workflow for their study.

Signaling_Pathway Thiazoline Thiazoline Odor (e.g., TMT, 2MT) Olfactory_Epithelium Main Olfactory Epithelium (MOE) Thiazoline->Olfactory_Epithelium Grueneberg_Ganglion Grueneberg Ganglion (GG) Thiazoline->Grueneberg_Ganglion TRPA1 TRPA1 Receptor Thiazoline->TRPA1 GC_G Guanylyl Cyclase-G (GC-G) Receptor Thiazoline->GC_G TMT binding MOB Main Olfactory Bulb (MOB) Olfactory_Epithelium->MOB Olfactory Sensory Neurons Grueneberg_Ganglion->MOB GG Neurons TRPA1->Grueneberg_Ganglion expressed in GC_G->Grueneberg_Ganglion expressed in Amygdala Amygdala MOB->Amygdala Hypothalamus Hypothalamus MOB->Hypothalamus Fear_Response Innate Fear Response (Freezing, Avoidance) Amygdala->Fear_Response Hypothalamus->Fear_Response

Caption: Signaling pathway for thiazoline predator odor detection.

The detection of thiazoline predator odors like TMT is initiated in the nasal cavity, primarily through sensory neurons in the main olfactory epithelium and the Grueneberg ganglion.[4] Specific receptors, such as Guanylyl Cyclase-G (GC-G), have been shown to bind TMT.[5] Additionally, the Transient Receptor Potential Ankyrin 1 (TRPA1) channel is implicated in mediating the effects of 2MT.[6][7][8] This sensory information is then relayed to the main olfactory bulb and subsequently processed in brain regions critical for fear and defensive behaviors, such as the amygdala and hypothalamus, culminating in responses like freezing and avoidance.

Experimental_Workflow Animal_Prep Animal Preparation (Habituation, Acclimation) Behavioral_Apparatus Behavioral Apparatus Setup (e.g., Freezing Chamber, Avoidance Box) Animal_Prep->Behavioral_Apparatus Baseline Baseline Recording (No Odor Exposure) Behavioral_Apparatus->Baseline Odor_Exposure Odor Exposure (Thiazoline Compound Application) Baseline->Odor_Exposure Test_Recording Test Recording (Behavioral Observation) Odor_Exposure->Test_Recording Data_Analysis Data Analysis (Quantification of Freezing/Avoidance) Test_Recording->Data_Analysis Comparison Comparison of Activity (Different Compounds/Concentrations) Data_Analysis->Comparison

Caption: Experimental workflow for a predator odor behavioral study.

References

Lack of Enantiomer-Specific Biological Activity Data for 2,4,5-Trimethyl-4,5-dihydrothiazole

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published scientific literature reveals no direct comparative studies on the biological activity of the individual enantiomers of 2,4,5-Trimethyl-4,5-dihydrothiazole (TMT). While the molecule possesses two chiral centers at the C4 and C5 positions, indicating the potential for stereoisomers with distinct biological effects, research to date has predominantly utilized TMT as a single entity, likely a racemic mixture.

TMT is a well-established synthetic predator odor, identified as a component of red fox anal secretions, and is extensively used in neuroscience research to induce innate fear and defensive behaviors in rodents.[1][2][3][4][5][6] This makes it a valuable tool for studying the neurobiology of fear, anxiety, and stress-related disorders. However, the specific contributions of the (+) and (-) enantiomers to these observed biological effects remain uninvestigated in the available literature.

This guide will, therefore, summarize the known biological activity of TMT as a whole, present a typical experimental protocol for its study, and outline the neural pathways involved in its fear-inducing effects.

Biological Activity of this compound (TMT)

The primary biological activity of TMT documented in the literature is its ability to elicit unconditioned fear and defensive behaviors in rodents, serving as a potent psychological stressor.

Data on Behavioral Responses to TMT in Rodents
Behavioral EndpointSpeciesObserved EffectReference
FreezingRats, MiceSignificant increase in freezing behavior upon exposure.[1][2][3][4][7]
AvoidanceRats, MiceStrong avoidance of the area where TMT is present.[7]
Risk AssessmentRatsIncreased risk assessment behaviors.
Anxiety-like BehaviorRats, MiceIncreased anxiety-like behaviors in paradigms such as the elevated plus-maze.
Stress Hormone LevelsRatsElevation of circulating corticosterone levels.

Experimental Protocols

A standard experimental protocol to assess the fear-inducing effects of TMT in rodents is outlined below.

General Workflow for TMT-Induced Fear Response Testing

G cluster_prep Preparation cluster_exposure Exposure Phase cluster_analysis Data Analysis animal_acclimation Animal Acclimation exposure_chamber Placement in Exposure Chamber animal_acclimation->exposure_chamber tmt_prep TMT Solution Preparation tmt_exposure TMT Exposure (e.g., on filter paper) tmt_prep->tmt_exposure exposure_chamber->tmt_exposure behavioral_recording Video Recording of Behavior tmt_exposure->behavioral_recording behavioral_scoring Scoring of Freezing, Avoidance, etc. behavioral_recording->behavioral_scoring statistical_analysis Statistical Analysis behavioral_scoring->statistical_analysis results Results Interpretation statistical_analysis->results

Caption: General experimental workflow for assessing TMT-induced fear responses.

Detailed Method for TMT Exposure and Behavioral Analysis
  • Animal Subjects: Naive adult male or female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) are typically used. Animals are habituated to the housing facility for at least one week before the experiment.

  • TMT Preparation: A solution of this compound is prepared, often diluted in a solvent like mineral oil or propylene glycol.

  • Exposure Apparatus: A clean, transparent experimental chamber is used. A small piece of filter paper or a cotton swab with a specific amount of the TMT solution is placed inside the chamber, often in a perforated container to prevent direct contact.

  • Exposure Procedure: The animal is placed in the chamber, and its behavior is recorded for a set period (e.g., 10-20 minutes). Control groups are exposed to the solvent alone.

  • Behavioral Scoring: The recorded videos are later scored by a trained observer, who is often blind to the experimental conditions. Key behaviors quantified include the duration of freezing (complete immobility except for respiration), time spent in the vicinity of the odor source, and the frequency of other behaviors like grooming and rearing.

  • Statistical Analysis: The data from the TMT-exposed and control groups are compared using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed effects.

Signaling Pathways

The fear response to TMT is primarily mediated by the olfactory system and involves a network of brain regions associated with processing innate threats.

Neural Pathway of TMT-Induced Fear Response

G TMT TMT Odor OE Olfactory Epithelium (DII Olfactory Sensory Neurons) TMT->OE Detection MOB Main Olfactory Bulb (Dorsal part) OE->MOB Signal Transduction Amygdala Cortical Nucleus of the Amygdala MOB->Amygdala BNST Bed Nucleus of the Stria Terminalis Amygdala->BNST Hypothalamus Hypothalamus Amygdala->Hypothalamus BNST->Hypothalamus PAG Periaqueductal Gray Hypothalamus->PAG Behavior Fear Response (Freezing, Avoidance) PAG->Behavior

Caption: Simplified neural pathway for TMT-induced innate fear response.

The current understanding suggests that TMT is detected by a specific class of olfactory sensory neurons in the nasal epithelium.[1] This signal is then relayed to the main olfactory bulb and subsequently processed by brain regions critical for emotional and defensive behaviors, including the amygdala, the bed nucleus of the stria terminalis, the hypothalamus, and the periaqueductal gray, which ultimately orchestrates the behavioral fear output.[1]

References

The Suitability of 2,4,5-Trimethyl-4,5-dihydrothiazole as a Standard in Flavor Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of flavor compounds is paramount. The choice of an appropriate internal standard is a critical factor in achieving reliable and reproducible results in chromatographic analysis. This guide provides a comprehensive validation of 2,4,5-Trimethyl-4,5-dihydrothiazole and its isomer, 2,4,5-trimethylthiazole, as internal standards for flavor analysis, particularly in alcoholic beverages. We present a comparative analysis with commonly used deuterated standards, supported by experimental data and detailed protocols.

Introduction to Internal Standards in Flavor Analysis

Internal standards are essential in quantitative chromatography to correct for the loss of analyte during sample preparation and injection. An ideal internal standard should be a compound that is chemically similar to the analyte but not naturally present in the sample. It should also be chromatographically resolved from other components in the sample matrix. Thiazoles and their derivatives, such as this compound, are often considered for this role in flavor analysis due to their structural relevance to many flavor compounds, particularly those formed during Maillard reactions.

Performance Comparison: 2,4,5-Trimethylthiazole vs. Deuterated Standards

Table 1: Performance Characteristics of Internal Standards for Aldehyde Analysis in Alcoholic Beverages

Parameter2,4,5-Trimethylthiazole ¹Deuterated Acetaldehyde (Acetaldehyde-d4) ²
Linearity (R²) > 0.99≥ 0.992
Recovery (%) Not explicitly stated78.5 - 115
Precision (RSD %) Not explicitly stated< 10
Limit of Detection (LOD) Not explicitly stated0.014 - 0.12 µ g/cigarette
Limit of Quantification (LOQ) Not explicitly stated0.045 - 0.38 µ g/cigarette

¹ Performance data for 2,4,5-trimethylthiazole is inferred from its documented use as an internal standard in the gas chromatographic determination of aldehydes in alcoholic beverages. Specific quantitative validation data is not available in the public domain. ² Data from a study on the simultaneous determination of four aldehydes in the gas phase of mainstream smoke using isotope-labeled internal standards[1].

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of an analytical standard. Below are generalized protocols for sample preparation and GC-MS analysis when using 2,4,5-trimethylthiazole or a deuterated compound as an internal standard for the analysis of aldehydes in alcoholic beverages.

Protocol 1: Quantification of Aldehydes in Alcoholic Beverages using 2,4,5-Trimethylthiazole as Internal Standard

This protocol is based on established methods for the analysis of volatile compounds in alcoholic beverages.

1. Standard Preparation:

  • Prepare a stock solution of 2,4,5-trimethylthiazole in methanol at a concentration of 1000 µg/mL.

  • Prepare a series of calibration standards containing known concentrations of the target aldehydes.

  • Spike each calibration standard and sample with the 2,4,5-trimethylthiazole internal standard stock solution to a final concentration of 50 µg/mL.

2. Sample Preparation:

  • For spirits, a direct injection of the sample, after the addition of the internal standard, is often possible.

  • For beverages with a more complex matrix, such as wine or beer, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the volatile compounds.

3. GC-MS Analysis:

  • Column: DB-624 or similar mid-polar column.

  • Injector Temperature: 250 °C

  • Oven Program: 40 °C (hold 2 min), ramp to 230 °C at 10 °C/min, hold 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Scan Mode: Full scan (m/z 40-350) or Selected Ion Monitoring (SIM) for target aldehydes and internal standard.

Protocol 2: Quantification of Aldehydes using a Deuterated Internal Standard (e.g., Acetaldehyde-d4)

This protocol is a standard method for using isotope-labeled internal standards.

1. Standard Preparation:

  • Prepare a stock solution of the deuterated aldehyde standard (e.g., acetaldehyde-d4) in methanol.

  • Prepare calibration standards containing the native aldehydes.

  • Add the deuterated internal standard to all samples and calibration standards at a concentration that is similar to the expected concentration of the native analyte.

2. Sample Preparation:

  • Similar to Protocol 1, the sample preparation method will depend on the matrix of the alcoholic beverage.

3. GC-MS Analysis:

  • The GC-MS conditions would be similar to those in Protocol 1. In the MS settings, it is crucial to select appropriate ions for both the native and the deuterated compounds in SIM mode to ensure accurate quantification.

Justification and Workflow Diagrams

The selection of an internal standard is a critical decision in the analytical workflow. The following diagrams illustrate the decision-making process and the general workflow for quantitative flavor analysis.

cluster_0 Internal Standard Selection Analyte Target Analyte Properties Standard Choice of Internal Standard Analyte->Standard Matrix Sample Matrix Complexity Matrix->Standard Technique Analytical Technique (GC-MS, GC-FID) Technique->Standard Thiazole 2,4,5-Trimethylthiazole Standard->Thiazole Similar Chemistry Deuterated Deuterated Standard Standard->Deuterated Ideal for MS

Figure 1. Decision pathway for selecting an internal standard.

cluster_1 Quantitative Analysis Workflow Sample Sample Collection Preparation Sample Preparation (Extraction/Dilution) Sample->Preparation Spiking Internal Standard Spiking Preparation->Spiking Analysis GC-MS Analysis Spiking->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

Figure 2. General workflow for quantitative flavor analysis.

Conclusion

This compound and its isomer, 2,4,5-trimethylthiazole, show promise as internal standards for the analysis of certain flavor compounds, particularly aldehydes in alcoholic beverages. Their chemical similarity to many flavor analytes makes them a suitable choice. However, for mass spectrometry-based methods, deuterated internal standards are generally preferred due to their nearly identical chemical and physical properties to the native analyte, which leads to more accurate correction for matrix effects and variations during analysis.

The lack of extensive, publicly available validation data for this compound as an internal standard highlights a need for further research to rigorously establish its performance characteristics. For researchers requiring the highest level of accuracy and precision, especially in complex matrices, the use of a deuterated analog of the target analyte as an internal standard remains the recommended approach.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,4,5-Trimethyl-4,5-dihydrothiazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount to laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 2,4,5-Trimethyl-4,5-dihydrothiazole, a thiazole derivative. Adherence to these guidelines is critical for minimizing risks and ensuring compliance with safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). This compound is classified as a flammable liquid and is harmful if swallowed. It can cause skin irritation and serious eye damage.[1][2]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[2][3]

  • Hand Protection: Use chemically resistant gloves.[2][3]

  • Skin and Body Protection: Wear a lab coat, and in cases of potential splashing, additional protective clothing may be necessary.[3]

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][3]

Step-by-Step Disposal Procedure

The disposal of this compound must be handled as hazardous waste.[4] All waste must be managed in accordance with local, state, and federal regulations.[4]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

    • Store the waste container in a cool, well-ventilated, and locked area, away from heat, sparks, and open flames.[1][3][5]

  • Spill Management:

    • In the event of a spill, immediately remove all sources of ignition.[3]

    • Use non-sparking tools and explosion-proof equipment for cleanup.[2][3]

    • Absorb the spill with an inert material such as vermiculite, sand, or earth.[3][6]

    • Collect the absorbed material into a suitable container for disposal.[3]

    • Do not allow the chemical to enter drains or watercourses.[2]

  • Final Disposal:

    • The final disposal of this compound must be conducted by an approved and licensed waste disposal company.[1][3][5]

    • Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.

    • Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for pickup by a certified hazardous waste contractor.

Quantitative Data Summary

No specific quantitative data for disposal limits or concentration thresholds for this compound were available in the provided search results. Disposal regulations are typically based on the hazardous characteristics of the waste rather than specific concentration values for this type of compound. Always consult with a licensed waste disposal professional and your local regulatory agencies for specific requirements.

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not publicly available. The standard procedure relies on the established guidelines for hazardous chemical waste management, as outlined above. The key principle is to contain, label, and transfer the waste to a certified disposal facility.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Waste Collection & Storage cluster_2 Spill Management cluster_3 Final Disposal A Assess Hazards & Don PPE B Work in a Well-Ventilated Area (Fume Hood) A->B C Collect Waste in a Labeled, Sealed Container B->C Waste Generation E Remove Ignition Sources B->E In Case of Spill D Store in a Cool, Ventilated, & Secure Location C->D H Contact EHS or a Licensed Waste Disposal Company D->H F Absorb Spill with Inert Material E->F G Collect & Containerize Spill Residue F->G G->C I Arrange for Professional Waste Pickup & Disposal H->I

Disposal Workflow for this compound

References

Personal protective equipment for handling 2,4,5-Trimethyl-4,5-dihydrothiazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety, and logistical information for handling 2,4,5-Trimethyl-4,5-dihydrothiazole (also known as Trimethylthiazoline). The following procedures are based on best practices for handling related thiazoline compounds and should be implemented to ensure the safety of all laboratory personnel.

Hazard Summary

Thiazoline compounds are generally considered to be flammable liquids and may cause skin, eye, and respiratory irritation. Ingestion can be harmful. Therefore, appropriate personal protective equipment and handling procedures are mandatory.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following PPE must be worn at all times when handling this compound:

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust provide a complete seal around the eyes or protect the entire face.
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.
Body Protection Laboratory Coat or Chemical-resistant ApronShould be flame-retardant and made of a material that resists chemical permeation.
Respiratory Protection Fume Hood or RespiratorAll handling of the chemical should be done in a certified chemical fume hood. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge should be used.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to minimize risk.

1. Preparation:

  • Ensure the work area is clean and uncluttered.
  • Verify that a certified chemical fume hood is available and functioning correctly.
  • Assemble all necessary equipment and reagents before handling the chemical.
  • Confirm that an emergency eyewash station and safety shower are readily accessible.

2. Handling:

  • Don all required personal protective equipment.
  • Dispense the required amount of this compound within the fume hood.
  • Keep the container tightly closed when not in use to prevent the release of flammable vapors.
  • Avoid direct contact with skin, eyes, and clothing.
  • Do not eat, drink, or smoke in the laboratory.

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure compliance with regulations.

1. Waste Collection:

  • All waste materials contaminated with this compound, including unused product, contaminated gloves, and absorbent materials, must be collected in a dedicated, labeled, and sealed hazardous waste container.

2. Waste Storage:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

3. Waste Disposal:

  • Dispose of the hazardous waste through your institution's certified hazardous waste disposal program. Do not dispose of this chemical down the drain or in the regular trash.

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

A Preparation B Don PPE A->B C Handling in Fume Hood B->C D Experiment C->D E Decontamination D->E F Waste Collection D->F E->F G Doff PPE E->G H Waste Disposal F->H I Hand Washing G->I

Safe Handling Workflow

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.